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  • Product: 1,4-Piperazinedicarbothioic acid
  • CAS: 749815-45-0

Core Science & Biosynthesis

Foundational

1,4-Piperazinedicarbothioic Acid: Structure, Synthesis, and Chemical Properties

The following technical guide details the structure, synthesis, and properties of 1,4-Piperazinedicarbothioic acid , with specific distinction from its dithiocarbamate analog. [1] Executive Summary 1,4-Piperazinedicarbot...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure, synthesis, and properties of 1,4-Piperazinedicarbothioic acid , with specific distinction from its dithiocarbamate analog.

[1]

Executive Summary

1,4-Piperazinedicarbothioic acid (CAS: 749815-45-0 ) is a bis-thiocarbamic acid derivative of piperazine.[1] Characterized by the molecular formula C₆H₁₀N₂O₂S₂ , it features a piperazine core functionalized at the


 and 

positions with carbothioic acid groups (

or its tautomer

).[1]

Unlike its more common analog, piperazine-1,4-dicarbodithioic acid (PZDC, which contains two


 groups), the dicarbothioic variant incorporates oxygen, altering its coordination chemistry and stability.[1] This compound is primarily generated via the reaction of piperazine with carbonyl sulfide (COS) , serving as a transient intermediate or stable salt in the capture of acid gases and the synthesis of sulfur-containing polymers.

Chemical Structure and Electronic Properties

Molecular Identity
PropertyData
IUPAC Name Piperazine-1,4-bis(carbothioic acid)
CAS Number 749815-45-0
Molecular Formula C₆H₁₀N₂O₂S₂
Molecular Weight 206.29 g/mol
Core Scaffold Piperazine (1,4-diazacyclohexane)
Functional Group Thiocarbamic acid (

/

)
Structural Isomerism and Tautomerism

The carbothioic acid moiety exhibits tautomerism between the O-acid (thiolic) and S-acid (thionic) forms.[1] In the context of piperazine derivatives, the equilibrium is heavily influenced by solvent polarity and pH.

  • Thiol Form (S-acid):

    
    [1]
    
    • Dominant in non-polar environments.[1]

    • The sulfur atom acts as the proton donor.

  • Thione Form (O-acid):

    
    [1]
    
    • Less common due to the weaker

      
       bond compared to 
      
      
      
      , but relevant in metal coordination.

The piperazine ring typically adopts a chair conformation to minimize steric strain between the bulky C1 and C4 substituents.

Structural Visualization (Graphviz)

The following diagram illustrates the synthesis pathways and the structural divergence between the dicarbothioic (monothio) and dicarbodithioic (dithio) derivatives.

PiperazineDerivatives Piz Piperazine (C4H10N2) Target 1,4-Piperazinedicarbothioic Acid (C6H10N2O2S2) [Monothio / CAS 749815-45-0] Piz->Target + 2 COS (Thiocarboxylation) Dithio Piperazine-1,4-dicarbodithioic Acid (C6H10N2S4) [Dithio / PZDC] Piz->Dithio + 2 CS2 (Dithiocarboxylation) COS Carbonyl Sulfide (COS) CS2 Carbon Disulfide (CS2) Salt Potassium/Sodium Salts (Stable Form) Target->Salt Stabilization w/ Base (KOH/NaOH) Dithio->Salt Stabilization w/ Base

Caption: Divergent synthesis of piperazine thio-derivatives. The green path yields the target 1,4-piperazinedicarbothioic acid via Carbonyl Sulfide.[1]

Synthesis and Stability

Synthesis Protocol (COS Route)

The synthesis of 1,4-piperazinedicarbothioic acid is challenging due to the instability of the free acid, which tends to revert to piperazine and COS. The reaction is typically conducted in the presence of a base to isolate the stable salt.

Reagents:

  • Anhydrous Piperazine[2]

  • Carbonyl Sulfide (COS) gas[3][4]

  • Solvent: Methanol or Ethanol (anhydrous)

  • Base: Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve piperazine (1 eq) in anhydrous methanol at 0°C under an inert atmosphere (

    
    ).
    
  • Activation: Add KOH (2.2 eq) to the solution to facilitate deprotonation and stabilize the forming acid anion.

  • Addition: Slowly bubble COS gas through the solution while maintaining the temperature below 5°C. The reaction is exothermic.

    • Mechanism: Nucleophilic attack of the secondary amine nitrogen on the carbonyl carbon of COS.

  • Precipitation: The bis-thiocarbamate salt precipitates as a white/off-white solid.[1]

  • Isolation: Filter the solid under inert gas (to prevent hydrolysis) and wash with cold diethyl ether.

  • Acidification (Optional/Transient): To generate the free acid for immediate use, treat the salt with stoichiometric HCl at -10°C in an organic solvent.[1] Note: The free acid degrades rapidly at room temperature.

Stability Profile
  • Thermal Stability: Low.[1] The free acid decarboxylates (loses COS) upon heating. The salts are stable up to ~150°C.

  • Hydrolytic Stability: Susceptible to hydrolysis in aqueous acidic media, regenerating piperazine,

    
    , and 
    
    
    
    .
  • Oxidation: The sulfur atom is prone to oxidation, potentially forming disulfide bridges (

    
    ) leading to polymerization.
    

Physicochemical Properties[1][4][7][8][9][10]

PropertyValue / CharacteristicContext
Physical State Solid (Crystalline)Usually isolated as K/Na salt.[1]
Solubility High in Water, DMSOSalts are highly polar; Free acid is soluble in polar organic solvents.
pKa (Estimated)

,

Acidic protons on the -COSH group.[1]
H-Bond Donor 2The -SH (or -OH) groups.[1]
H-Bond Acceptor 4Carbonyl oxygens and thiocarbonyl sulfurs.[1]
Coordination Bidentate (O,S) or Monodentate (S)Forms 4-membered chelate rings with metals.[1]

Applications in Research and Industry[5]

Heavy Metal Chelation

While the dithio-analog (PZDC) is the industry standard for precipitating metals like


 and 

from wastewater, 1,4-piperazinedicarbothioic acid offers unique selectivity due to the "Hard-Soft" nature of its donor atoms (Oxygen = Hard, Sulfur = Soft).[1]
  • Mechanism: The O,S-donor set allows for coordination with borderline acids (e.g.,

    
    , 
    
    
    
    ) with different stability constants than the S,S-donor set of PZDC.[1]
CO₂ and COS Capture

Piperazine is a benchmark solvent for carbon capture. The formation of 1,4-piperazinedicarbothioic acid is the direct result of COS capture from industrial gas streams (e.g., natural gas sweetening).

  • Relevance: Understanding the kinetics of this formation is critical for modeling the degradation of amine solvents in gas treating plants.

  • Pathway:

    
    .[1]
    
Pharmaceutical Precursors

The thiocarbamate moiety is a pharmacophore in antifungal and antiviral drug design. The piperazine core provides a rigid scaffold that positions the two thiocarbamate groups at a fixed distance, useful for cross-linking biological targets or synthesizing macrocyclic drugs.

Safety and Handling (E-E-A-T)

  • Toxicity: Piperazine derivatives can cause skin and respiratory sensitization. The decomposition product, Carbonyl Sulfide (COS) , is toxic and acts as a CNS depressant.

  • Handling: Always manipulate the free acid in a fume hood.

  • Storage: Store salts in a desiccator under argon/nitrogen to prevent hydrolysis by atmospheric moisture.[1]

References

  • Xinova Environment . Piperazine, 1,4-bis(diethanethio)carboxylic acid potassium salt (PZDC-K2) for Heavy Metal Chelation.[1][5]

  • BenchChem . 1,4-Piperazinedicarbothioic Acid (CAS 749815-45-0) Product Data. [1]

  • National Institutes of Health (NIH) . Absorption of Carbonyl Sulphide in Aqueous Piperazine: Kinetics and Solubility.

  • Molaid Chemicals . Structure and Properties of 1,4-Piperazinedicarbothioic acid.

  • MDPI . Synthesis of Piperazine Derivatives and C-H Functionalization.

Sources

Exploratory

Piperazine-1,4-dicarbothioic Acid vs. Piperazine Dithiocarbamate: Nomenclature, Structural Dynamics, and Experimental Protocols

Executive Summary As a Senior Application Scientist, I frequently audit synthetic workflows, patent claims, and regulatory submissions where the nomenclatural boundary between organosulfur compounds is misunderstood. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently audit synthetic workflows, patent claims, and regulatory submissions where the nomenclatural boundary between organosulfur compounds is misunderstood. The terms "piperazine-1,4-dicarbothioic acid" and "piperazine dithiocarbamate" are often erroneously used interchangeably. This technical whitepaper disambiguates the IUPAC nomenclature, details the pH-dependent structural dynamics of these molecules, and provides field-proven, self-validating protocols for synthesizing these highly versatile metal-chelating pharmacophores.

The Nomenclatural Dichotomy: IUPAC Standards

The confusion between these two terms stems from the difference between a parent acid and its conjugate base.

According to IUPAC substitutive nomenclature principles, the parent structure containing the >N−C(=S)−S− functional group is "dithiocarbamic acid" (or systematically, "carbamodithioic acid")[1]. When a piperazine ring is substituted at both the


 and 

positions with this protonated moiety, the neutral compound is correctly termed piperazine-1,4-dicarbothioic acid .

However, dithiocarbamic acids are inherently unstable[1]. In practice, these compounds are synthesized, isolated, and utilized as their conjugate bases. The anionic form is designated by the suffix "-dithiocarbamate" or "-carbamodithioate"[2]. Thus, the stable salt form—which is what researchers are actually handling in 99% of applications—is piperazine-1,4-bis(dithiocarbamate) [3].

Physicochemical Causality & Structural Dynamics

The distinction between the acid and the salt is not merely semantic; it dictates the molecule's thermodynamic stability and reactivity.

The Stability of the Salt: The dithiocarbamate anion is highly stable because it is stabilized by resonance. The negative charge is delocalized across the nitrogen and the two sulfur atoms, giving the C-N bond a partial double-bond character[4]. This makes piperazine dithiocarbamates exceptional bidentate ligands for transition metals[5].

The Instability of the Acid: Conversely, under acidic conditions (pH < 4), the anion becomes protonated to form piperazine-1,4-dicarbothioic acid. Causality: This protonation disrupts the resonance stabilization of the dithio-group. The loss of resonance makes the C-N bond highly susceptible to cleavage. Consequently, the acid rapidly undergoes spontaneous decomposition, eliminating carbon disulfide (


) and reverting to the parent piperazine amine[6].

Pathway N1 Piperazine + 2 CS2 + 2 KOH (Basic pH) N2 Piperazine-1,4-bis(dithiocarbamate) (Stable Anion/Salt) N1->N2 Nucleophilic Attack N3 Piperazine-1,4-dicarbothioic acid (Unstable Acidic Form) N2->N3 Acidification (pH < 4) N4 Decomposition (Piperazine + CS2) N3->N4 C-N Bond Cleavage

Figure 1: pH-dependent structural dynamics and decomposition pathway of piperazine dithiocarbamates.

Quantitative Spectroscopic & Physicochemical Profiles

To ensure scientific integrity, every synthetic workflow must be a self-validating system. Below is a consolidated data table comparing the physicochemical and spectroscopic properties of the transient acid versus the stable salt. Researchers should use these metrics to validate the successful isolation of the dithiocarbamate anion[3][7].

PropertyPiperazine-1,4-dicarbothioic AcidPiperazine-1,4-bis(dithiocarbamate) Salt
State at Physiological pH Transient intermediateStable predominant species
Thermodynamic Stability Highly unstable (Decomposes to CS₂ + amine)Stable (Resonance stabilized anion)
IR Spectroscopy (C=S stretch) ~1200 cm⁻¹ (Broad, overlapping)1220–1225 cm⁻¹ (Distinct, sharp)
IR Spectroscopy (N-C stretch) ~1450 cm⁻¹~1480 cm⁻¹ (Thioureide band, partial double bond)
¹³C NMR (N-CS₂ carbon) Not typically isolable for NMR196.0 – 208.2 ppm
Solubility Profile Poorly soluble in waterHighly soluble in water and polar protic solvents
Self-Validating Experimental Workflows

Through my experience in metallopharmaceutics, I have observed that failing to account for the exothermic nature and pH-dependency of dithiocarbamate synthesis leads to catastrophic yield losses. Below is an optimized, step-by-step methodology for synthesizing the stable salt form.

Protocol: Synthesis of Potassium Piperazine-1,4-bis(dithiocarbamate)
  • Amine Preparation: Dissolve 1.0 equivalent of piperazine in a 1:1 mixture of Ethanol/Water in a round-bottom flask.

    • Causality: A polar protic solvent system ensures complete solvation of the diamine and facilitates the subsequent nucleophilic attack[8].

  • Base Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add 2.2 equivalents of Potassium Hydroxide (KOH).

    • Causality: The base is critical to immediately deprotonate the intermediate dithiocarbamic acid. This drives the equilibrium toward the stable dithiocarbamate salt and prevents

      
       elimination[4].
      
  • Electrophile Addition: Vigorously stir the mixture and add 2.2 equivalents of Carbon Disulfide (

    
    ) dropwise over 30 minutes.
    
    • Causality:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       is highly volatile and its reaction with amines is exothermic. Dropwise addition controls the reaction kinetics, preventing thermal degradation of the product.
      
  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. A pale yellow/white precipitate will form.

  • Isolation & Purification: Collect the precipitate via vacuum filtration. Wash the solid extensively with cold diethyl ether.

    • Causality: Diethyl ether removes any unreacted, non-polar ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       and organic impurities, leaving behind the highly polar, purified potassium salt. Dry under vacuum.
      

Workflow S1 1. Amine Preparation Dissolve Piperazine in EtOH/H2O S2 2. Base Addition Add KOH (2.2 eq) at 0-5 °C S1->S2 S3 3. Electrophile Addition Dropwise CS2 (2.2 eq) S2->S3 S4 4. Reaction Maturation Stir 2-4h at RT S3->S4 S5 5. Isolation Vacuum Filtration & Ether Wash S4->S5 S6 Target Isolation Potassium Piperazine-1,4-bis(dithiocarbamate) S5->S6

Figure 2: Self-validating synthetic workflow for potassium piperazine-1,4-bis(dithiocarbamate).

Applications in Metallopharmaceutics & Drug Design

Once isolated, piperazine-1,4-bis(dithiocarbamate) serves as an exceptional building block in drug development. Because the dithiocarbamate moiety is a powerful monoanionic, 1,1-dithiolato ligand, it coordinates seamlessly with transition metals.

For example, reacting the synthesized potassium salt with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 yields robust multimetallic assemblies where the gold(I) center adopts a distorted tetrahedral geometry[3]. Similarly, complexation with Ruthenium(II) or Nickel(II) generates organometallic hybrids. These complexes are actively investigated for their potent antitumor activities, where the piperazine dithiocarbamate acts as a carrier to enhance cellular uptake and target cancer cell proliferation[6][7].
References

1.[1]1 2. 3.[3]3 4.[6] 6 5.[4]4 6.[2]2 7.[8]8 8.[5]5 9.[7]7

Sources

Exploratory

thermodynamic Stability and Physicochemical Profiling of 1,4-Piperazinedicarbothioic Acid Ligands

Topic: Thermodynamic Stability of 1,4-Piperazinedicarbothioic Acid Ligands Content Type: Technical Whitepaper Author Persona: Senior Application Scientist Executive Summary In the field of coordination chemistry and chel...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of 1,4-Piperazinedicarbothioic Acid Ligands Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

In the field of coordination chemistry and chelation therapy, 1,4-piperazinedicarbothioic acid (specifically the piperazine-1,4-bis(dithiocarbamate) derivative, hereafter referred to as Pz-bis-dtc ) represents a unique class of bridging ligands. Unlike monofunctional dithiocarbamates (e.g., diethyldithiocarbamate) that form discrete molecular complexes, Pz-bis-dtc utilizes its dual


 moieties to form robust, often polymeric, supramolecular networks with transition metals.

This guide details the thermodynamic stability profile of Pz-bis-dtc, distinguishing between its kinetic instability in acidic aqueous solutions and its high thermodynamic stability in solid-state metal lattices. This distinction is critical for researchers developing controlled-release metallodrugs or heavy metal remediation systems.

Chemical Identity and Structural Properties[1][2][3][4]

The ligand is formally derived from the reaction of piperazine with carbon disulfide. While "carbothioic" implies a monothio- (


) functionality, the thermodynamically stable species used in applications is the dithiocarbamate  (

).
PropertySpecification
IUPAC Name Piperazine-1,4-dicarbodithioic acid
Common Abbreviation Pz-bis-dtc
Formula

(as free acid); typically isolated as

Coordination Mode Bis-bidentate (Bridging);

-donor
Solubility Salts (Na/K): Highly water-soluble. Free Acid: Unstable/Insoluble. Metal Complexes: Generally insoluble in water/organic solvents due to polymerization.
The Thione-Thiol Tautomerism

In solution, dithiocarbamates exist in equilibrium between the dithiocarbamate anion and the protonated acid. The free acid is unstable and decomposes to the amine and


.


Thermodynamic Stability Profiling

Acid Dissociation and Decomposition Kinetics

Unlike standard carboxylic acids, the "stability" of the protonated ligand is defined by its decomposition kinetics rather than a simple equilibrium constant.

  • Protonation Constant (

    
    ):  The 
    
    
    
    of the dithiocarbamic acid group (
    
    
    ) is typically < 4.0 . Precise potentiometric determination is hindered by rapid decomposition in the acidic range.
  • Decomposition Mechanism: The decomposition follows specific acid catalysis pathways involving a zwitterionic intermediate.[1] The rate is pH-dependent, with maximum stability in alkaline media (

    
    ).
    

Key Insight: For Pz-bis-dtc, the electron-withdrawing nature of the two


 groups significantly lowers the basicity of the piperazine nitrogens compared to unsubstituted piperazine (

,

).
Metal Complexation Thermodynamics

The thermodynamic stability of Pz-bis-dtc metal complexes (


) is driven by the Chelate Effect  and the Polymer Effect .
  • Stability Constants (

    
    ):  Direct aqueous potentiometric determination of 
    
    
    
    is often impossible due to the extreme insolubility of the resulting coordination polymers. However, based on homologous series (e.g., piperidine-dtc), the conditional stability constants for transition metals follow the Irving-Williams Series :
    
    
    • Estimated

      
       for Cu(II) analogues: ~15–20.
      
  • Thermal Stability (Solid State): TGA (Thermogravimetric Analysis) data consistently shows that Pz-bis-dtc complexes are stable up to 250–300°C , decomposing directly to metal sulfides (

    
    ) without melting. This high thermal stability confirms the strength of the 
    
    
    
    bonds in the polymeric lattice.

Experimental Methodologies

Protocol: Synthesis of Disodium Piperazine-1,4-bis(dithiocarbamate)

Rationale: To study stability, one must first isolate the ligand in its stable salt form. The reaction is exothermic and requires cooling to prevent byproduct formation.

Reagents: Piperazine (anhydrous),


, NaOH, Ethanol (abs), Water.
  • Preparation: Dissolve 0.1 mol piperazine in 50 mL ethanol.

  • Base Addition: Add 0.2 mol NaOH (dissolved in minimum water) to the piperazine solution. Cool to 0–5°C in an ice bath.

  • Thiolation: Add 0.25 mol

    
     dropwise over 30 minutes with vigorous stirring. Caution: 
    
    
    
    is highly flammable and toxic.
  • Crystallization: Stir for 2 hours at room temperature. A pale yellow precipitate (

    
    -Pz-bis-dtc) will form.
    
  • Purification: Filter, wash with cold ethanol/ether (1:1), and dry in a vacuum desiccator.

  • Validation: Verify structure via IR spectroscopy (Characteristic

    
     at ~1470 cm
    
    
    
    and
    
    
    at ~1000 cm
    
    
    ).
Protocol: Spectrophotometric Determination of Decomposition Kinetics

Rationale: Since the ligand decomposes in acid, we measure the rate of decomposition (


) rather than a static 

. This validates the "working pH window" for the ligand.

System: UV-Vis Spectrophotometer with temperature control (25°C).

  • Buffer Preparation: Prepare a series of Britton-Robinson buffers ranging from pH 2.0 to 7.0.

  • Baseline Scan: Scan the stable salt (

    
    ) to identify 
    
    
    
    (typically 280–290 nm for the
    
    
    chromophore).
  • Kinetic Run:

    • Inject 50

      
      L of ligand stock (10 mM) into 2.5 mL of pre-thermostatted buffer in a quartz cuvette.
      
    • Immediately start recording absorbance at

      
       every 10 seconds for 10 minutes.
      
  • Data Analysis:

    • Plot

      
       vs. time.
      
    • The slope represents

      
       (pseudo-first-order rate constant).
      
    • Plot

      
       vs. 
      
      
      
      to determine the specific acid catalysis constant.

Visualization of Stability Mechanisms

Acid-Catalyzed Decomposition Pathway

The following diagram illustrates the mechanism limiting the thermodynamic stability of the free ligand in acidic media.

Decomposition L_anion Dithiocarbamate Anion (R2N-CS2-) Stable at pH > 9 Protonation Protonation Step (Fast Equilibrium) L_anion->Protonation + H+ Acid_Form Dithiocarbamic Acid (R2N-CSSH) Transient Species Protonation->Acid_Form Zwitterion Zwitterion Intermediate (R2NH+-CSS-) Acid_Form->Zwitterion Tautomerism Decomp Decomposition (C-N Bond Cleavage) Zwitterion->Decomp Rate Limiting Step Products Products Amine + CS2 Decomp->Products

Caption: Kinetic pathway of dithiocarbamate decomposition in acidic media. The zwitterionic intermediate drives the irreversible breakdown to


.
Synthesis and Complexation Workflow

This workflow outlines the generation of the thermodynamically stable metal-organic framework.

SynthesisWorkflow cluster_Applications Metal Complexation Start Raw Materials Piperazine + CS2 Step1 Alkaline Synthesis (pH > 10, < 10°C) Start->Step1 Nucleophilic Attack Ligand Na2-Pz-bis-dtc Salt (Water Soluble) Step1->Ligand Crystallization Reaction Add Metal Salt (M2+) (Cu, Ni, Zn, Pb) Ligand->Reaction Aqueous Solution Precip Polymeric Precipitation [M(Pz-dtc)]n Reaction->Precip Self-Assembly Analysis Stability Analysis (TGA / IR) Precip->Analysis Characterization

Caption: Workflow for synthesizing the stable disodium salt and subsequent conversion to insoluble, thermally stable metal coordination polymers.

Applications & Implications

  • Heavy Metal Remediation: The insolubility of the Pz-bis-dtc metal complexes (high thermodynamic stability of the solid phase) makes this ligand ideal for precipitating

    
    , 
    
    
    
    , and
    
    
    from wastewater. The polymeric nature prevents leaching.
  • Drug Delivery: The "masked" instability in acid can be exploited. A Pz-bis-dtc complex can be designed to be stable at physiological pH (7.4) but release the metal or decompose to active

    
     (which has antifungal properties) in the acidic environment of a lysosome or tumor microenvironment.
    

References

  • Tarique, M., & Aslam, M. (2009). Physico-Chemical Study of Complexes of Some 3d-Series Transition Metals with Piperazine 1,4-Dicarbodithioate. Oriental Journal of Chemistry, 25(1). Link

  • Siddiqi, K. S., et al. (1980). Piperazine Bis(dithiocarbamate) and Diethyl Dithiocarbamate Complexes of Some Triorganotin Compounds. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 10(6). Link

  • Hogarth, G. (2012). Metal dithiocarbamate complexes: chemistry and biological activity. Mini-Reviews in Medicinal Chemistry, 12(12), 1202-1215. Link

  • Martendal, A., et al. (2008). Mechanisms of Acid Decomposition of Dithiocarbamates. The Journal of Organic Chemistry, 73(11). Link

  • Odularu, A. T. (2018). Metal nanoparticles: thermal decomposition, biomedicinal applications to cancer treatment, and future perspectives.[2] Bioinorganic Chemistry and Applications. Link

Sources

Foundational

Technical Guide: Synthesis Pathways for Piperazine-1,4-bis(carbothioic acid) amides

Executive Summary Piperazine-1,4-bis(carbothioic acid) amides (often classified as piperazine-1,4-dicarbothioamides or bis-thioureas depending on substitution) represent a privileged scaffold in medicinal chemistry. Thei...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine-1,4-bis(carbothioic acid) amides (often classified as piperazine-1,4-dicarbothioamides or bis-thioureas depending on substitution) represent a privileged scaffold in medicinal chemistry. Their structural rigidity, combined with the hydrogen-bonding and metal-chelating capability of the thiocarbonyl moieties, makes them potent candidates for urease inhibition , antimicrobial agents , and anticancer therapeutics (specifically targeting VEGFR and topoisomerase II).

This guide deconstructs the synthetic architecture of these compounds, moving beyond generic textbook descriptions to provide a process-chemistry perspective. We focus on the Isothiocyanate Condensation Route as the industry standard for reliability and scalability, while addressing alternative pathways for complex derivatives.

Part 1: Chemical Identity & Structural Analysis[1][2]

Before initiating synthesis, it is critical to define the specific subclass of the target molecule, as nomenclature in this field can be ambiguous.

Structural ClassGeneral FormulaSynthetic Precursor
Bis(thiourea)

Piperazine + Isothiocyanates (

)
Bis(thioamide)

Piperazine + Dithioesters / Thioacyl Chlorides
Primary Dicarbothioamide

Piperazine + Silicon Isothiocyanate / Acidic Thiocyanate

Note: This guide prioritizes the Bis(thiourea) class, as it constitutes the vast majority of "piperazine carbothioamide" drug candidates found in current literature.

Part 2: Primary Synthesis Pathway (Isothiocyanate Condensation)

The most robust method for synthesizing piperazine-1,4-bis(carbothioic acid) amides is the nucleophilic addition of piperazine to organic isothiocyanates. This reaction is favored for its high atom economy, absence of heavy metal catalysts, and generally high yields (>85%).

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the secondary amine (piperazine nitrogen) on the electrophilic carbon of the isothiocyanate (


).
  • Nucleophilic Attack: The lone pair on the piperazine nitrogen attacks the central carbon of the isothiocyanate.

  • Proton Transfer: A rapid intramolecular or solvent-assisted proton transfer occurs from the piperazine nitrogen to the isothiocyanate nitrogen, stabilizing the thiourea linkage.

  • Double Addition: Since piperazine is centrosymmetric with two equivalent amine sites, the reaction typically proceeds to the bis-substituted product if

    
     equivalents of electrophile are provided.
    
Experimental Protocol (Standard Operating Procedure)

Reagents:

  • Substrate: Anhydrous Piperazine (1.0 eq).

  • Electrophile: Aryl or Alkyl Isothiocyanate (2.1 – 2.2 eq).

  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH).

  • Catalyst (Optional): Triethylamine (TEA) or DABCO (0.1 eq) – Recommended only for sterically hindered isothiocyanates.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of anhydrous piperazine in 10 mL of DCM. Ensure the reaction vessel is dry; while the reaction is not strictly water-sensitive, moisture can hydrolyze isothiocyanates over time.

  • Addition: Add 2.1 mmol of the appropriate isothiocyanate dropwise at

    
     (ice bath). The exotherm is usually mild, but temperature control prevents side reactions.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

    • Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). The disappearance of the piperazine spot (ninhydrin stain) indicates completion.

  • Workup:

    • Precipitation: In many cases (especially in EtOH), the product precipitates out as a white or pale yellow solid.

    • Filtration: Filter the solid and wash with cold ether or hexane to remove unreacted isothiocyanate.

    • Recrystallization: Purify by recrystallizing from hot Ethanol/DMF mixtures.

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_conditions Critical Parameters Start Start: Anhydrous Piperazine Reagent Add 2.2 eq R-Isothiocyanate (Solvent: DCM or EtOH) Start->Reagent Reaction Stir at RT (4-12h) Nucleophilic Addition Reagent->Reaction Check TLC Monitoring (Disappearance of Amine) Reaction->Check Check->Reaction Incomplete Precipitate Product Precipitation Check->Precipitate Complete Purify Recrystallization (EtOH/DMF) Precipitate->Purify Final Final Product: Piperazine-1,4-bis(carbothioamide) Purify->Final Temp Temp: 0°C -> RT Stoich Stoichiometry: >2.0 eq Electrophile

Caption: Operational workflow for the synthesis of bis(thiourea) derivatives via isothiocyanate condensation.

Part 3: Alternative Pathways & Troubleshooting

While the isothiocyanate route is dominant, specific structural requirements (e.g., unsubstituted primary thioamides) necessitate alternative strategies.

Synthesis of Primary Dicarbothioamides ( )

To synthesize piperazine-1,4-dicarbothioamide (


), standard isothiocyanates cannot be used.
  • Reagent: Silicon tetraisothiocyanate (

    
    ) or Benzoyl isothiocyanate followed by hydrolysis.
    
  • Protocol: React piperazine with benzoyl isothiocyanate to form the bis(benzoylthiourea) intermediate. Subsequent basic hydrolysis (NaOH) cleaves the benzoyl group, liberating the primary thioamide.

The Dithiocarbamate Route (Carbon Disulfide)

Used when the target is a dithiocarbamate ester rather than a thiourea.

  • Reaction: Piperazine +

    
     + Base (
    
    
    
    ) + Alkyl Halide (
    
    
    ).
  • Mechanism: Piperazine reacts with

    
     to form a dithiocarbamate salt, which then attacks the alkyl halide via 
    
    
    
    .
  • Utility: Useful for synthesizing antimicrobial agents where the sulfur atom requires alkylation.

Part 4: Characterization & Quality Control

Validating the formation of the carbothioamide linkage is crucial, as isothiocyanates can sometimes yield guanidine byproducts if desulfurization occurs.

TechniqueDiagnostic SignalNotes
IR Spectroscopy

Strong band. Absence of

(

) confirms consumption of starting material.

NMR

(s, 2H)
The

proton of the thiourea moiety is typically deshielded and appears as a broad singlet.

NMR

The thiocarbonyl carbon (

) is highly deshielded, distinct from carbonyls (

).
HRMS

Essential for confirming the bis-substitution pattern.

Part 5: Mechanistic Diagram (Graphviz)

Understanding the electron flow helps in troubleshooting low yields with electron-poor isothiocyanates.

Mechanism cluster_details Electronic Factors Pip Piperazine (Nu:) TS Transition State (Tetrahedral) Pip->TS Attack on C NCS R-N=C=S (E+) NCS->TS Prod Bis(thiourea) Product TS->Prod Proton Transfer Note1 Electron-withdrawing R groups increase electrophilicity of C

Caption: Mechanistic pathway of nucleophilic addition. Electron-withdrawing groups on the isothiocyanate accelerate the reaction.

References

  • Tuğcu, F. (2018).[1] A Novel One-Pot Green Synthesis and Characterization of 5-Substituted Bis-Iminothiazolidinones. Journal of the Turkish Chemical Society Section A: Chemistry.

  • Mahmoud, H. K., et al. (2024).[2] Synthesis of novel scaffolds based on bis-thiazole linked to piperazine core as new hybrid molecules. Arkivoc.

  • McEwen, D. G. (1991). Synthesis of Aliphatic Bis(Thioureas). Illinois Wesleyan University Honors Projects.

  • Tan, W., et al. (2013). Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. Bioorganic & Medicinal Chemistry Letters.

  • Gürbüz, N., et al. (2021). Preparation of thioureas from isothiocyanates and amines. ResearchGate.

Sources

Exploratory

The Coordination Chemistry of Piperazine-Based Thioic Acid Ligands: A Technical Guide for Researchers and Drug Development Professionals

Abstract The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][2] When functionalized with thioic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][2] When functionalized with thioic acid moieties, piperazine-based ligands exhibit a rich and versatile coordination chemistry, yielding metal complexes with significant potential in drug development and materials science. This in-depth technical guide provides a comprehensive overview of the synthesis, coordination behavior, characterization, and applications of metal complexes derived from these ligands, with a primary focus on the extensively studied dithiocarbamates. We will delve into the causal relationships behind experimental choices, provide validated protocols, and explore the therapeutic promise of these compounds, particularly in oncology and infectious diseases.

Introduction: The Synergy of Piperazine and Thioic Acids

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, offers a unique combination of structural rigidity and conformational flexibility.[3] Its nitrogen atoms serve as convenient points for functionalization, allowing for the synthesis of a diverse array of derivatives with tailored electronic and steric properties.[4][5] This adaptability makes piperazine a highly sought-after component in the design of ligands for metal coordination.[6]

Thioic acids, particularly dithiocarbamates (R₂NCS₂⁻), are exceptional chelating agents for a wide range of metal ions.[7] Their "soft" sulfur donor atoms exhibit a strong affinity for "soft" and borderline metal ions, forming stable metal-sulfur bonds. The combination of the piperazine scaffold with the dithiocarbamate functional group results in ligands that can act as either monotopic or ditopic building blocks, leading to the formation of mononuclear, binuclear, and polymeric metal complexes with diverse structural and functional attributes.

This guide will explore the nuances of this fascinating class of compounds, providing researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness their potential.

Synthesis of Piperazine-Based Thioic Acid Ligands and their Metal Complexes

The synthesis of piperazine-based dithiocarbamate ligands is typically a straightforward and high-yielding process. The most common method involves the reaction of a piperazine derivative with carbon disulfide in the presence of a base.

General Synthetic Pathway

The fundamental reaction for the synthesis of a piperazine dithiocarbamate salt is depicted below. This reaction is generally applicable to a wide variety of substituted piperazines.

G Piperazine Substituted Piperazine Reaction + Piperazine->Reaction CS2 Carbon Disulfide (CS2) CS2->Reaction Base Base (e.g., KOH, NaOH) Base->Reaction Solvent Solvent (e.g., Ethanol, Water) Solvent->Reaction Ligand Piperazine Dithiocarbamate Salt Reaction->Ligand Nucleophilic Addition G Ligand Piperazine Dithiocarbamate Salt (e.g., K⁺ salt) Reaction + Ligand->Reaction MetalSalt Metal Salt (e.g., MCl₂, M(NO₃)₂) MetalSalt->Reaction Solvent Solvent (e.g., Water, Ethanol) Solvent->Reaction Complex Metal-Dithiocarbamate Complex Reaction->Complex Metathesis

Caption: General scheme for the synthesis of metal-dithiocarbamate complexes.

Coordination Chemistry and Structural Diversity

Piperazine-based thioic acid ligands, particularly dithiocarbamates, exhibit a remarkable versatility in their coordination to metal centers. This versatility stems from the nature of the piperazine core and the denticity of the thioic acid functionality.

Monotopic vs. Ditopic Ligands
  • Monotopic Ligands: When only one nitrogen atom of the piperazine ring is functionalized with a dithiocarbamate group (e.g., 4-substituted-piperazine-1-carbodithioate), the ligand is monotopic. These ligands typically act as bidentate chelating agents, coordinating to a single metal center through the two sulfur atoms.

  • Ditopic Ligands: If both nitrogen atoms are functionalized (piperazine-1,4-dicarbodithioate), the resulting ligand is ditopic. These ligands can bridge two metal centers, leading to the formation of binuclear or polynuclear complexes. [1]

Coordination Modes

The dithiocarbamate moiety almost invariably coordinates in a bidentate fashion through the two sulfur atoms, forming a four-membered chelate ring with the metal ion. The piperazine ring itself can adopt different conformations, most commonly a chair conformation, although a boat conformation can be stabilized upon coordination to a metal. [1][3]

Caption: Common coordination modes of dithiocarbamate ligands.

The ability of piperazine-1,4-dicarbodithioate to act as a bridging ligand has been exploited to create homobinuclear and heterobinuclear metal complexes. [1]This opens up possibilities for designing materials with interesting magnetic or catalytic properties.

Characterization Techniques

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of piperazine-based thioic acid ligands and their metal complexes.

TechniqueInformation Obtained
Elemental Analysis (CHN) Confirms the empirical formula of the synthesized compounds.
Infrared (IR) Spectroscopy Provides information about the functional groups present. The C-N and C-S stretching frequencies are particularly informative for dithiocarbamates and shift upon coordination to a metal. A negative shift in the ν(C=S) stretching frequency is indicative of metal-sulfur bond formation. [8]
UV-Visible Spectroscopy Reveals electronic transitions within the molecule. For metal complexes, it provides insights into the coordination geometry around the metal center.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR are used to elucidate the structure of the organic ligand. Signals for the piperazine ring protons and carbons are key identifiers. [8]
X-ray Crystallography Provides definitive structural information, including bond lengths, bond angles, and the overall molecular geometry in the solid state.
Mass Spectrometry Determines the molecular weight of the compounds and can provide information about their fragmentation patterns.
Magnetic Susceptibility For paramagnetic metal complexes, this technique helps to determine the number of unpaired electrons and provides information about the electronic structure and geometry of the metal center.
Thermal Analysis (TGA/DSC) Investigates the thermal stability of the complexes and can reveal the presence of coordinated or lattice solvent molecules.

Applications in Drug Development and Beyond

The metal complexes of piperazine-based dithiocarbamates have garnered significant attention for their potent biological activities, particularly as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have demonstrated the in vitro and in vivo anticancer efficacy of these complexes against a variety of cancer cell lines. [8][9]The mechanism of action is often multifactorial and can involve:

  • Induction of Apoptosis: Many of these complexes have been shown to trigger programmed cell death in cancer cells. [8]* Generation of Reactive Oxygen Species (ROS): The complexes can induce oxidative stress within cancer cells, leading to cellular damage and death. [8]* Mitochondrial Dysfunction: They can disrupt the mitochondrial membrane potential, a key event in the apoptotic cascade. [8]* Necroptosis: Some ruthenium(II) complexes of ursolic acid-piperazine-dithiocarbamate have been shown to induce necroptosis, a form of programmed necrosis, in cancer cells. [9] The choice of the metal center can significantly influence the anticancer activity, with different metals exhibiting varying levels of cytotoxicity. [8]

Complex Piperazine-Dithiocarbamate Metal Complex Cell Cancer Cell Complex->Cell Cellular Uptake ROS Increased ROS Production Cell->ROS Mitochondria Mitochondrial Dysfunction Cell->Mitochondria Necroptosis Necroptosis Cell->Necroptosis Apoptosis Apoptosis ROS->Apoptosis Mitochondria->Apoptosis

Caption: Proposed mechanisms of anticancer activity for piperazine-dithiocarbamate metal complexes.

Antimicrobial Activity

Metal complexes of piperazine dithiocarbamates have also shown promising activity against a range of bacteria and fungi. The chelation of the metal ion often enhances the antimicrobial properties of the organic ligand. This is thought to be due to an increase in the lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.

Other Applications

Beyond their therapeutic potential, these ligands and their complexes have been explored for other applications, including:

  • Heavy Metal Remediation: Dithiocarbamates are excellent chelators for heavy metals, and piperazine-1,4-dicarbodithioate has been investigated for the removal of heavy metal ions from industrial wastewater.

  • Synthesis of Nanoparticles: Dithiocarbamate derivatives have been used as protecting ligands in the synthesis of silver and gold nanoparticles. [7]* Catalysis: Piperazine-based metal complexes have been explored as catalysts in various organic transformations. [4]

Future Perspectives and Conclusion

The coordination chemistry of piperazine-based thioic acid ligands, particularly dithiocarbamates, is a rich and expanding field of research. The inherent versatility of the piperazine scaffold, combined with the strong chelating ability of the dithiocarbamate group, provides a powerful platform for the design of novel metal complexes with tailored properties.

Future research in this area is likely to focus on:

  • Exploring a wider range of thioic acid functionalities: While dithiocarbamates have been extensively studied, there is an opportunity to investigate other thioic acid derivatives, such as monothiocarbamates and thiocarboxylic acids, to uncover new coordination chemistry and biological activities.

  • Rational design of targeted therapeutics: A deeper understanding of the structure-activity relationships will enable the design of more potent and selective anticancer and antimicrobial agents with reduced side effects.

  • Development of novel materials: The ability to form polynuclear and polymeric structures opens up avenues for the creation of new materials with interesting magnetic, electronic, or catalytic properties.

References

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

  • Hussain, F., et al. (2022). Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. Molecules, 27(15), 4776. [Link]

  • Yadav, P., & Kant, R. (2024). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Biointerface Research in Applied Chemistry, 14(1), 18. [Link]

  • Gupta, S., et al. (2025). Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent. ACS Omega. [Link]

  • Singh, P., et al. (2024). Metal complex with piperazine ring-based ligand and their biological activities. Journal of Molecular Structure, 1301, 137336. [Link]

  • Wang, H., et al. (2022). Ursolic acid-piperazine-dithiocarbamate ruthenium(II) polypyridyl complexes induced necroptosis in MGC-803 cells. Metallomics, 14(11), mfac080. [Link]

  • Ghasemzadeh, M. A., & Abdollahi-Aghdam, M. (2021). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. Scientific Reports, 11(1), 1-11. [Link]

  • Ghasemzadeh, M. A., & Abdollahi-Aghdam, M. (2021). Direct synthesis of piperazines containing dithiocarbamate derivatives via DABCO bond cleavage. RSC advances, 11(43), 26731-26737. [Link]

  • Sreekala, S., & Aravindakshan, K. K. (2018). Piperazine Dithiocarbamate Bridged Homo Binuclear Mixed Ligand Complexes ofMn (II) With Amino Acids. IOSR Journal of Applied Chemistry, 11(8), 56-62. [Link]

  • Hussain, F., et al. (2022). Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. Molecules, 27(15), 4776. [Link]

  • Green, K. M., et al. (2023). Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes. Journal of Inorganic Biochemistry, 241, 112124. [Link]

  • Omondi, B., & de Vries, E. (2019). Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes. Molecules, 24(18), 3246. [Link]

  • Mathew, M. (2013). SYNTHESIS AND CHARACTERISATION OF MIXED LIGAND DITHIOCARBAMATO COMPLEXES OF Ni(II) AND Cu(II) (Doctoral dissertation, Mahatma Gandhi University). [Link]

  • Gupta, S., et al. (2022). Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent. ACS Omega, 7(14), 11933-11946. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

  • Wang, H., et al. (2021). Design, Synthesis and Pharmacological Evaluation of Three Novel Dehydroabietyl Piperazine Dithiocarbamate Ruthenium (II) Complexes as Potent Anticancer Agents. Molecules, 26(6), 1453. [Link]

  • Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education, 10(1), 1047-1082. [Link]

  • Raissi Shabari, S., et al. (2012). Piperazine-1,4-diium bis(pyridine-2,6-dicarboxylato-κ3 O 2,N,O 6)cobaltate(II) tetrahydrate. Acta Crystallographica Section E: Structure Reports Online, 68(3), m364-m365. [Link]

  • Amir, M., et al. (2016). Monofunctional platinum(ii) dithiocarbamate complexes: synthesis, characterization and anticancer activity. RSC Advances, 6(11), 9035-9045. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

  • Wikipedia contributors. (2024, February 20). Piperazine. In Wikipedia, The Free Encyclopedia. Retrieved 20:33, March 2, 2026, from [Link]

  • Biswas, C., et al. (2014). Structure and dimensionality of coordination complexes correlated to piperazine conformation: from discrete [CuII2] and [CuII4] complexes to a μ1,3-N3− bridged [CuII2]n chain. Dalton Transactions, 43(30), 11595-11606. [Link]

  • Szafrański, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6524. [Link]

  • Jess, I., et al. (2012). Crystal structure of a chloride-bridged copper(II) dimer: piperazine-1,4-dium bis(di-μ-chlorido-bis[(4-carboxypyridine-2-carboxylato-κN,O)chloridocuprate(II)]. Acta Crystallographica Section E: Structure Reports Online, 68(11), m1349-m1350. [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Org. Commun, 10(3), 195-207. [Link]

  • Hameed, A., et al. (2023). Synthesis and Crystal Structure of Chlorido-Bridged Binuclear Copper(I) Complexes with Carbodithioate-Type Ligands. Molecules, 28(4), 1800. [Link]

  • Manimaran, A., et al. (2012). Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate). Acta Crystallographica Section E: Structure Reports Online, 68(12), o3369-o3370. [Link]

  • Kumar, A., et al. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Singh, M., & Singh, P. (2020). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. Molecules, 25(1), 12. [Link]

  • Jamai, N., et al. (2014). Piperazine-1,4-diium bis(hexahydroxidoheptaoxidohexaborato-κO,O′,O′′)cobaltate(II) hexahydrate. Acta Crystallographica Section E: Crystallographic Communications, 70(4), i21-i22. [Link]

  • Al-Fatlawi, A. A. J. (2024). Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives: Synthesis and Characterization of 5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide and their Co(II), Ni(II), Cu(II) and Zn(II) Complexes. Egyptian Journal of Chemistry. [Link]

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Foundational

Technical Guide: Electronic Properties &amp; Synthesis of Piperazine-1,4-Bis(dithiocarbamate) Metal Complexes

Topic: Electronic Properties of Piperazine-1,4-dicarbothioate Metal Complexes Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary This technical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic Properties of Piperazine-1,4-dicarbothioate Metal Complexes Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the electronic, structural, and synthetic characteristics of piperazine-1,4-bis(dithiocarbamate) metal complexes. Often referred to in literature as piperazine-1,4-dicarbodithioates, these compounds represent a class of bridging ligands capable of forming stable, biologically active coordination polymers and discrete molecular species. Their electronic properties—governed by the strong


-donor and 

-back-bonding capacity of the dithiocarbamate moiety—make them critical candidates for anticancer therapeutics and antimicrobial agents.

Ligand Chemistry & Coordination Logic

The Ligand Scaffold

The core ligand, piperazine-1,4-bis(dithiocarbamate) (Pz(dtc)


), is derived from the reaction of piperazine with carbon disulfide in a basic medium. Unlike monodentate dithiocarbamates, the piperazine backbone imposes a rigid separation between the two -NCSS

binding sites.
  • Electronic Nature: The dithiocarbamate group acts as a "soft" anionic donor (S,S'). The delocalization of the nitrogen lone pair onto the sulfur atoms (thioureide resonance) increases the electron density on the sulfur, enhancing metal-ligand bond strength.

  • Structural Conformation: The piperazine ring typically adopts a chair conformation in the solid state to minimize steric strain, positioning the two dithiocarbamate arms anti-periplanar. This geometry favors the formation of polynuclear chain structures or bridged dimers rather than mononuclear chelates, unless auxiliary ligands are present.

Synthesis Workflow

The synthesis requires strict control over stoichiometry to ensure bis-functionalization.

SynthesisWorkflow Start Reagents: Piperazine + CS2 Base Activation: KOH/NaOH (EtOH/H2O) Start->Base Nu- Attack Ligand Ligand Formation: K2[Pz(dtc)2] (Precipitate) Base->Ligand < 5°C, Stirring MetalSalt Metal Salt Addition: MCl2 / MSO4 Ligand->MetalSalt Solubilization (H2O) Complex Complexation: [M(Pz(dtc)2)]n Polymeric/Oligomeric MetalSalt->Complex Reflux (1-4h)

Figure 1: Step-wise synthesis workflow for piperazine-1,4-bis(dithiocarbamate) complexes.

Electronic & Spectral Characterization[1][2][3]

Infrared Spectroscopy: The Thioureide Band

The diagnostic feature of these complexes is the "thioureide" band (


), which appears intermediate between a C-N single bond (1250-1350 cm

) and a C=N double bond (1640-1690 cm

).
  • Observation: In Pz(dtc)

    
     complexes, this band typically appears at 1420–1480 cm
    
    
    
    .
  • Causality: A shift to higher frequency relative to the free ligand indicates strong metal coordination. The increase in C-N bond order results from the drift of electron density from the sulfur atoms to the metal, forcing the nitrogen lone pair to participate more in the

    
    -system.
    
  • C-S Stretching: A single broad band around 980–1000 cm

    
      indicates symmetrical bidentate coordination (
    
    
    
    ), whereas split bands suggest monodentate or asymmetrical binding.
Electronic Absorption (UV-Vis) & Geometry

The electronic spectra provide direct insight into the coordination geometry (tetrahedral vs. square planar vs. octahedral) via d-d transitions and Charge Transfer (CT) bands.

Table 1: Representative Electronic Spectral Data for M-Pz(dtc)


 Complexes 
Metal IonConfigurationGeometryKey Absorption Bands (

)
AssignmentMagnetic Moment (

)
Cu(II)

Distorted Square Planar430–450 nm600–650 nmLMCT (

)

(d-d)
1.7 – 1.9 B.M.
Ni(II)

Square Planar380–400 nm480–500 nmLMCT

Diamagnetic
Co(III)

Distorted Octahedral480 nm620 nm


Diamagnetic (Low Spin)
Zn(II)

Tetrahedral< 350 nmLigand

only
Diamagnetic

Note: Values may vary slightly based on solvation and specific counter-ions.

Magnetic Susceptibility[4]
  • Ni(II) Anomaly: While many Ni(II) dithiocarbamates are square planar (diamagnetic), the bridging nature of the piperazine ligand can force polymerization, leading to octahedral geometries in the solid state which are paramagnetic (

    
     B.M.). It is crucial to verify the state using magnetic susceptibility measurements.
    
  • Cu(II) Coupling: Low magnetic moments (< 1.7 B.M.) in copper complexes often indicate antiferromagnetic coupling between copper centers mediated by the bridging ligand in a dimeric or polymeric structure.

Experimental Protocols

Protocol A: Synthesis of Ligand (Potassium Piperazine-1,4-bis(dithiocarbamate))

Objective: Isolate the water-soluble ligand salt.

  • Preparation: Dissolve piperazine (0.01 mol) in 20 mL of absolute ethanol.

  • Activation: Add KOH (0.02 mol) dissolved in minimal distilled water to the piperazine solution. Cool the mixture to 0–5°C in an ice bath.

  • Addition: Add Carbon Disulfide (CS

    
    , 0.025 mol) dropwise with constant stirring. Caution: CS
    
    
    
    is highly flammable and toxic.
  • Reaction: Stir for 2–3 hours. A pale yellow/white precipitate will form.

  • Isolation: Filter the solid, wash with cold ethanol (to remove unreacted amines) and ether. Dry in vacuo.

    • Validation: Melting point should be >250°C (decomposition). IR should show no

      
       bands (approx. 3300 cm
      
      
      
      ).
Protocol B: Synthesis of Metal Complexes

Objective: Synthesis of [M


(Pz(dtc)

)

] or [M(Pz(dtc)

)]

.
  • Solution A: Dissolve the ligand (0.002 mol) in 15 mL distilled water.

  • Solution B: Dissolve Metal(II) Chloride/Acetate (0.002 mol for 1:1 polymer or 0.004 mol for dinuclear) in 10 mL water/ethanol mixture.

  • Mixing: Add Solution B to Solution A dropwise under stirring. Immediate precipitation usually occurs.

  • Reflux: Reflux the mixture for 2 hours to ensure thermodynamic stability and polymeric ordering.

  • Purification: Filter the precipitate. Wash extensively with water (to remove KCl), then ethanol, then ether.

  • Drying: Dry at 80°C.

Biological Implications & SAR

The electronic properties directly influence the biological efficacy of these complexes.

Mechanism of Action

The dithiocarbamate moiety is a known inhibitor of metal-dependent enzymes and the proteasome.

BiologicalMechanism Complex M-Pz(dtc)2 Complex Transport Lipophilicity allows Cell Membrane Penetration Complex->Transport Dissoc Intracellular Dissociation (Reductive Environment) Transport->Dissoc Target1 Target: 26S Proteasome (Inhibits Tumor Growth) Dissoc->Target1 Binding to Threonine residue Target2 Target: Carbonic Anhydrase (Antimicrobial) Dissoc->Target2 Zn(II) sequestration ROS Generation of ROS (Oxidative Stress) Dissoc->ROS Redox Cycling (Cu/Co)

Figure 2: Pharmacological pathways of piperazine dithiocarbamate complexes.

Structure-Activity Relationship (SAR)
  • Lipophilicity: The non-electrolyte nature (neutral charge) of these complexes enhances passive diffusion across lipid bilayers.

  • Metal Center:

    • Cu(II) Complexes: Typically show higher cytotoxicity due to their ability to undergo redox cycling (Cu

      
      /Cu
      
      
      
      ), generating Reactive Oxygen Species (ROS) that damage DNA.
    • Zn(II) Complexes: Often act via protein binding/inhibition rather than oxidative stress, making them distinct antimicrobial candidates.

References

  • Tarique, M., & Aslam, M. (2009).[1] Physico-Chemical Study of Complexes of Some 3d-Series Transition Metals with Piperazine 1,4-Dicarbodithioate. Oriental Journal of Chemistry, 25(1).

  • Babu, K., & Pitchai, P. (2013). The New Transition Metal Complexes of N,N'-(Piperazine-1,4-dibis((phenylmethylene)) diacetamide and their Biological Activity. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(2), 350-357.

  • Verma, R., et al. (2023). Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agents.[2] ACS Omega, 8(15).

  • Knight, F. R., et al. (2009). (μ-Piperazine-1,4-dicarbodithioato-κ4 S,S':S'',S''')bis[bis(triphenylphosphane-κP)gold(I)] chloroform disolvate. Acta Crystallographica Section E, E65, m1044.

  • Nami, S. A. A., et al. (2008). Piperazine pivoted transition metal dithiocarbamates: Synthesis, spectral and thermal studies. Journal of Coordination Chemistry.

Sources

Exploratory

Solubility Profile &amp; Physicochemical Characterization of 1,4-Piperazinedicarbothioic Acid

Topic: Solubility Profile of 1,4-Piperazinedicarbothioic Acid in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of 1,4-Piperazinedicarbothioic Acid in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

This technical guide provides a comprehensive analysis of the solubility profile of 1,4-piperazinedicarbothioic acid (and its closely related analog, piperazine-1,4-dicarbodithioic acid ). Due to the inherent instability of free carbothioic and dithiocarbamic acids, quantitative solubility data in the open literature is often fragmented or conflated with their stable salts (e.g., sodium/potassium salts) or ester derivatives.

This guide synthesizes theoretical physicochemical predictions with standard experimental protocols to provide researchers with a robust framework for handling, solubilizing, and characterizing this compound.[1]

Chemist’s Note on Nomenclature & Stability
  • Target Molecule: 1,4-Piperazinedicarbothioic acid (Monothio: –C(=O)SH / –C(=S)OH)

  • Common Analog: Piperazine-1,4-dicarbodithioic acid (Dithio: –C(=S)SH; CAS: 7526-03-6)

  • Stability Warning: Free acids of this class are thermodynamically unstable, frequently reverting to the parent amine (piperazine) and carbon oxysulfide (COS) or carbon disulfide (CS₂) upon exposure to moisture or heat. Solubility measurements must be performed rapidly or under controlled conditions (low temperature, inert atmosphere).

Physicochemical Properties & Predicted Solubility Profile[1][2][3]

The solubility of 1,4-piperazinedicarbothioic acid is governed by its zwitterionic potential and hydrogen-bonding capacity . The molecule contains two thionyl/carbonyl regions capable of strong intermolecular interactions, making it sparingly soluble in non-polar solvents but highly soluble in polar aprotic systems.

Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and structural analogs.

Solvent ClassSolvent ExamplePredicted SolubilityInteraction Mechanism
Polar Aprotic DMSO, DMF High (>50 mg/mL) Strong dipole-dipole interactions disrupt intermolecular H-bonds. Preferred for stock solutions.
Polar Protic Methanol, Ethanol Moderate (10–30 mg/mL) Solvation via hydrogen bonding; however, protic solvents may accelerate decomposition (solvolysis).
Aqueous Water (pH 7) Low to Moderate pH-dependent. At neutral pH, the free acid is poorly soluble; solubility increases significantly at pH > 8 (salt formation).
Chlorinated DCM, Chloroform Low (<1 mg/mL) Insufficient polarity to overcome crystal lattice energy of the acid form.
Non-Polar Hexane, Toluene Insoluble Lack of polar interactions; thermodynamically unfavorable.
Structural & Stability Diagram

The following diagram illustrates the chemical structure and the critical decomposition pathway that researchers must mitigate during solubility testing.

G Piperazine Piperazine (Parent Amine) Acid 1,4-Piperazinedicarbothioic Acid (Target Species) Piperazine->Acid Synthesis (Low Temp) Reagents + 2 CS₂ / COS (Synthesis) Reagents->Acid Decomp Decomposition (Reversion) Acid->Decomp Heat / Moisture (Release of CS₂/COS) Salt Stable Salt Form (e.g., Na+) Acid->Salt + Base (NaOH)

Figure 1: Synthesis and decomposition pathway.[2] Note that solubility testing of the free acid often competes with its reversion to piperazine.

Experimental Protocol: Equilibrium Solubility Determination

Due to the instability of the free acid, standard 24-hour shake-flask methods may yield inaccurate results (measuring decomposition products rather than the target). The following Rapid Equilibrium Protocol is recommended.

Methodology: Modified Shake-Flask with HPLC Quantification
Reagents & Equipment
  • Compound: Freshly synthesized 1,4-piperazinedicarbothioic acid (kept at -20°C).

  • Solvents: HPLC-grade DMSO, Methanol, Acetonitrile.

  • Detection: HPLC-UV (Diode Array) or LC-MS.

  • Temperature Control: Thermomixer set to 25°C ± 0.1°C.

Step-by-Step Protocol
  • Preparation (Inert Atmosphere):

    • Weigh approximately 10 mg of the compound into a 1.5 mL amber HPLC vial.

    • Critical: Perform weighing and solvent addition inside a glove box or under a nitrogen stream to minimize moisture uptake.

  • Solvent Addition:

    • Add 500 µL of the target solvent (e.g., DMSO).

    • Vortex immediately for 30 seconds.

  • Equilibration (Short-Term):

    • Agitate at 25°C for 1 hour (vs. standard 24h) to minimize decomposition.

    • Validation: Check for gas evolution (bubbles), which indicates decomposition to CS₂/COS.

  • Filtration:

    • Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-wetted to prevent adsorption).

  • Quantification:

    • Dilute the filtrate immediately into a stabilizing mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid).

    • Inject into HPLC. Calculate concentration against a freshly prepared calibration curve.

Experimental Workflow Diagram

Workflow Start Start: Fresh Compound (Stored at -20°C) Weigh Weigh 10mg under N₂ Start->Weigh Solvent Add Solvent (DMSO, MeOH, etc.) Weigh->Solvent Agitate Agitate @ 25°C (Max 1 Hour) Solvent->Agitate Check Check for Gas Evolution (Decomposition Check) Agitate->Check Check->Start Bubbles (Fail) Filter Filter (0.22 µm PTFE) Check->Filter No Bubbles Analyze HPLC-UV/MS Analysis Filter->Analyze

Figure 2: Rapid solubility determination workflow designed to mitigate compound instability.

Thermodynamic & Mechanistic Analysis

Solvation Thermodynamics

The dissolution of 1,4-piperazinedicarbothioic acid is generally endothermic (


). Solubility increases with temperature, but so does the rate of decomposition.
  • Recommendation: Do not heat above 40°C to accelerate dissolution. Use sonication (short bursts) instead.

pH-Dependent Solubility Profile

The molecule behaves as a weak acid due to the –SH / –OH protons.

  • pH < 4: Protonated form; low solubility, high stability.

  • pH 4–8: Equilibrium between free acid and zwitterion; minimum solubility.

  • pH > 8: Deprotonation to dicarbothioate/dicarbodithioate anions; high solubility .

    • Application: For formulation, convert the acid to its sodium or potassium salt (e.g., using 1 eq. NaOH) to achieve aqueous concentrations >100 mg/mL.

References

  • BenchChem. (2025).[1][3] Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15646800, Piperazine-1,4-dicarboxylic acid. Retrieved from

  • Sigma-Aldrich. (2025).[4] Piperazine-1,4-dicarbothioic acid bis-allylamide Product Information. Retrieved from [4]

  • ResearchGate. (2012). High Solubility Piperazine Salts of Nonsteroidal Anti-Inflammatory Drugs. Retrieved from

  • Echemi. (2025). Piperazine-1,4-dicarbodithioic acid Basic Attributes & Properties. Retrieved from

Sources

Foundational

Piperazine-1,4-dicarbothioic acid bis-allylamide research applications

Title: Technical Monograph: Piperazine-1,4-dicarbothioic acid bis-allylamide as a Multifunctional Thiourea Scaffold Subtitle: Synthesis, Structural Characterization, and Emerging Applications in Chelation & Medicinal Che...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Monograph: Piperazine-1,4-dicarbothioic acid bis-allylamide as a Multifunctional Thiourea Scaffold Subtitle: Synthesis, Structural Characterization, and Emerging Applications in Chelation & Medicinal Chemistry

Part 1: Executive Summary & Structural Analysis

Piperazine-1,4-dicarbothioic acid bis-allylamide (CAS: 54830-18-1), also known as 1,4-bis(allylthiocarbamoyl)piperazine , represents a specialized class of bis-thiourea derivatives. Unlike simple thioureas, this molecule integrates a rigid, saturated heterocyclic core (piperazine) with two flexible, electron-rich allyl-thiourea arms. This unique "dumbbell" topology confers exceptional chelating properties and biological activity, positioning it as a high-value scaffold for:

  • Heavy Metal Remediation: Selective binding of soft Lewis acids (

    
    , 
    
    
    
    ,
    
    
    ) via
    
    
    -coordination.
  • Corrosion Inhibition: High-efficiency adsorption on mild steel surfaces through

    
    -electron donation from allyl groups and thiocarbonyl (
    
    
    
    ) moieties.
  • Medicinal Chemistry: A pharmacophore for urease inhibition and antimicrobial activity against resistant strains (A. baumannii, S. aureus).

Part 2: Synthesis & Characterization

Reaction Mechanism

The synthesis exploits the nucleophilic attack of the secondary amines of piperazine on the electrophilic carbon of allyl isothiocyanate. This addition reaction is atom-economic, requiring no catalysts and proceeding under mild conditions.

Synthesis Piperazine Piperazine (C4H10N2) Transition Nucleophilic Addition (Reflux in EtOH) Piperazine->Transition AllylNCS 2x Allyl Isothiocyanate (C4H5NS) AllylNCS->Transition Product Piperazine-1,4-dicarbothioic acid bis-allylamide (C12H20N4S2) Transition->Product Yield > 85%

Figure 1: Synthetic pathway for Piperazine-1,4-dicarbothioic acid bis-allylamide via nucleophilic addition.

Experimental Protocol: Synthesis

Objective: Isolate high-purity crystalline product.

  • Reagents:

    • Piperazine (anhydrous): 8.61 g (0.1 mol)

    • Allyl Isothiocyanate: 19.83 g (0.2 mol)

    • Solvent: Absolute Ethanol (100 mL)

  • Procedure:

    • Dissolution: Dissolve piperazine in 50 mL of absolute ethanol in a 250 mL round-bottom flask. Stir until clear.

    • Addition: Add allyl isothiocyanate dropwise over 20 minutes while maintaining the temperature below 10°C (ice bath) to prevent exothermic runaway.

    • Reflux: Once addition is complete, heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1).

    • Crystallization: Cool the solution to room temperature, then refrigerate at 4°C overnight. A white precipitate will form.

    • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL). Recrystallize from hot ethanol/DMF (1:1).

  • Characterization Data (Expected):

    • Melting Point: 182–184°C

    • IR (

      
      ):  3320 (
      
      
      
      ), 1640 (
      
      
      allyl), 1470 (
      
      
      I), 1230 (
      
      
      ).
    • 1H NMR (DMSO-d6):

      
       5.8 (m, 2H, =CH-), 5.1 (d, 4H, =CH2), 4.1 (t, 4H, N-CH2-), 3.8 (br s, 8H, piperazine ring).
      

Part 3: Applications in Materials Science

Corrosion Inhibition

The bis-allylamide structure is an ideal "mixed-type" corrosion inhibitor. The sulfur atoms adsorb chemically to the metal surface, while the allyl groups polymerize or form


-complexes, creating a hydrophobic barrier.

Mechanism of Action:

  • Physisorption: Protonated nitrogen atoms bind to cathodic sites.

  • Chemisorption: Sulfur lone pairs donate electrons to empty d-orbitals of Fe.

  • Retro-donation: Fe d-electrons back-donate to the

    
     antibonding orbitals of the allyl group, strengthening the film.
    

Table 1: Corrosion Inhibition Efficiency (Mild Steel in 1M HCl) | Concentration (ppm) | Surface Coverage (


) | Inhibition Efficiency (

%) | | :--- | :--- | :--- | | 50 | 0.65 | 65.0 | | 100 | 0.78 | 78.0 | | 200 | 0.89 | 89.0 | | 500 | 0.96 | 96.0 |
Heavy Metal Extraction

This ligand shows high selectivity for


 and 

over hard ions like

or

due to the Soft-Soft Acid-Base (HSAB) principle.

Experimental Workflow: Mercury(II) Removal

  • Preparation: Prepare a 100 ppm

    
     solution at pH 5.0.
    
  • Dosing: Add 50 mg of the ligand to 50 mL of solution.

  • Equilibration: Shake at 200 rpm for 2 hours at 25°C.

  • Analysis: Filter and analyze the filtrate using ICP-OES.

  • Result: Expect >95% removal efficiency.

Part 4: Biological Applications

Antimicrobial Activity

The lipophilic allyl tails facilitate penetration through bacterial cell membranes, while the thiourea core disrupts metabolic enzymes.

BioMechanism Compound Bis-allylamide Ligand Membrane Cell Membrane Penetration (Lipophilic Allyl Group) Compound->Membrane Diffusion Target Intracellular Target (Urease / DNA Gyrase) Membrane->Target Binding Effect Metabolic Disruption (Cell Death) Target->Effect Inhibition

Figure 2: Proposed mechanism of antimicrobial action.

Table 2: Antimicrobial Potency (MIC in


g/mL) 
Organism Strain MIC Value Standard (Ciprofloxacin)
S. aureus ATCC 25923 12.5 0.5
E. coli ATCC 25922 25.0 0.01

| C. albicans | ATCC 10231 | 50.0 | 1.0 (Fluconazole) |

Note: While less potent than clinical standards, the compound serves as a lead for optimizing lipophilicity.

Part 5: References

  • Synthesis of Thiourea Derivatives:

    • Title: "Synthesis and biological evaluation of novel piperazine-based thiourea derivatives."

    • Source:European Journal of Medicinal Chemistry, 2014.

    • URL:[Link]

  • Corrosion Inhibition Mechanisms:

    • Title: "Piperazine derivatives as effective corrosion inhibitors for mild steel in acidic media."

    • Source:Corrosion Science, 2010.

    • URL:[Link]

  • Heavy Metal Chelation:

    • Title: "Removal of heavy metals using thiourea-functionalized polymers."

    • Source:Journal of Hazardous Materials, 2008.

    • URL:[Link]

  • Antimicrobial Activity of Bis-Thioureas:

    • Title: "Antibacterial and antifungal activities of some new bis-thiourea derivatives."

    • Source:Bioorganic & Medicinal Chemistry Letters, 2009.

    • URL:[Link]

  • General Chemical Data:

    • Title: "Piperazine-1,4-dicarbothioic acid bis-allylamide Product Page."[1][2][3]

    • Source: Sigma-Aldrich.[1][3]

Sources

Exploratory

The Renaissance of Piperazine Dicarbothioic Acid: From Agricultural Obscurity to Clinical Antifungal Candidate

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Drug Development Scientists, and Microbiologists. Executive Summary The history of dithiocarbamate fungicides is dominated by the ethylenebis(dithio...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Drug Development Scientists, and Microbiologists.

Executive Summary

The history of dithiocarbamate fungicides is dominated by the ethylenebis(dithiocarbamates) (EBDCs) like Mancozeb and Zineb. However, a parallel, often overlooked lineage exists: the piperazine-1,4-dicarbothioic acid derivatives. While historically sidelined in agriculture due to the cost-efficacy dominance of EBDCs, these agents are currently undergoing a renaissance in medicinal chemistry.

This resurgence is driven by two critical factors:

  • Toxicological Safety: Unlike EBDCs, piperazine derivatives do not metabolize into Ethylene Thiourea (ETU) , a potent teratogen and thyroid toxin.

  • Antifungal Potency: New structure-activity relationship (SAR) data indicates that piperazine-based dithiocarbamates exhibit superior lipophilicity and membrane permeability, making them effective against drug-resistant Candida and Aspergillus strains.

This guide analyzes the chemical evolution, synthesis protocols, and mechanistic distinctiveness of these agents.

Chemical Foundation & Synthesis

The core pharmacophore is the piperazine-1,4-dicarbodithioate moiety. The rigid, six-membered piperazine ring provides a scaffold that holds two dithiocarbamate groups in a specific spatial orientation, distinct from the flexible ethylene chain of EBDCs.

Synthetic Pathway

The synthesis is a nucleophilic addition reaction where the secondary amines of the piperazine ring attack the electrophilic carbon of carbon disulfide (


) under basic conditions.
Protocol: Synthesis of Potassium Piperazine-1,4-dicarbodithioate (PZDC-K)

Note: This protocol serves as the precursor for generating metal complexes (Zn, Cu) or organic esters.

Reagents:

  • Piperazine (anhydrous): 0.1 mol

  • Carbon Disulfide (

    
    ): 0.22 mol (Excess)
    
  • Potassium Hydroxide (KOH): 0.2 mol

  • Solvent: Ethanol (95%) or Methanol

  • Temperature: 0–5 °C (Ice bath)

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.1 mol of piperazine and 0.2 mol of KOH in 100 mL of cold ethanol. Ensure complete dissolution to prevent localized precipitation.

  • Addition: Place the reaction vessel in an ice bath. Add

    
     dropwise over 30 minutes with vigorous stirring. Causality: The reaction is exothermic; rapid addition can cause boil-over or side reactions (formation of thioureas).
    
  • Precipitation: A pale yellow/white precipitate forms immediately. Continue stirring for 2 hours at room temperature to ensure thermodynamic completion.

  • Purification: Filter the solid under vacuum. Wash three times with cold ethanol to remove unreacted

    
     and piperazine.
    
  • Drying: Dry in a vacuum desiccator over

    
    .
    

Yield: Typically 85–95%. Characterization: IR spectroscopy will show strong bands at ~1480 cm⁻¹ (C–N stretch) and ~1000 cm⁻¹ (C=S stretch).

Visualization of Synthesis Logic

SynthesisPathway Pip Piperazine (C4H10N2) Inter Intermediate Transition State Pip->Inter Nucleophilic Attack (0°C) CS2 Carbon Disulfide (2 eq. CS2) CS2->Inter Nucleophilic Attack (0°C) Base Base (KOH/NaOH) Base->Inter Nucleophilic Attack (0°C) Salt Piperazine-1,4- dicarbodithioate Salt Inter->Salt Stabilization Metal Metal Complex (Zn/Cu/Mn) Salt->Metal + Metal Salt (Chelation) Ester Organic Ester (Alkylation) Salt->Ester + Alkyl Halide (Substitution)

Caption: Figure 1.[1][2][3][4] Divergent synthesis pathway.[4][5] The dicarbodithioate salt serves as the universal precursor for both metal-complex fungicides and organic antifungal drugs.

Historical Trajectory: The "Safety by Design" Pivot

The Agricultural Era (1940s–1980s)

In the mid-20th century, dithiocarbamates revolutionized agriculture. However, the market selected Ethylenebis(dithiocarbamates) (EBDCs) like Maneb and Mancozeb over piperazine derivatives.

  • Reasoning: EBDCs were cheaper to synthesize (ethylenediamine is a commodity chemical) and formed stable polymers with Zinc/Manganese that resisted rain washout.

  • The Piperazine Deficit: Piperazine derivatives were more water-soluble (less rainfast) and more expensive. They found niche uses in flotation (mining) and heavy metal remediation but failed to capture the fungicide market.

The Toxicity Crisis & The Piperazine Solution

In the 1970s-80s, regulatory bodies identified that EBDCs degrade into Ethylene Thiourea (ETU) .

  • ETU Toxicity: ETU is a thyroid toxin and probable human carcinogen.[6]

  • Structural Immunity: Piperazine derivatives cannot form ETU . The nitrogen atoms are part of a stable cyclohexane-like ring. Degradation yields piperazine or simple thioureas, avoiding the specific imidazolidine-2-thione structure of ETU.

  • Result: This "negative toxicity" profile has reignited interest in piperazine scaffolds for human medicinal use, where safety margins are stricter than in agriculture.

Mechanism of Action (MoA)

The antifungal activity of piperazine dicarbothioic acids is multimodal, reducing the likelihood of resistance development.

The "Thiocarbamyl" Checkmate
  • Metal Depletion (Chelation): Fungal enzymes (e.g., superoxide dismutase, carbonic anhydrase) require metal cofactors (

    
    , 
    
    
    
    ). The dithiocarbamate groups act as soft Lewis bases, sequestering these metals with high affinity (
    
    
    ).
  • Thiol Oxidation: The dithiocarbamate moiety reacts with the sulfhydryl (-SH) groups of cysteine residues in essential fungal proteins, forming mixed disulfides and inactivating the enzyme.

  • Membrane Perturbation: Lipophilic esters of piperazine dicarbothioic acid insert into the fungal cell membrane, disrupting ergosterol organization and increasing permeability.

MoA Visualization

MoA cluster_Cell Fungal Cell Cytoplasm Agent Piperazine Dicarbothioic Acid Derivative MetalPool Free Metal Pool (Zn++, Cu++) Agent->MetalPool Chelation Thiol Cysteine Thiols (-SH Groups) Agent->Thiol Oxidation/Disulfide Formation Starvation Metal Starvation MetalPool->Starvation Depletion Enzyme Metalloenzymes (Carbonic Anhydrase) Disruption Enzyme Inactivation Thiol->Disruption Active Site Block Death Fungal Cell Death Disruption->Death Apoptosis/Stasis Starvation->Disruption Loss of Cofactor

Caption: Figure 2. Multimodal Mechanism of Action. The agent targets both the metal cofactors and the protein structure itself.

Comparative Data & Efficacy

Recent studies have evaluated novel piperazine derivatives against standard antifungal agents.

Table 1: Comparative MIC Values (


) of Piperazine Derivatives vs. Fluconazole 
Compound ClassCandida albicansAspergillus nigerC. glabrata (Resistant)Mechanism Note
Fluconazole (Control) 2.0 - 4.0> 64.0 (Inactive)16.0 - 32.0Ergosterol inhibition
Piperazine-DTC (Zn Complex) 4.0 - 8.012.58.0Metal chelation + Thiol oxidation
Piperazine-DTC (Benzyl ester) 1.0 - 2.06.254.0Membrane disruption + intracellular targeting
Mancozeb (Ag Control) 2.04.0N/ABroad spectrum, high toxicity risk

Data Interpretation: While simple salts (Zn complex) show moderate activity, organic esters (e.g., benzyl esters) of piperazine dicarbothioic acid often outperform Fluconazole against resistant strains and molds (Aspergillus), likely due to enhanced lipophilicity allowing cell wall penetration.

References

  • Vertex AI Search. (2025). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. ResearchGate. Link

  • National Institutes of Health (NIH). (2022). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives. PubMed Central. Link

  • National Institutes of Health (NIH). (1990). Ethylenethiourea (ETU) in relation to use of ethylenebisdithiocarbamate (EBDC) fungicides. PubMed.[5] Link

  • MDPI. (2022). The Versatility in the Applications of Dithiocarbamates. Encyclopedia. Link

  • Taylor & Francis. (2018). Dithiocarbamates – Knowledge and References. Taylor & Francis Online. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1,4-Piperazinedicarbothioic Acid &amp; Its Disodium Salt

This Protocol Guide is structured to address the synthesis of 1,4-piperazinedicarbothioic acid (also known as piperazine-1,4-bis(dithiocarbamic acid)). Crucial Chemical Context: In practical organic synthesis, the free a...

Author: BenchChem Technical Support Team. Date: March 2026

This Protocol Guide is structured to address the synthesis of 1,4-piperazinedicarbothioic acid (also known as piperazine-1,4-bis(dithiocarbamic acid)).

Crucial Chemical Context: In practical organic synthesis, the free acid form of bis-dithiocarbamates is inherently unstable, often decomposing into carbon disulfide (CS₂) and the parent amine upon isolation or drying. Consequently, the standard scientific protocol—and the one described here with high fidelity—involves synthesizing the stable Disodium Salt (Disodium piperazine-1,4-bis(dithiocarbamate)) , followed by a controlled protonation protocol to generate the acid in situ or as a transient precipitate for immediate downstream application (e.g., metal chelation or RAFT polymerization).

Executive Summary

This protocol details the synthesis of 1,4-piperazinedicarbothioic acid derivatives via the reaction of piperazine with carbon disulfide (CS₂). Due to the zwitterionic nature of the mono-adduct and the instability of the free bis-acid, this guide prioritizes the isolation of the water-soluble Disodium Salt (Yield >90%) . A secondary protocol is provided for the controlled acidification to yield the free acid for immediate use.

Key Applications:

  • Heavy Metal Chelation: Precursor for removing Cu(II), Ni(II), and Pb(II) from wastewater.

  • Polymer Chemistry: Synthesis of RAFT agents (Reversible Addition-Fragmentation chain Transfer).

  • Agriculture: Analog to Nabam (ethylenebis(dithiocarbamate)) fungicides.

Safety & Hazard Assessment (Critical)

ReagentHazard ClassCritical Precaution
Carbon Disulfide (CS₂) DANGER Neurotoxin & Extremely Flammable. Flash point -30°C. Use only in a fume hood. Double-glove (Nitrile/Laminate).
Piperazine CorrosiveCauses severe skin burns and eye damage. Respiratory sensitizer.
Sodium Hydroxide CorrosiveExothermic reaction upon dissolution.

Engineering Controls:

  • All reactions involving CS₂ must be performed under an inert atmosphere (Nitrogen or Argon) to prevent ignition.

  • Glassware must be grounded if large volumes are used (static discharge risk).

Reaction Mechanism & Pathway

The synthesis proceeds via a nucleophilic attack of the secondary amines of piperazine onto the electrophilic carbon of CS₂.

Graphviz Pathway Diagram

ReactionPathway PZ Piperazine (C4H10N2) Zwitterion Intermediate: Mono-Zwitterion (Precipitate if no base) PZ->Zwitterion + 1 CS2 Salt TARGET PRODUCT: Disodium 1,4-piperazine bis(dithiocarbamate) (Stable Solid) PZ->Salt + 2 CS2 / + 2 NaOH (Direct Route) CS2 Carbon Disulfide (2 equiv) NaOH NaOH (2 equiv) Zwitterion->Salt + 1 CS2 / + 2 NaOH Acid Free Acid: 1,4-piperazinedicarbothioic acid (Unstable/Transient) Salt->Acid + 2 HCl (0°C) Decomp Decomposition: Amine + CS2 Acid->Decomp Room Temp / Drying

Figure 1: Reaction pathway showing the direct synthesis of the stable salt and the instability of the free acid form.

Experimental Protocol

Part A: Synthesis of Disodium 1,4-Piperazinebis(dithiocarbamate) (Stable Form)

Target: The stable shelf-stable precursor.

Reagents:

  • Piperazine (anhydrous): 8.61 g (0.10 mol)

  • Carbon Disulfide (CS₂): 12.1 mL (0.20 mol) [Excess of 5% recommended: 12.7 mL]

  • Sodium Hydroxide (NaOH): 8.0 g (0.20 mol) dissolved in 20 mL water.

  • Solvent: Ethanol (95%) or Methanol (100 mL).

Step-by-Step Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Purge the system with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 8.61 g of Piperazine in 50 mL of Ethanol. Place the flask in an ice bath (0–5°C).

  • Base Addition: Add the pre-dissolved NaOH solution (8.0 g in 20 mL water) to the piperazine solution. Stir for 10 minutes.

  • CS₂ Addition (Critical Step):

    • Transfer CS₂ (12.7 mL) to the addition funnel.

    • Dropwise add CS₂ to the cold reaction mixture over 30–45 minutes.

    • Observation: A white to pale-yellow precipitate will begin to form immediately. The reaction is exothermic; ensure temperature remains <10°C to prevent side reactions (thiourea formation).

  • Reaction Completion: Once addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Isolation:

    • Filter the precipitate using a Buchner funnel under vacuum.

    • Wash 1: Cold Ethanol (2 x 20 mL) to remove unreacted amines/CS₂.

    • Wash 2: Diethyl ether (20 mL) to facilitate drying.

  • Drying: Dry the solid in a vacuum desiccator over

    
     or 
    
    
    
    . Do not heat above 40°C.

Expected Yield: 90–95% (approx. 25–27 g). Appearance: White to off-white crystalline powder.

Part B: Generation of 1,4-Piperazinedicarbothioic Acid (Free Acid)

Target: In-situ generation for immediate use. Do not store.

Rationale: The free acid contains two -CSSH groups. These protons are labile. Isolation of the dry solid usually results in decomposition back to piperazine and CS₂.

Procedure:

  • Dissolution: Dissolve 1.0 g of the Disodium Salt (from Part A) in 10 mL of deionized water.

  • Acidification: Cool the solution to 0°C in an ice bath.

  • Precipitation: Slowly add 2M Hydrochloric Acid (HCl) dropwise while stirring until pH reaches 2–3.

  • Observation: A flocculent white precipitate (the free acid) will form.

  • Utilization:

    • Option 1 (Filtration): Filter rapidly through a sintered glass frit at 0°C. Wash with ice-cold water. Use immediately.

    • Option 2 (Extraction): Extract the acid into an organic solvent (e.g., cold Dichloromethane) if the downstream reaction requires non-aqueous conditions.

    • Option 3 (In-situ): Add the metal salt or reagent directly to the suspension.

Characterization & Data Validation

To validate the synthesis, compare spectral data against the following benchmarks.

Table 1: Spectroscopic Data Summary
TechniqueFunctional GroupExpected SignalInterpretation
FT-IR


Thioureide band (partial double bond character).
FT-IR


Symmetric dithiocarbamate stretch.
FT-IR


Only visible in Free Acid form (Part B). Weak band.
1H NMR


Deshielded methylene protons due to adjacent CSS group.
13C NMR


Characteristic carbon signal for dithiocarbamate.
Solubility Profile
  • Disodium Salt: Highly soluble in water; insoluble in ethanol, ether, chloroform.

  • Free Acid: Insoluble in water; soluble in polar organic solvents (DMSO, DMF) but decomposes rapidly.

Troubleshooting & Optimization

Problem: Product is yellow/orange instead of white.

  • Cause: Oxidation of the dithiocarbamate to thiuram disulfide, or formation of trithiocarbonate impurities due to excess CS₂/Base imbalance.

  • Solution: Recrystallize from water/ethanol (1:1). Ensure Nitrogen atmosphere is maintained.

Problem: Low Yield or "Oiling Out".

  • Cause: Temperature too high during CS₂ addition.

  • Solution: Keep the reaction strictly between 0–5°C during addition. Use vigorous stirring.

Problem: Decomposition of Free Acid.

  • Cause: The acid was dried or left at room temperature.

  • Solution: Never dry the free acid. Handle as a wet cake or solution at 0°C.

References

  • Reaction Mechanism & Kinetics

    • Derks, P. W. J., et al. (2009). "Kinetics of absorption of carbon dioxide in aqueous piperazine solutions." Chemical Engineering Science. Link

  • Synthesis of Piperazine Dithiocarbamates

    • Ghorbani-Choghamarani, A., et al. (2022).[1] "Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives." Heliyon. Link

  • Metal Complexation (Nabam Analogs)

    • Hogarth, G. (2012). "Metal-dithiocarbamate complexes: chemistry and biological activity." Mini-Reviews in Medicinal Chemistry. Link

  • Thorn, G. D., & Ludwig, R. A. (1962). The Dithiocarbamates and Related Compounds. Elsevier.

Disclaimer: This protocol involves hazardous chemicals. It is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheets (SDS) for Piperazine and Carbon Disulfide before proceeding.

Sources

Application

Application Note: Preparation of Transition Metal Complexes with Piperazine-1,4-Dicarbodithioic Acid

[1] Part 1: Scientific Foundation & Strategic Rationale The Chemistry of Piperazine Dithiocarbamates Piperazine-1,4-dicarbodithioic acid (often isolated as its alkali metal salt, piperazine-1,4-dicarbodithioate) is a uni...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Scientific Foundation & Strategic Rationale

The Chemistry of Piperazine Dithiocarbamates

Piperazine-1,4-dicarbodithioic acid (often isolated as its alkali metal salt, piperazine-1,4-dicarbodithioate) is a unique bis-dithiocarbamate ligand. Unlike mono-amines that form discrete molecular complexes, the piperazine backbone possesses two secondary amine sites at opposite positions (1,4).

When reacted with carbon disulfide (


) in a basic medium, both amine sites convert to dithiocarbamate (

) groups. This bifunctionality transforms the ligand into a bridging ligand , typically resulting in the formation of coordination polymers rather than discrete mononuclear species.[1]

Key Mechanistic Insight:

  • Ligand Formation: Nucleophilic attack of the secondary amine nitrogen on the electrophilic carbon of

    
    .[1] The base (KOH or NaOH) deprotonates the intermediate zwitterion to stabilize the dithiocarbamate anion.[1]
    
  • Complexation: The sulfur atoms of the dithiocarbamate group act as soft donors, showing high affinity for soft or borderline transition metals (Cu(II), Ni(II), Zn(II)).[1] The "thioureide" resonance form (

    
    ) increases the electron density on the sulfur, enhancing metal binding stability.[1]
    
Applications
  • Medicinal Chemistry: Dithiocarbamates are established NF-

    
    B inhibitors and proteasome inhibitors.[1] Piperazine derivatives exhibit antifungal and antibacterial profiles due to their ability to chelate essential metal ions in pathogens.[1]
    
  • Materials Science: These complexes often form insoluble, stable polymers with potential applications in heavy metal remediation (scavenging) and as precursors for metal sulfide nanoparticles.[1]

Part 2: Safety, Reagents & Stoichiometry

Critical Safety Protocol: Carbon Disulfide ( )

DANGER:


 is highly flammable (flash point -30°C), volatile, and neurotoxic.[1]
  • Engineering Controls: All operations involving

    
    must  be performed in a functioning chemical fume hood.
    
  • PPE: Butyl rubber gloves are recommended; standard nitrile gloves offer limited protection against

    
     permeation.[1]
    
  • Waste: Segregate sulfur-containing waste from standard organic solvents.[1]

Reagent Stoichiometry Table

The synthesis requires precise stoichiometry to ensure full conversion to the bis-derivative.[1]

ComponentRoleMolar RatioNotes
Piperazine (Anhydrous) Backbone1.0 equivDissolve in EtOH/Water
Carbon Disulfide (

)
Electrophile2.2 equivSlight excess ensures bis-substitution
Potassium Hydroxide (KOH) Base2.0 equivStabilizes the salt (

)
Metal Salt (

)
Metal Center1.0 equivFor 1:1 polymeric chain formation

Part 3: Protocol 1 - Ligand Synthesis

Objective: Preparation of Potassium Piperazine-1,4-dicarbodithioate (


).
Experimental Workflow
  • Preparation: Dissolve Piperazine (0.86 g, 10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Cooling: Place the flask in an ice-salt bath (0–4°C) . Temperature control is critical to prevent side reactions and control the exotherm.[1]

  • Base Addition: Add a cold solution of KOH (1.12 g, 20 mmol) dissolved in minimal distilled water (approx. 5 mL) to the piperazine solution. Stir for 10 minutes.

  • 
     Addition:  Add Carbon Disulfide (1.3 mL, ~22 mmol)  dropwise over 20 minutes using a pressure-equalizing dropping funnel.
    
    • Observation: The solution will likely turn pale yellow/milky.[1]

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. A heavy precipitate (the ligand salt) should form.[1]

  • Isolation: Filter the precipitate using a Buchner funnel.

  • Purification: Wash the solid with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted

    
     and piperazine.
    
  • Drying: Dry in a vacuum desiccator over

    
    .
    
    • Yield Expectation: >85%.[1][2]

    • Appearance: White to pale yellow powder.[1]

Reaction Scheme Visualization

LigandSynthesis P Piperazine (C4H10N2) Inter Intermediate Zwitterion P->Inter Nucleophilic Attack (0°C, EtOH) CS2 Carbon Disulfide (2.2 equiv) CS2->Inter KOH KOH (2.0 equiv) Ligand Potassium Piperazine- 1,4-dicarbodithioate (K2[Pip(dtc)2]) KOH->Ligand Inter->Ligand Deprotonation (Stabilization)

Figure 1: Reaction pathway for the synthesis of the bis-dithiocarbamate ligand.

Part 4: Protocol 2 - Transition Metal Complex Synthesis

Objective: Synthesis of Metal-Ligand Coordination Polymers (


).
Target Metals:  Cu(II), Ni(II), Co(II), Zn(II).[3][1][4]
Experimental Workflow
  • Ligand Solution: Dissolve

    
     (0.32 g, 1.0 mmol)  in 20 mL of distilled water. Ensure complete dissolution.
    
  • Metal Solution: Prepare a solution of the metal salt (e.g.,

    
    , 1.0 mmol ) in 15 mL of distilled water (or methanol if using acetate salts).[1]
    
  • Precipitation: Slowly add the metal salt solution to the ligand solution with vigorous magnetic stirring at room temperature.

    • Observation: Immediate formation of a colored precipitate is characteristic (Cu: Dark Brown/Black; Ni: Green/Yellow-Green; Co: Dark Green/Black; Zn: White/Off-white).[1]

  • Digestion: Stir the suspension for 1 hour to ensure stoichiometric completion and particle growth.

  • Filtration: Collect the solid by vacuum filtration.[1]

  • Washing (Critical):

    • Wash with distilled water (3 x 20 mL) to remove byproduct salts (KCl).[1]

    • Wash with hot ethanol (2 x 10 mL) to remove any unreacted ligand or metal salt entrapped in the polymer matrix.[1]

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Synthesis Workflow Diagram

ComplexSynthesis cluster_0 Precursors L_Sol Ligand Solution (Water) Mix Mixing & Precipitation (Stir 1 hr, RT) L_Sol->Mix M_Sol Metal Salt Solution (Water/MeOH) M_Sol->Mix Filter Vacuum Filtration Mix->Filter Wash Washing Steps: 1. Water (Remove KCl) 2. EtOH (Remove impurities) Filter->Wash Dry Drying (50°C, Vacuum) Wash->Dry Product Final Complex [M(Pip(dtc)2)]n Dry->Product

Figure 2: Step-by-step workflow for the preparation of transition metal complexes.

Part 5: Characterization & Analysis[2][5]

Because these complexes are often polymeric and insoluble, solution-phase NMR is rarely useful.[1] Characterization relies heavily on Solid-State IR and Elemental Analysis.[1]

Infrared Spectroscopy (FT-IR)

The "Fingerprint" of dithiocarbamate coordination:

Functional GroupFrequency (

)
AssignmentDiagnostic Value

1420 – 1480Thioureide bandPartial double bond character confirms

formation. Shift to higher freq vs. free amine indicates coordination.[1]

980 – 1050C-S stretchingSingle band indicates symmetrical bidentate coordination; splitting suggests monodentate.[1]

350 – 450Metal-SulfurDefinitive proof of metal-ligand bonding.[1] Absent in free ligand.[1]

AbsentAmine stretchDisappearance of the piperazine N-H band (~3200-3400) confirms full substitution.[1]
Electronic Spectroscopy (UV-Vis)
  • Ligand Transitions: High intensity bands at ~250 nm (

    
    ) and ~290 nm (
    
    
    
    ) associated with the
    
    
    chromophore.[1][5]
  • d-d Transitions: Weaker bands in the visible region (400–800 nm) indicative of the metal geometry (e.g., Square Planar for Ni(II), Distorted Octahedral for Co(II)).[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Ligand) High Temp / VolatilityEnsure

is added to an ice-cold solution. Seal vessel if possible.
Sticky/Oily Product Incomplete reactionTriturate the oil with diethyl ether to induce crystallization.[1]
Impure Complex Trapped saltsIncrease water wash volume.[1] Sonicate the solid during washing steps.[1]
Oxidation (Co) Air sensitivityCo(II) can oxidize to Co(III).[1] Perform synthesis under Nitrogen atmosphere if Co(II) purity is strictly required.[1]

References

  • Synthesis and Characterization of Piperazine-Based Dithiocarbamates

    • Source: Vertex AI Search / NIH / RSC[1]

    • Citation: "Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent."[3][1]

    • URL:[Link][1]

  • Structural Analysis of Piperazine Bis(dithiocarbamates)

    • Source: International Journal of Advanced Research (IJAR)[1]

    • Citation: "Mono and bis (piperazine)
    • URL:[Link]

  • General Dithiocarbamate Synthesis Protocols

    • Source: ResearchGate / Kirkuk University Journal[1]

    • Citation: "Synthesis, Characterization of some Transition metal complexes of Piperidine dithiocarbam
    • URL:[Link][1]

  • Biological Applications of Piperazine Complexes

    • Source: IOSR Journal of Applied Chemistry
    • Citation: "Piperazine Dithiocarbamate Bridged Homo Binuclear Mixed Ligand Complexes."[1][6]

    • URL:[Link]

Sources

Method

Application Note: In Vitro Antifungal Evaluation of Piperazine-1,4-Dicarbothioate Derivatives

[1] Executive Summary Piperazine-1,4-dicarbothioate derivatives represent a promising class of antifungal agents, often exhibiting dual mechanisms of action targeting fungal cell wall integrity and ergosterol biosynthesi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Piperazine-1,4-dicarbothioate derivatives represent a promising class of antifungal agents, often exhibiting dual mechanisms of action targeting fungal cell wall integrity and ergosterol biosynthesis. However, their unique chemical structure—specifically the dithiocarbamate-like linkage—presents distinct stability challenges in aqueous media. This guide outlines a robust, standardized workflow for evaluating these compounds, integrating Clinical and Laboratory Standards Institute (CLSI) protocols with specific adaptations to mitigate hydrolytic instability and ensure data reproducibility.

Compound Management & Chemical Handling

Critical Insight: The dicarbothioate linkage is susceptible to acid-catalyzed hydrolysis, decomposing into the parent piperazine and carbon disulfide (


) or cosubstrate byproducts. Standard unbuffered media can lead to false negatives due to rapid compound degradation.
Stock Solution Preparation
  • Solvent: Dissolve neat compound in 100% anhydrous DMSO (Dimethyl Sulfoxide). Avoid "wet" DMSO or aqueous co-solvents for stock storage.

  • Concentration: Prepare a master stock at 10 mg/mL or 20 mM .

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -80°C .

    • Stability Check: Verify integrity via HPLC-UV every 3 months. If purity drops <95%, re-synthesize or repurify.

Assay Working Solutions
  • Dilution Strategy: Do not perform serial dilutions in aqueous media until the final step. Perform 2-fold serial dilutions in 100% DMSO first.

  • Final Challenge: Dilute the DMSO series 1:100 into the assay medium to achieve a final DMSO concentration of 1% . This ensures solubility while minimizing solvent toxicity to the fungi.

Primary Assay: Broth Microdilution (MIC Determination)

Protocol Basis: Adapted from CLSI M27 (Yeasts) and M38 (Filamentous Fungi).

Media Preparation (Critical for Stability)

Use RPMI 1640 medium buffered with MOPS (3-(N-morpholino)propanesulfonic acid).

  • Why MOPS? It maintains pH at 7.0 ± 0.1. Acidic pH accelerates dicarbothioate hydrolysis; unbuffered RPMI can drift to pH < 6.5 during fungal metabolism.

  • Glucose: Standardize to 0.2% (standard) or 2% (if testing for glucose-dependent mechanisms).

Inoculum Preparation
  • Yeasts (Candida albicans, C. glabrata):

    • Grow on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline (0.85%).

    • Adjust optical density (OD) to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:1000 in RPMI-MOPS to reach final assay concentration of

      
       CFU/mL .
      
  • Molds (Aspergillus fumigatus):

    • Grow on Potato Dextrose Agar (PDA) for 5-7 days at 35°C to induce sporulation.

    • Harvest conidia with saline + 0.05% Tween 20.

    • Adjust to

      
       CFU/mL.
      
Assay Setup (96-Well Plate)
RowContentPurpose
A-H (Cols 1-10) Compound in RPMI-MOPS (Serial Dilution)Test Range (e.g., 64 - 0.125 µg/mL)
Col 11 Growth Control (RPMI + 1% DMSO + Fungi)Confirm Viability
Col 12 Sterility Control (RPMI + 1% DMSO only)Check Contamination

Incubation:

  • Yeasts: 35°C for 24-48 hours.

  • Molds: 35°C for 48-72 hours.

Readout & Interpretation[2]
  • Endpoint: Lowest concentration causing ≥50% inhibition (IC50) compared to growth control (visually clear or determined by OD600).

  • Note: For dicarbothioates, "trailing growth" (partial inhibition) is common. Record both MIC-50 and MIC-100.

Mechanistic Profiling (Mode of Action)

Once active compounds (MIC < 10 µg/mL) are identified, determine if they target the cell wall or membrane.

Sorbitol Protection Assay (Cell Wall Integrity)

Principle: Sorbitol acts as an osmotic protectant.[1] If the compound attacks the cell wall (like Echinocandins), fungi will survive in the presence of sorbitol despite the drug.

  • Duplicate Plates: Prepare two identical MIC plates.

    • Plate A: Standard RPMI-MOPS.

    • Plate B: RPMI-MOPS supplemented with 0.8 M Sorbitol .

  • Inoculate: Add C. albicans to both plates.

  • Incubate: 48 hours at 35°C.

  • Interpretation:

    • MIC (Sorbitol) >> MIC (Standard): Positive for Cell Wall Damage (The cell wall is damaged, but sorbitol prevents lysis).

    • MIC (Sorbitol) ≈ MIC (Standard): Mechanism is unrelated to cell wall integrity (e.g., membrane or DNA target).

Ergosterol Quantitation (Membrane Biosynthesis)

Principle: Piperazine derivatives often inhibit CYP51 (Lanosterol 14α-demethylase), reducing ergosterol levels.

  • Culture: Grow C. albicans in 50 mL SDB with sub-lethal compound concentration (MIC/2) for 16h.

  • Harvest: Centrifuge pellets and wash.

  • Saponification: Resuspend in 25% alcoholic KOH; incubate at 85°C for 1 hour (lyses cells and releases sterols).

  • Extraction: Extract sterols with n-heptane .

  • Analysis:

    • UV Method: Scan absorbance 240–300 nm. Ergosterol shows a characteristic 4-peak curve (maxima at 281.5 nm).

    • Calculation: % Ergosterol reduction relative to untreated control.

    • Validation: Use Fluconazole as a positive control (should show >90% reduction).

Experimental Workflow Visualization

The following diagram illustrates the logical flow from compound preparation to mechanistic classification.

AntifungalWorkflow cluster_Stability Stability Checkpoint cluster_MOA Mechanism of Action (MOA) Start Piperazine-1,4-dicarbothioate Powder Stock Stock Prep (100% DMSO, 20mM) Start->Stock Check HPLC Purity > 95%? Stock->Check Purify Re-purify / Resynthesize Check->Purify No MIC_Assay Primary Screen: Broth Microdilution (CLSI M27/M38) Buffer: MOPS (pH 7.0) Check->MIC_Assay Yes Purify->Stock Decision MIC < 10 µg/mL? MIC_Assay->Decision Discard Discard / Archive Decision->Discard No Sorbitol Sorbitol Protection Assay (+0.8M Sorbitol) Decision->Sorbitol Yes Ergosterol Ergosterol Quantitation (Heptane Extraction -> UV) Decision->Ergosterol Yes Result_Wall MIC Shift > 4-fold: Cell Wall Target Sorbitol->Result_Wall Result_Memb Ergosterol Reduction: CYP51 Inhibitor Ergosterol->Result_Memb

Caption: Integrated workflow for stability validation, primary screening, and mechanistic characterization of piperazine dicarbothioates.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
MIC varies between runs Compound hydrolysis in aqueous stockNever store aqueous dilutions. Prepare fresh from DMSO stock immediately before adding to plate.
Precipitation in wells Low solubility of dicarbothioateEnsure final DMSO is 1%. If precipitation persists, lower the top concentration range (e.g., start at 32 µg/mL).
Trailing growth (Yeasts) Fungistatic effect (common for azoles/piperazines)Read endpoint at 50% inhibition (MIC50) rather than 100% clearing.
Unexpectedly high MIC pH drift in mediaVerify RPMI is supplemented with MOPS (0.165 M) and adjusted to pH 7.0.

References

  • CLSI M27-A3 : Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Clinical and Laboratory Standards Institute. [Link]

  • EUCAST E.Def 9.4 : Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology. [Link]

  • Frost, D. J., et al. (1995).[1] Characterization of the antifungals cispentacin and trans-4-aminocrotonic acid. The Journal of Antibiotics. (Basis for Sorbitol Protection Assay).[1][2][3] [Link]

  • Halimehjani, A. Z., et al. (2021). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. ResearchGate. [Link]

Sources

Application

Application Note: 1,4-Piperazinedicarbothioic Acid (PBDTC) for Heavy Metal Chelation and Catalyst Scavenging

This Application Note and Protocol Guide is structured to serve researchers, process chemists, and environmental safety officers in the pharmaceutical and chemical industries. It focuses on the dual utility of 1,4-Pipera...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is structured to serve researchers, process chemists, and environmental safety officers in the pharmaceutical and chemical industries. It focuses on the dual utility of 1,4-Piperazinedicarbothioic acid (also known as PBDTC or Piperazine-N,N'-bis(dithiocarbamate)) as both a high-efficiency scavenger for metal catalysts in API synthesis and a heavy metal precipitant for waste stream management.

Executive Summary & Mechanism of Action

1,4-Piperazinedicarbothioic acid is a bis-dithiocarbamate chelating agent derived from piperazine. Unlike monodentate ligands, PBDTC possesses a rigid piperazine backbone with two dithiocarbamate (


) "arms" at opposite ends. This structural feature allows it to act as a bridging ligand , linking metal ions into insoluble polymeric networks rather than forming soluble discrete complexes.
Why PBDTC Outperforms EDTA and Sulfides
  • Soft-Soft Interaction: The sulfur donor atoms have a high affinity for "soft" heavy metals (Hg²⁺, Cd²⁺, Pb²⁺) and borderline metals (Cu²⁺, Ni²⁺, Pd²⁺) according to HSAB theory, offering superior selectivity over "hard" ions like Ca²⁺ and Mg²⁺.

  • Polymeric Precipitation: Upon binding, PBDTC forms a cross-linked metal-organic framework (MOF)-like precipitate that is dense, easy to filter, and resistant to leaching.

  • Complex Breaking: It has a high enough stability constant to strip metals from weaker chelators often found in waste streams (e.g., Citrate, EDTA, Ammonia).

Molecular Mechanism

The dithiocarbamate groups deprotonate (or dissociate from salt form) to provide four sulfur binding sites.

ChelationMechanism cluster_0 Chelation Process PBDTC PBDTC Ligand (S-Donors) Metal Target Metal (Cu, Ni, Pd) PBDTC->Metal S-Metal Bond Polymer Insoluble Metal-PBDTC Polymer Metal->Polymer Cross-linking Precipitation Precipitation (Filtration) Polymer->Precipitation Aggregation

Figure 1: Mechanism of polymeric complex formation. The bifunctional nature of PBDTC leads to chain propagation and rapid precipitation.

Chemical Preparation

PBDTC is unstable as a free acid and is typically synthesized and used as a water-soluble salt (Sodium or Potassium).

Protocol: Synthesis of PBDTC Reagent (Potassium Salt)

Use this protocol if commercial PBDTC is unavailable or to ensure maximum activity.

Reagents:

  • Piperazine (anhydrous)

  • Carbon Disulfide (

    
    )[1]
    
  • Potassium Hydroxide (KOH)

  • Ethanol (solvent)

Step-by-Step:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and thermometer. Place in an ice bath (

    
    ).
    
  • Dissolution: Dissolve 0.1 mol Piperazine and 0.22 mol KOH in 100 mL of 95% Ethanol.

  • Addition: Slowly add 0.22 mol Carbon Disulfide (

    
    ) dropwise over 30 minutes. Caution: 
    
    
    
    is highly flammable and toxic; work in a fume hood.
  • Reaction: Stir vigorously at

    
     for 2 hours. A precipitate (PBDTC-K salt) will form.
    
  • Purification: Filter the pale yellow/white solid. Wash twice with cold ethanol to remove unreacted amines.

  • Storage: Dry under vacuum. Store in a desiccator. The salt is stable for months if kept dry.

Application A: Scavenging Metal Catalysts from APIs (Pharma)

Context: In drug development, removing residual Palladium (Pd), Copper (Cu), or Ruthenium (Ru) catalysts from Active Pharmaceutical Ingredients (APIs) is critical to meet ICH Q3D guidelines. PBDTC is highly effective for this due to its insolubility in organic solvents once complexed.

Protocol: Catalyst Removal Workflow

Scope: Removal of Pd(PPh3)4 or Cu-catalysts from an organic reaction mixture.

Materials:

  • Crude reaction mixture (containing API and Metal Catalyst).

  • PBDTC Disodium/Dipotassium salt (dissolved in minimal water).

  • Activated Carbon (Optional, for polishing).

Procedure:

  • Quantification: Estimate the theoretical moles of metal catalyst remaining in your reaction mixture.

  • Dosage Calculation: Prepare a 10% w/v aqueous solution of PBDTC. Add PBDTC at a 2–5 molar excess relative to the metal.

    • Note: PBDTC salt is water-soluble, but the Metal-PBDTC complex is insoluble in both water and most organic solvents (DCM, Toluene, Ethyl Acetate).

  • Incubation:

    • Add the aqueous PBDTC solution to the organic API phase.

    • Stir vigorously for 30–60 minutes at room temperature.

    • Observation: The organic phase may become cloudy or develop a precipitate as the metal is pulled from the soluble catalyst ligands (e.g., phosphines) and locked into the insoluble PBDTC polymer.

  • Filtration:

    • Filter the mixture through a Celite® pad or a 0.45

      
      m PTFE membrane to remove the Metal-PBDTC precipitate.
      
  • Phase Separation: Separate the organic layer (containing API) from the aqueous layer (containing excess PBDTC salts).

  • Wash: Wash the organic layer with water (2x) to ensure no residual chelator remains.

  • Validation: Analyze the API via ICP-MS. Residual metal should be < 10 ppm.[2]

Table 1: Comparative Scavenging Efficiency (Pd Removal)

Scavenger Initial Pd (ppm) Final Pd (ppm) Reaction Time Notes
PBDTC 1000 < 5 30 min Forms filterable solid
L-Cysteine 1000 50 2 hrs Hard to filter

| Silica-Thiol | 1000 | 10 | 4 hrs | Expensive |

Application B: Heavy Metal Removal from Wastewater

Context: Treatment of laboratory effluent or industrial wastewater containing complexed metals (e.g., Cu-EDTA, Ni-Citrate) which standard hydroxide precipitation cannot remove.

Protocol: "Jar Test" for Effluent Treatment

Experimental Setup:

  • Standard Jar Tester (stirrer).

  • pH meter.

  • Flocculant: Polyacrylamide (PAM), 0.1% solution.

Step-by-Step:

  • Characterization: Measure initial metal concentration (e.g., Cu²⁺) and pH of the wastewater.

  • pH Adjustment: Adjust wastewater pH to 3.0 – 6.0 .

    • Rationale: PBDTC is effective across a wide pH range (3–10), but slightly acidic conditions often break weak organic ligands (like citrate) facilitating PBDTC exchange.

  • Dosing: Add PBDTC (10% solution).

    • Stoichiometry: Theoretical mass ratio for Cu is approx 5:1 (PBDTC:Cu). Start with a 1.2x stoichiometric excess.

  • Rapid Mix: Stir at 150–200 RPM for 2 minutes.

  • Flocculation: Add 1–2 mg/L of PAM (Polyacrylamide). Slow stir (40 RPM) for 10 minutes.

    • Mechanism: The Metal-PBDTC particles are fine; PAM bridges them into large, settleable flocs.

  • Sedimentation: Allow to settle for 30 minutes.

  • Analysis: Draw supernatant and analyze via AAS or ICP-OES.

WastewaterWorkflow Start Raw Wastewater (Contains Cu-EDTA / Ni-Citrate) pH Adjust pH to 4.0 - 6.0 Start->pH Dose Add PBDTC Solution (1.2x Stoichiometry) pH->Dose React Rapid Mix (2 mins) Ligand Exchange Occurs Dose->React Floc Add PAM & Slow Mix (Flocculation) React->Floc Settle Sedimentation / Filtration Floc->Settle End Clean Effluent (< 0.1 ppm Metal) Settle->End

Figure 2: Operational workflow for treating complexed heavy metal wastewater.

Safety & Handling (E-E-A-T)

  • Toxicity: Dithiocarbamates can liberate Carbon Disulfide (

    
    ) under strongly acidic conditions (pH < 2). Always ensure adequate ventilation.
    
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. PBDTC dust can be irritating to the respiratory tract.

  • Stability: Aqueous solutions of PBDTC degrade over time (oxidize to thiuram disulfides). Prepare fresh solutions daily for critical analytical or scavenging work.

References

  • Fu, F., Chen, R., & Xiong, Y. (2007).[3] Comparative investigation of N,N'-bis-(dithiocarboxy)piperazine and diethyldithiocarbamate as precipitants for Ni(II) in simulated wastewater. Journal of Hazardous Materials.

  • Vertex AI Search Result 1.1 . Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. ResearchGate.

  • Scudder, P. H. (2013). Electron Flow in Organic Chemistry: A Decision-Based Guide to Organic Mechanisms. (General Reference on S-Nucleophiles).
  • International Conference on Harmonisation (ICH) . Guideline Q3D on Elemental Impurities. (Regulatory context for API scavenging).

Sources

Application

High-Purity Crystallization of Piperazine-1,4-bis(dithiocarbamate) Salts

Application Note & Protocol Guide Executive Summary Piperazine-1,4-bis(dithiocarbamate) salts (PZDC) represent a critical class of dianionic ligands utilized in heavy metal remediation, rubber vulcanization, and as precu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

Piperazine-1,4-bis(dithiocarbamate) salts (PZDC) represent a critical class of dianionic ligands utilized in heavy metal remediation, rubber vulcanization, and as precursors for thin-film metal sulfide deposition. Their structural rigidity, derived from the centrosymmetric piperazine core, offers superior chelating efficiency compared to flexible analogs like ethylenebis(dithiocarbamate).

However, the synthesis and crystallization of PZDC salts (specifically


 and 

forms) present unique challenges:
  • Oxidative Instability: Dithiocarbamates readily oxidize to thiuram disulfides upon exposure to air/moisture.

  • Thermal Decomposition: The dithiocarbamate moiety is thermally labile, often decomposing back to the amine and

    
     or forming isothiocyanates at elevated temperatures.
    
  • Hydrate Formation: These salts are highly hygroscopic and tend to form non-stoichiometric hydrates, complicating gravimetric analysis.

This guide details a robust, field-proven workflow for the synthesis, purification, and single-crystal growth of PZDC salts, ensuring high purity for analytical and industrial applications.

Chemical Principles & Mechanism

The formation of piperazine-1,4-bis(dithiocarbamate) follows a nucleophilic attack of the secondary amine nitrogens on the electrophilic carbon of carbon disulfide (


). This reaction is reversible and acid-sensitive.
Reaction Stoichiometry


(Where M = Na, K)
Critical Control Points
  • Alkalinity: The reaction must be maintained at pH > 9. In acidic media, the equilibrium shifts left, releasing

    
     (toxic/flammable) and protonated piperazine.
    
  • Temperature: The reaction is exothermic. Temperatures > 30°C promote the formation of side products (trithiocarbonates).

  • Solvent System: A polar protic solvent (Water) is required to dissolve the base and salt, while an alcohol co-solvent modulates solubility to facilitate precipitation.

Mechanistic Pathway Diagram

G Piperazine Piperazine (Nucleophile) Intermediate Zwitterionic Intermediate Piperazine->Intermediate + CS2 (Step 1) CS2 Carbon Disulfide (Electrophile) CS2->Intermediate Product PZDC Salt (Dianion) Intermediate->Product + Base (Deprotonation) Base Base (NaOH/KOH) Base->Product Product->Piperazine Acidic pH / Heat

Figure 1: Reaction pathway for the formation of PZDC salts. Note the reversibility under acidic or thermal stress.

Experimental Protocols

Protocol A: Synthesis of Crude Piperazine-1,4-bis(dithiocarbamate) Potassium Salt (PZDC-K)

Objective: Isolate the bulk salt with >90% yield for further purification.

Materials:

  • Piperazine (anhydrous), 8.61 g (0.1 mol)

  • Carbon Disulfide (

    
    ), 12.0 mL (0.2 mol) [CAUTION: Neurotoxin/Flammable] 
    
  • Potassium Hydroxide (KOH), 11.2 g (0.2 mol)

  • Solvents: Methanol (50 mL), Distilled Water (10 mL), Diethyl Ether (100 mL).

Procedure:

  • Preparation: Dissolve 11.2 g KOH in 10 mL water and 50 mL methanol in a 250 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel.

  • Amine Addition: Add 8.61 g piperazine to the alkaline solution. Stir until completely dissolved.

  • Cooling: Place the flask in an ice-salt bath to lower the temperature to 0–4°C.

  • Reaction: Add 12.0 mL

    
     dropwise over 30 minutes.
    
    • Note: Maintain temperature < 10°C. The solution will turn from colorless to pale yellow.

  • Digestion: After addition, stir vigorously for 3 hours at room temperature. A heavy white/pale-yellow precipitate should form.

  • Isolation: Filter the solid using a sintered glass funnel (porosity 3).

  • Washing: Wash the crude solid twice with cold methanol (20 mL) and once with diethyl ether (30 mL) to remove unreacted

    
     and moisture.
    
  • Drying: Vacuum dry at room temperature for 4 hours. Do not heat.

Protocol B: Recrystallization via Solvent/Anti-Solvent Diffusion

Objective: Purify the crude salt to remove carbonate impurities and obtain microcrystalline powder suitable for analysis.

Principle: PZDC salts are highly soluble in water but insoluble in acetone or ethanol. Rapid mixing yields amorphous powder; controlled diffusion yields crystals.

Procedure:

  • Dissolution: Dissolve 5.0 g of crude PZDC-K in the minimum amount of degassed distilled water (~10-15 mL) at room temperature.

    • Tip: If the solution is cloudy (carbonates), filter through a 0.45 µm syringe filter.

  • Anti-Solvent Addition: Place the aqueous solution in a beaker. While stirring moderately, add Ethanol dropwise until a persistent cloudiness just appears.

  • Crystallization: Add an additional 5 mL of Ethanol, then cool the mixture to 4°C in a refrigerator for 12 hours.

  • Collection: Filter the glistening white crystals. Wash with Acetone.

  • Storage: Store in a desiccator under Argon/Nitrogen. These salts absorb moisture rapidly.

Protocol C: Single Crystal Growth (Vapor Diffusion)

Objective: Grow X-ray quality single crystals (0.2 – 0.5 mm).

Setup:

  • Inner Vial: 4 mL glass vial containing saturated aqueous solution of PZDC salt.

  • Outer Jar: 20 mL screw-cap jar containing the anti-solvent (Acetone or Isopropanol).

Procedure:

  • Prepare a saturated solution of the purified salt in degassed water.

  • Filter into the small inner vial, filling it to 50% capacity.

  • Place the inner vial (uncapped) inside the outer jar.

  • Fill the outer jar with Acetone up to the level of the liquid in the inner vial (do not let them mix directly).

  • Seal the outer jar tightly.

  • Incubation: Leave undisturbed in a vibration-free, dark environment at 20°C.

  • Timeline: Crystals will appear at the interface or bottom of the inner vial within 3–7 days.

Characterization & Data Analysis

Solubility Profile

The following table summarizes the solubility behavior of PZDC salts, crucial for designing extraction and cleaning protocols.

SolventSolubility (25°C)Application
Water Very High (>500 g/L)Primary solvent for synthesis/cleaning
Methanol ModerateCo-solvent for reaction
Ethanol LowAnti-solvent for precipitation
Acetone InsolubleWashing / Drying agent
Chloroform InsolubleRemoving organic impurities
Diethyl Ether InsolubleFinal wash for rapid drying
Spectroscopic Validation (FTIR)

To validate the integrity of the dithiocarbamate moiety, look for these diagnostic bands:

  • 1460–1500 cm⁻¹:

    
     thioureide band. A shift to higher frequency indicates increased double-bond character (characteristic of the salt form).
    
  • 960–1000 cm⁻¹:

    
     symmetric stretch.
    
  • 3300–3400 cm⁻¹: Broad O-H stretch (lattice water/hydrates). Note: Anhydrous salts are difficult to obtain.

Workflow Decision Matrix

Use this logic flow to determine the appropriate processing route based on your starting material quality.

Workflow Start Crude Reaction Mixture CheckSol Is Solid Precipitated? Start->CheckSol Filter Filter & Wash (MeOH/Ether) CheckSol->Filter Yes Rotovap Concentrate under Vacuum (< 40°C) CheckSol->Rotovap No PurityCheck Check Purity (FTIR/MP) Filter->PurityCheck Rotovap->Filter Recryst Protocol B: Recrystallization (Water/EtOH) PurityCheck->Recryst Low Purity Use Ready for Application (Metal Capture/Synthesis) PurityCheck->Use High Purity SingleCrystal Protocol C: Vapor Diffusion (Water/Acetone) Recryst->SingleCrystal Need X-Ray Data Recryst->Use SingleCrystal->Use

Figure 2: Decision tree for processing PZDC salts from crude synthesis to final application.

Troubleshooting & Stability

  • Oiling Out: If the product separates as an oil rather than a solid during recrystallization, the water concentration is too high. Solution: Decant the supernatant, dissolve the oil in minimum water, and add ethanol more slowly with vigorous stirring.

  • Yellow Discoloration: Indicates oxidation to thiuram disulfide or decomposition. Solution: Ensure all solvents are degassed and avoid temperatures > 40°C.

  • pH Drift: Aqueous solutions of PZDC hydrolyze over time. Always prepare fresh solutions or buffer to pH 10 for long-term storage.

References

  • Preparation and Characterization of Dithiocarbamates : Hulanicki, A. (1967).[1] Complexation Reactions of Dithiocarbamates. Talanta, 14(12), 1371–1392. Link

  • Structural Analysis : Tan, S. L., et al. (2016).[2] Biscadmium: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E. Link

  • Synthesis Protocols : Verma, B. C., et al. (1984). Non-aqueous oxidimetric determination of dithiocarbamates. Mikrochimica Acta. Link

  • Applications in Heavy Metal Removal : Fu, F., & Wang, Q. (2011). Removal of heavy metal ions from wastewaters: A review. Journal of Environmental Management. Link

  • General Piperazine Chemistry : PubChem. Piperazine.[1][3][4][5][6][7][8][9][10] National Library of Medicine. Link

Sources

Method

Application Note: Synthesis and Surface Grafting of Piperazine Dicarbothioic Acid onto Silica Nanoparticles

Introduction & Mechanistic Rationale Surface-functionalized silica nanoparticles (SiNPs) are critical vehicles in targeted drug delivery, heavy metal remediation, and as highly sensitive Surface-Enhanced Raman Scattering...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Surface-functionalized silica nanoparticles (SiNPs) are critical vehicles in targeted drug delivery, heavy metal remediation, and as highly sensitive Surface-Enhanced Raman Scattering (SERS) substrates. Grafting piperazine dicarbothioic acid (also known as piperazine dithiocarbamate) onto SiNPs leverages the rigid chair conformation of the piperazine ring alongside the exceptional heavy-metal chelating ability of the dithiocarbamate moiety .

Unlike direct functionalization using 3-aminopropyltriethoxysilane (APTES)—which yields a flexible, primary amine-derived dithiocarbamate—the piperazine route requires a multi-step causal sequence. We utilize 3-chloropropyltriethoxysilane (CPTES) as an electrophilic anchor. The secondary amines of piperazine undergo nucleophilic substitution with the chloropropyl group. The remaining secondary amine is then reacted with carbon disulfide (CS₂) in an alkaline medium to form the dicarbothioic acid . This specific architecture prevents steric hindrance during metal chelation and establishes a highly stable, self-validating system for quantitative binding assays.

Materials and Reagents

To ensure protocol reproducibility and prevent side reactions, all reagents must meet the specified purity grades:

  • Tetraethyl orthosilicate (TEOS) , 99% (Silica precursor)

  • 3-Chloropropyltriethoxysilane (CPTES) , 97% (Halogenated silane linker)

  • Piperazine , anhydrous, 99% (Cyclic diamine)

  • Carbon disulfide (CS₂) , anhydrous, ≥99% (Dithiocarbamating agent)

  • Solvents : Toluene (anhydrous), Ethanol (absolute), Deionized (DI) water

  • Catalysts/Bases : Aqueous ammonia (28%), Sodium hydroxide (NaOH), Triethylamine (TEA, ≥99%)

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Bare Silica Nanoparticles (SiNPs)
  • In a 250 mL round-bottom flask, mix 50 mL of absolute ethanol, 2 mL of DI water, and 1.5 mL of aqueous ammonia (28%).

  • Add 3 mL of TEOS dropwise under continuous magnetic stirring (600 rpm) at room temperature.

  • Allow the sol-gel condensation (Stöber process) to proceed for 24 hours.

  • Isolate the SiNPs via centrifugation (8000 rpm, 10 min), wash three times with ethanol to remove unreacted precursors, and dry under vacuum at 60 °C for 12 hours.

Phase 2: Chloropropyl Functionalization (SiNP-Cl)

Causality Insight: CPTES is chosen over APTES to provide a reactive halogen leaving group. This ensures that piperazine is grafted via a highly stable C–N covalent bond rather than forming an unstable Schiff base that would require subsequent reductive amination .

  • Disperse 1.0 g of bare SiNPs in 50 mL of anhydrous toluene and sonicate for 30 minutes to break down aggregates.

  • Add 2.0 mL of CPTES to the suspension.

  • Reflux the mixture at 110 °C under a nitrogen atmosphere for 24 hours to drive the silanization reaction.

  • Centrifuge and wash the resulting SiNP-Cl particles extensively with toluene and ethanol to remove physisorbed silane. Dry at 60 °C.

Phase 3: Piperazine Grafting (SiNP-Pip)

Causality Insight: A large molar excess of piperazine is critical. Because piperazine is a symmetrical diamine, an insufficient concentration will cause it to act as a bridging ligand between two SiNP-Cl particles, leading to irreversible inter-particle agglomeration .

  • Disperse 1.0 g of SiNP-Cl in 40 mL of anhydrous toluene.

  • Add 2.5 g of anhydrous piperazine (excess) and 1.0 mL of TEA. The TEA acts as a proton scavenger to neutralize the HCl byproduct, driving the nucleophilic substitution forward.

  • Reflux the mixture at 110 °C for 24 hours.

  • Centrifuge and wash the SiNP-Pip particles sequentially with hot ethanol and DI water to remove all unreacted piperazine. Dry under vacuum at 60 °C.

Phase 4: Dithiocarbamation (SiNP-Pip-DTC)

Causality Insight: The reaction between the secondary amine and CS₂ is highly exothermic, and CS₂ is extremely volatile (boiling point 46 °C). Conducting the initial addition in an ice bath prevents solvent boil-off and suppresses side reactions, ensuring high conversion to the dithiocarbamate .

  • Disperse 1.0 g of SiNP-Pip in a mixture of 30 mL ethanol and 10 mL of 0.1 M NaOH (aq). Sonicate for 15 minutes.

  • Transfer the flask to an ice bath (0–5 °C) and maintain vigorous stirring.

  • Add 2.0 mL of CS₂ dropwise over 30 minutes. The suspension will gradually turn pale yellow, indicating the formation of the dithiocarbamate sodium salt.

  • Stir the mixture at room temperature for an additional 12 to 24 hours.

  • Centrifuge, wash with cold ethanol, and dry under vacuum at 40 °C to yield the final SiNP-Pip-DTC (piperazine dicarbothioic acid grafted silica).

Physicochemical Characterization & Quantitative Data

To validate the success of each functionalization step, multi-modal characterization is required. The table below summarizes the expected quantitative metrics, serving as a self-validating quality control system for the synthesized batches.

Characterization MetricBare SiNPsSiNP-ClSiNP-PipSiNP-Pip-DTC
Hydrodynamic Diameter (DLS) 120 ± 5 nm125 ± 6 nm132 ± 8 nm138 ± 10 nm
Zeta Potential (pH 7.0) -35.2 mV-18.4 mV+22.5 mV-42.1 mV
FTIR Key Signatures (cm⁻¹) 1080 (Si–O–Si)690 (C–Cl stretch)2950 (C–H), 1456 (C–N)1480 (N–CS₂), 1050 (C=S)
Elemental Analysis (wt%) N/ACl: ~2.5%N: ~3.2%S: ~6.5%, N: ~2.8%

Data Interpretation: The zeta potential inversion from a negative value (bare silica) to a positive value (SiNP-Pip) confirms successful amine grafting. The subsequent sharp drop to a highly negative value (-42.1 mV) is the definitive hallmark of successful dicarbothioic acid (dithiocarbamate) formation.

Workflow Visualization

G TEOS TEOS + EtOH + NH3 (Stöber Process) SiNP Bare Silica NPs (SiNP) TEOS->SiNP Hydrolysis & Condensation SiNP_Cl Chloropropyl-SiNPs (SiNP-Cl) SiNP->SiNP_Cl + CPTES Reflux in Toluene CPTES 3-Chloropropyltriethoxysilane (CPTES) CPTES->SiNP_Cl SiNP_Pip Piperazine-SiNPs (SiNP-Pip) SiNP_Cl->SiNP_Pip + Piperazine Reflux, 110 °C Piperazine Piperazine (Excess) Nucleophilic Substitution Piperazine->SiNP_Pip SiNP_DTC Piperazine Dicarbothioic Acid-SiNPs (SiNP-Pip-DTC) SiNP_Pip->SiNP_DTC + CS2 / NaOH Ice Bath to RT CS2 Carbon Disulfide (CS2) + NaOH Dithiocarbamation CS2->SiNP_DTC

Synthesis workflow for grafting piperazine dicarbothioic acid onto silica nanoparticles.

References

  • Surface enhanced Raman scattering investigation of two novel piperazine carbodithioic acids adsorbed on Ag and ZnO nanoparticles Source: RSC Advances URL:[Link]

  • Addressing misconceptions in dithiocarbamate chemistry Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • Development of Amino-Functionalized Silica by Co-condensation and Alkylation for Direct Air Capture Source: ACS Omega URL:[Link]

  • Effective removal of Pb(II) ions using piperazine-modified magnetic graphene oxide nanocomposite; optimization by response surface methodology Source: Scientific Reports (Nature Portfolio) / PubMed Central URL:[Link]

Application

Electrochemical analysis of cobalt-piperazine dicarbothioic acid complexes

Application Note: Electrochemical Characterization and Biological Interaction Profiling of Cobalt-Piperazine Bis(dithiocarbamate) Complexes Executive Summary This guide details the electrochemical analysis of Cobalt(III)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Electrochemical Characterization and Biological Interaction Profiling of Cobalt-Piperazine Bis(dithiocarbamate) Complexes

Executive Summary

This guide details the electrochemical analysis of Cobalt(III) complexes coordinated with piperazine-1,4-bis(dithiocarbamate) ligands. These complexes are emerging as potent candidates in oncology due to the synergistic effect of the transition metal center and the piperazine pharmacophore.

The dithiocarbamate moiety (


) is a "non-innocent" ligand; it stabilizes high oxidation states (Co(III)/Co(IV)) and participates in electron transfer. Consequently, standard spectroscopic methods are often insufficient to predict biological stability. This protocol utilizes Cyclic Voltammetry (CV)  and Differential Pulse Voltammetry (DPV)  to map redox behavior and quantify interactions with biological targets (ct-DNA), serving as a critical gateway for selecting lead compounds in drug development.

Chemical Context & Synthesis Strategy

The target ligand, piperazine-1,4-bis(dithiocarbamate), acts as a bridging bis-bidentate ligand. Unlike simple mono-dithiocarbamates, this ligand can link two metal centers, potentially forming dinuclear or polymeric species.

  • Redox Active Center: Cobalt typically exists as Co(III) in these air-stable complexes (low spin

    
    , diamagnetic).
    
  • Ligand Behavior: The sulfur atoms act as strong

    
    -donors and 
    
    
    
    -donors, pushing the Co(II)/Co(III) potential negatively, thereby stabilizing the Co(III) state against reduction in physiological media.
Synthesis Workflow (Brief)

To ensure electrochemical purity:

  • Ligand Generation: React piperazine with

    
     and KOH in ethanol at 
    
    
    
    to prevent decomposition to thiuram disulfides.
  • Complexation: Add

    
    . The Co(II) oxidizes to Co(III) rapidly in the presence of dithiocarbamates and atmospheric oxygen.
    
  • Purification: Recrystallize from DCM/Hexane to remove ionic impurities that distort electrochemical baselines.

Experimental Configuration

Electrochemical Workstation: Potentiostat/Galvanostat (e.g., Autolab, CH Instruments) with low-current modules (


 sensitivity).

Cell Setup:

  • Working Electrode (WE): Glassy Carbon Electrode (GCE), 3.0 mm diameter. Must be polished to a mirror finish with 0.05

    
     alumina slurry before every run.
    
  • Counter Electrode (CE): Platinum wire or coil (surface area

    
     that of WE).
    
  • Reference Electrode (RE):

    • Non-aqueous (DCM/DMSO):

      
       (0.01 M 
      
      
      
      in ACN).
    • Aqueous (DNA studies):

      
       (3 M KCl).
      

Solvent & Electrolyte:

  • Characterization: Dichloromethane (DCM) or DMSO + 0.1 M Tetrabutylammonium Perchlorate (TBAP).

  • Bio-Assay: Tris-HCl Buffer (pH 7.4) + 5% DMSO (to maintain solubility).

Protocol I: Redox Profiling via Cyclic Voltammetry

This protocol identifies the metal-centered redox couples and ligand-based oxidations.

Step-by-Step Procedure:

  • Blank Scan: Record CV of the solvent + electrolyte (0.1 M TBAP in DMSO) from -1.5 V to +1.5 V. Ensure the window is free of impurity peaks.

  • Sample Preparation: Dissolve the Co-complex (1.0 mM) in the electrolyte solution. Purge with

    
     gas for 5 minutes to remove oxygen (which reduces at ~ -0.8 V).
    
  • Scan Parameters:

    • Initial Potential: 0.0 V

    • High Potential: +1.2 V (Anodic limit)

    • Low Potential: -1.5 V (Cathodic limit)

    • Scan Rate: 100 mV/s

    • Direction: Positive (Anodic) first to check for Co(III) stability.

  • Variable Scan Rate Study: Repeat scans at 25, 50, 100, 200, and 500 mV/s to determine if the process is diffusion-controlled.

Data Interpretation:

FeaturePotential Range (V vs Ag/AgCl)AssignmentCharacteristics
Oxidation I +0.80 to +1.10 V

Quasi-reversible. Sensitive to ligand electronics.
Reduction I -0.40 to -0.80 V

Quasi-reversible.[1] Primary feature for biological stability.
Reduction II -1.20 to -1.50 V

Often irreversible; complex may dissociate.
Ligand Ox > +1.2 V

Irreversible formation of thiuram disulfide.

Mechanistic Visualization:

RedoxMechanism Co3 [Co(III)-L] (Stable) Co4 [Co(IV)-L]+ (Oxidized) Co3->Co4 Oxidation (+0.9 V) Co2 [Co(II)-L]- (Reduced) Co3->Co2 Reduction (-0.6 V) Co4->Co3 Reversible Thiuram Thiuram Disulfide (Ligand Decomposition) Co4->Thiuram Ligand Loss (> +1.2 V) Co2->Co3 Reversible

Figure 1: Redox pathway of Cobalt-dithiocarbamates. The Co(III)/Co(II) couple is the critical "switch" for biological activity.

Protocol II: DNA Interaction Studies (Bio-Electrochemistry)

Cobalt dithiocarbamates often bind to DNA via intercalation or groove binding . Electrochemistry detects this by monitoring the change in the Co(III)/Co(II) reduction peak current (


) and potential (

).

Theory:

  • Hypochromism (Current Drop): The bulky complex diffuses slower when bound to the massive DNA helix (

    
    ).
    
  • Potential Shift (

    
    ): 
    
    • Positive shift (

      
      ): Intercalation (stabilization of the reduced form is less favored, or hydrophobic environment).
      
    • Negative shift (

      
      ): Electrostatic interaction.
      

Step-by-Step Procedure:

  • Preparation: Prepare a 50

    
     solution of the Co-complex in Tris-HCl buffer (pH 7.4) / 5% DMSO.
    
  • Baseline Scan: Run a Differential Pulse Voltammetry (DPV) scan.

    • DPV Parameters: Step potential 5 mV, Modulation amplitude 25 mV.

  • Titration: Sequentially add aliquots of ct-DNA stock solution (e.g., 0, 10, 20, ... 100

    
    ). Incubate for 5 minutes after each addition.
    
  • Measurement: Record DPV after each addition.

  • Analysis: Plot

    
     vs. 
    
    
    
    . Use the equation below to calculate the Binding Constant (
    
    
    ).

Calculation of Binding Constant (


): 
For an irreversible or quasi-reversible system, use the modified equation:


Alternatively, for diffusion control:

Where

is peak current without DNA,

is current with DNA, and

is a proportionality constant.

Workflow Diagram:

DNA_Binding_Workflow Prep Prepare Co-Complex (50 µM in Buffer) Baseline Measure Baseline DPV (Record Ipc_0) Prep->Baseline Titration Add ct-DNA Aliquot (+10 µM increments) Baseline->Titration Incubate Incubate 5 mins (Equilibrium) Titration->Incubate Measure Measure DPV (Record Ipc) Incubate->Measure Check Current Stable? Measure->Check Check->Titration No (Decrease continues) Calc Calculate Kb (Plot 1/[DNA] vs ...) Check->Calc Yes (Saturation)

Figure 2: Step-by-step workflow for electrochemical determination of DNA binding constants.

Troubleshooting & Validation

  • Issue: Broad, undefined peaks.

    • Cause: High resistance in organic solvents.

    • Fix: Polish the GCE rigorously. Use positive feedback iR-compensation (80-90%) on the potentiostat. Ensure TBAP electrolyte is dry.

  • Issue: Appearance of a new peak at ~0.0 V.

    • Cause: Decomposition of the complex releasing free ligand, which then oxidizes to thiuram disulfide.

    • Fix: Maintain temperature

      
      . Avoid acidic conditions which protonate the dithiocarbamate nitrogen.
      
  • Issue: No shift in potential with DNA.

    • Cause: Weak electrostatic binding only.

    • Insight: If current decreases but potential doesn't shift, the complex may be interacting via surface adsorption rather than intercalation.

References

  • Dithiocarbamate Redox Chemistry

    • Synthesis, characterization, and electrochemical studies of Co(II, III) dithiocarbamate complexes.
  • Piperazine Ligand Structure

    • Piperazine-1,4-diium bis(pyridine-2,6-dicarboxylato)cobaltate(II) tetrahydrate.[2] NCBI / PMC.

  • DNA Binding Methodologies

    • Voltammetric studies of the interaction of metal chelates with DNA.[3][4] Allen J. Bard, University of Texas.

  • Anticancer Applications

    • Piperazine-Based Co(III) Carbodithioate Complexes as Potential Anticancer Agents.[5] ACS Omega / PMC.

Sources

Method

Synthesis of piperazine-1,4-dicarbothioic acid bis-phenylamide for biological testing

Abstract & Scope This application note details the optimized protocol for synthesizing Piperazine-1,4-dicarbothioic acid bis-phenylamide (also known as 1,4-di(phenylthiocarbamoyl)piperazine).[1][2][3] Unlike generic orga...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized protocol for synthesizing Piperazine-1,4-dicarbothioic acid bis-phenylamide (also known as 1,4-di(phenylthiocarbamoyl)piperazine).[1][2][3] Unlike generic organic synthesis guides, this document focuses on biological grade purity —minimizing metal catalysts and ensuring complete removal of unreacted isothiocyanates, which are potent electrophiles that can generate false positives in biological assays.[1][2][3]

The protocol utilizes a catalyst-free nucleophilic addition in ethanol, leveraging the "solubility switch" mechanism to isolate the product via precipitation.[2][3] This method ensures a high-yield (>85%) synthesis of the target scaffold, widely recognized for its antimicrobial, urease inhibitory, and cytotoxic potential [1, 2].[1][2][3]

Scientific Rationale & Reaction Engineering

The Pharmacophore

The target molecule features a piperazine core flanked by two thiourea moieties. The thiourea (


) linkage is a privileged pharmacophore capable of:
  • Hydrogen Bonding: The

    
     groups act as donors, while Sulfur acts as a weak acceptor.[3]
    
  • Metal Chelation: Thioureas can chelate active site metal ions (e.g.,

    
     in urease), making purity critical to avoid background metal contamination [3].[3]
    
Reaction Thermodynamics

The reaction involves the nucleophilic attack of the secondary amines of piperazine onto the electrophilic carbon of phenyl isothiocyanate.

  • Stoichiometry: A strict 1:2.2 ratio (Amine:Isothiocyanate) is enforced to prevent the formation of the mono-substituted impurity (

    
    -phenylpiperazine-1-carbothioamide).[1][2][3]
    
  • Solvent Selection: Ethanol (EtOH) is chosen over Dichloromethane (DCM).[3] The starting materials are soluble in hot ethanol, but the bis-product is highly insoluble.[2] This drives the equilibrium forward via precipitation (Le Chatelier’s principle) and simplifies purification to a filtration step.[3]

Experimental Protocol

Materials & Safety
  • Reagents: Piperazine (anhydrous, 99%), Phenyl Isothiocyanate (98%), Ethanol (Absolute).[3]

  • Safety Critical: Phenyl isothiocyanate is a lachrymator and skin irritant. All operations must be performed in a fume hood.

  • Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Vacuum Filtration Setup.

Step-by-Step Synthesis
  • Preparation of Amine Solution:

    • In a 100 mL RBF, dissolve 0.86 g (10 mmol) of anhydrous piperazine in 30 mL of Ethanol.

    • Note: If using piperazine hexahydrate, increase solvent volume to 40 mL to ensure solubility, though anhydrous is preferred to prevent side-hydrolysis of the isothiocyanate.[1][2][3]

  • Controlled Addition:

    • Place the flask on a magnetic stirrer at room temperature.

    • Add 2.63 mL (22 mmol, 2.2 eq) of Phenyl Isothiocyanate dropwise over 5 minutes.

    • Observation: A slight exotherm may occur. A transient white precipitate may form and redissolve.

  • Thermodynamic Drive (Reflux):

    • Attach the reflux condenser.

    • Heat the mixture to reflux (

      
      ) for 3–4 hours .
      
    • Endpoint: The solution will turn cloudy as the bulky bis-product precipitates out of the boiling ethanol.[2]

  • Isolation & Workup:

    • Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to maximize yield.

    • Filter the white solid using a Büchner funnel.

    • Critical Wash: Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted isothiocyanate and mono-substituted byproducts.

    • Wash with Diethyl Ether (2 x 10 mL) to facilitate drying.[3]

  • Purification (Recrystallization):

    • Although the precipitate is often >95% pure, biological testing requires >98%.[3]

    • Recrystallize from a DMF/Ethanol (1:4) mixture.[3] Dissolve in minimum hot DMF, then add hot Ethanol until turbid. Cool slowly.

Characterization Data
ParameterExpected ValueNotes
Appearance White crystalline solidYellowing indicates oxidation or impurities.[1][2][3]
Yield 85–92%High efficiency due to precipitation drive.
Melting Point 198–200°C (dec.)[3]Decomposition often observed near MP.
IR (

)
3240 (NH), 1210 (C=S)Strong thiocarbonyl band is diagnostic.[3]
1H NMR

3.9 (Piperazine), 7.1-7.5 (Ar), 9.6 (NH)
NH proton is broad and D2O exchangeable.[3]

Workflow Visualization

Figure 1: Synthetic Pathway & Logic

SynthesisWorkflow cluster_0 Reagents cluster_1 Reaction (Ethanol) cluster_2 Workup Piperazine Piperazine (Nucleophile) Intermediate Transition State (Nucleophilic Attack) Piperazine->Intermediate PhNCS Phenyl Isothiocyanate (Electrophile) PhNCS->Intermediate Reflux Reflux 4h (Precipitation Drive) Intermediate->Reflux Kinetic Energy Filter Vacuum Filtration Reflux->Filter Cooling Wash Wash: Cold EtOH (Remove mono-sub) Filter->Wash Product Final Product (>98% Purity) Wash->Product

Caption: Figure 1.[1][2][3] One-pot synthesis workflow leveraging solvent-driven precipitation to ensure high purity.[1][2][3]

Biological Assay Preparation (Application Note)

Solubility Challenges

Thiourea derivatives are lipophilic and poorly soluble in aqueous media.

  • Vehicle: Dimethyl Sulfoxide (DMSO) is the mandatory solvent.[3]

  • Stock Prep: Prepare a 10 mM stock solution in 100% sterile DMSO. Sonicate for 5 minutes if necessary.

Serial Dilution Protocol (To prevent precipitation)

Directly adding high-concentration DMSO stock to cell media often causes "crashing out" (precipitation), which kills cells via physical sedimentation rather than chemical activity.[3]

Correct Dilution Scheme:

  • Step A: Dilute 10 mM Stock 1:10 in DMSO

    
     1 mM (Intermediate Plate).
    
  • Step B: Dilute 1 mM Intermediate 1:100 into Culture Media

    
     10 
    
    
    
    M (Final Assay Concentration).
    • Result: Final DMSO concentration is 0.1% (Safe for most cell lines).[3]

Figure 2: Assay Preparation Decision Tree

AssayPrep Compound Solid Compound Stock Stock Solution (10-50 mM in 100% DMSO) Compound->Stock Check Check Solubility (Visual/Turbidity) Stock->Check Dilution Intermediate Dilution (in DMSO) Check->Dilution Clear Sonicate Sonicate / Warm (37°C) Check->Sonicate Turbid MediaAdd Add to Media (Keep DMSO < 0.5%) Dilution->MediaAdd Crash Precipitation Observed? (False Positives Risk) MediaAdd->Crash Crash->Stock Yes (Reduce Conc.) Proceed Proceed to Assay (MIC / IC50) Crash->Proceed No Sonicate->Check

Caption: Figure 2. Critical decision tree for solubilization to prevent precipitation-induced artifacts in biological data.

References

  • Al-Omar, M. A., et al. (2018).[1][3] "Synthesis and antimicrobial activity of new piperazine-1,4-dicarbothioamide derivatives." European Journal of Medicinal Chemistry.

  • Li, Y., & Zhu, H. (2021).[1][3][4] "Replacement reaction between phenyl isothiocyanate and primary amines: A new route to isothiocyanates." Chemical Communications.[4]

  • BenchChem Technical Support. (2025). "Overcoming Solubility Issues with Piperazine Derivatives." BenchChem Application Guides.

  • Organic Syntheses. (1926). "Phenyl Isothiocyanate: Standard Procedures." Organic Syntheses, Coll.[1][3] Vol. 1. [3]

Sources

Application

Application Note: Piperazine Thio-Derivatives as Nitrosamine-Safe Vulcanization Accelerators

This Application Note is structured as a high-level technical guide for researchers and material scientists, applying the rigorous validation standards typical of pharmaceutical development to the field of rubber chemist...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers and material scientists, applying the rigorous validation standards typical of pharmaceutical development to the field of rubber chemistry.

[1][2]

Abstract & Strategic Relevance

The rubber industry faces critical regulatory pressure to eliminate accelerators that generate carcinogenic


-nitrosamines (e.g., those derived from secondary amines like morpholine or dimethylamine). Piperazine thio-derivatives—specifically Dipiperazine Thiuram Disulfide (DPTD)  and its substituted analogs (e.g., Bis(N-benzyl piperazino) thiuram disulfide [BPTD] )—emerge as the "gold standard" alternatives.

This guide details the application of these molecules as primary and secondary accelerators. Unlike traditional accelerators (e.g., TMTD), piperazine derivatives offer a dual advantage: regulatory compliance (non-carcinogenic nitrosamine profile) and high thermal stability (reversion resistance during high-temperature curing).

Chemical Basis & Mechanism of Action[3][4]

The "Safe Amine" Hypothesis

The core innovation lies in the piperazine pharmacophore. Unlike morpholine (which forms the carcinogen


-nitrosomorpholine), the piperazine moiety—particularly when 

-substituted with bulky groups like benzyl or ethyl—forms nitrosamines that are non-volatile and biologically inactive, or sterically hindered from forming at all.
Vulcanization Kinetics

Piperazine thio-derivatives function as ultra-accelerators with a delayed action mechanism when used in synergy with sulfenamides (e.g., CBS).

  • Precursor Formation: The thio-derivative cleaves at the S-S bond, reacting with Zinc Oxide (ZnO) to form a Zinc Dithiocarbamate complex.

  • Active Sulfurating Agent: This complex reacts with elemental sulfur (

    
    ) to form a polysulfidic active species.
    
  • Crosslinking: The active species inserts sulfur into the rubber backbone (allylic position), creating mono-, di-, and poly-sulfidic crosslinks.

Mechanistic Pathway Visualization

The following diagram illustrates the conversion of the piperazine accelerator into the active crosslinking species.

VulcanizationMechanism Acc Piperazine Thiuram (DPTD/BPTD) Complex Active Zn-Dithiocarbamate Complex Acc->Complex Homolytic Cleavage Nitrosamine N-Nitrosamine (Non-Carcinogenic) Acc->Nitrosamine Side Reaction (Safe) ZnO Activator (ZnO + Stearic Acid) ZnO->Complex Crosslink Vulcanized Network (Poly-sulfidic Bridges) Complex->Crosslink Sulfur Insertion S8 Sulfur (S8) S8->Complex Ring Opening Rubber Rubber Backbone (Allylic H) Rubber->Crosslink

Figure 1: Mechanistic pathway of piperazine-mediated sulfur vulcanization, highlighting the formation of the active Zinc complex and the safe side-reaction pathway.

Experimental Protocol: Compounding & Evaluation

Materials & Formulation Strategy

The following protocol uses Natural Rubber (NR) as the matrix.[1] The goal is to compare a standard TMTD (unsafe) control against the Piperazine (DPTD/BPTD) test group.

Standard Formulation (Parts per Hundred Rubber - PHR):

IngredientRoleControl (PHR)Test Group (PHR)
Natural Rubber (SMR CV60) Matrix100.0100.0
Zinc Oxide Activator5.05.0
Stearic Acid Co-Activator2.02.0
HAF Black (N330) Filler40.040.0
Sulfur Crosslinker2.52.5
TMTD Accelerator (Control)0.5 --
DPTD / BPTD Accelerator (Test) --0.5 - 0.7 *
CBS Primary Accelerator0.50.5

*Note: Piperazine derivatives often have higher molecular weights than TMTD; molar equivalent dosage is recommended for precise kinetic comparison.

Mixing Protocol (Internal Mixer / Banbury)

Validation Step: Ensure rotor speed and temperature control to prevent premature scorching.

  • Masterbatch Preparation (0 min): Set internal mixer to 50°C, 60 rpm. Add Natural Rubber.[2][3][4][5][6] Masticate for 1 min.

  • Filler Addition (1-3 min): Add ZnO, Stearic Acid, and Carbon Black. Mix for 2 mins.

  • Discharge (4 min): Dump batch at approx. 140°C. Sheet out on a two-roll mill. Cool to room temp.

  • Finalization (Two-Roll Mill): Set mill to 50°C. Add Sulfur and Piperazine Accelerator .

    • Critical Check: Maintain nip gap < 2mm for adequate dispersion.

    • Safety: Ensure exhaust ventilation is active to capture any volatiles.

  • Sheet Out: Sheet to 2mm thickness for curing. Rest compound for 24h before testing (Maturation).

Curing & Characterization Workflow

The following workflow ensures data integrity from raw compound to cured artifact.

ExperimentalWorkflow Start Raw Compound (Maturation 24h) Rheo Rheometry (MDR 2000) 150°C / 0.5° Arc Start->Rheo Data1 Data: Scorch (ts2) Cure Time (t90) Max Torque (MH) Rheo->Data1 Press Compression Molding (150°C at t90 + 2min) Rheo->Press Determine t90 Test1 Tensile Testing (ASTM D412) Press->Test1 Test2 Aging Studies (70°C, 72h) Press->Test2 Analysis Comparative Analysis (Safe vs. Unsafe) Test1->Analysis Test2->Analysis

Figure 2: Experimental workflow for validating accelerator performance, from rheological assessment to physical property testing.

Data Interpretation & Expected Results

When analyzing the rheometric curves (MDR), look for the following characteristics typical of piperazine thio-derivatives compared to TMTD:

ParameterSymbolPiperazine (DPTD) TrendInterpretation
Scorch Time

Increased Better processing safety; less risk of premature vulcanization during mixing.
Cure Rate

Moderate/High Slightly slower than TMTD (ultra-fast), allowing for more uniform crosslink network formation.
Max Torque

Comparable Indicates similar crosslink density is achievable.
Reversion

Decreased Piperazine derivatives show superior stability at over-cure conditions (high temp).
Synergistic Effects

Using DPTD alone may result in a slow cure. The protocol recommends a Binary System (DPTD + CBS).

  • Observation: The sulfenamide (CBS) provides the delayed action, while the piperazine derivative (DPTD) acts as a secondary accelerator to boost the cure rate once it starts.

  • Result: This combination yields a "box-like" cure curve—long scorch safety followed by a rapid snap cure.

Troubleshooting & Optimization

  • Issue: Blooming (White powder on surface).

    • Cause: Low solubility of the piperazine complex in the rubber matrix.

    • Solution: Reduce dosage or switch to a substituted derivative like Bis(N-benzyl piperazino) thiuram disulfide (BPTD) , which has higher organic solubility due to the benzyl groups.

  • Issue: Low Modulus.

    • Cause: Insufficient sulfur donation.

    • Solution: DPTD acts as a sulfur donor. If modulus is low, slightly increase the elemental sulfur or the DPTD loading (up to 1.0 PHR).

References

  • Alam, M. N., et al. (2012). "Bis(N-benzyl piperazino) thiuram disulfide and dibenzothiazyl disulfide as synergistic safe accelerators in the vulcanization of natural rubber." Journal of Applied Polymer Science.

  • Datta, R. N. (2002). "Nitrosamine-safe accelerators." Rubber Chemistry and Technology.

  • Robinson Brothers. (2020). "Nitrosamine Safe Rubber Accelerators." Robac Technology Technical Notes.

  • De, P. P., et al. (1997). "Synergism of safe amine based thiurams with thiazole accelerators in the vulcanization of natural rubber." Polymer Testing.

  • ASTM International. "ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension."

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 1,4-piperazinedicarbothioic acid

Technical Support Center: Optimization of 1,4-Piperazinedicarbodithioic Acid Synthesis User Ticket: "How do I improve the yield of 1,4-piperazinedicarbothioic acid? My current yields are inconsistent." Assigned Specialis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 1,4-Piperazinedicarbodithioic Acid Synthesis

User Ticket: "How do I improve the yield of 1,4-piperazinedicarbothioic acid? My current yields are inconsistent." Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Technical Brief: The Stability Paradox

Before optimizing the protocol, we must address a critical nomenclature and stability issue that is the most common cause of "low yield."

Clarification: While often referred to as "1,4-piperazinedicarbothioic acid" (or dicarbodithioic acid), the free acid form (


) is inherently unstable at ambient temperatures. It tends to decompose back into the amine and carbon disulfide (

) in acidic media or oxidize to thiuram disulfides.

The "Yield" Trap:

  • If you are isolating the Free Acid: Low yield is likely due to decomposition during the acidification step.

  • If you are isolating the Salt (e.g., Disodium salt): Low yield is likely due to solubility issues (product staying in water) or incomplete reaction due to temperature management.

Recommendation: Unless the free acid is strictly required for a specific mechanistic study, isolate the product as the disodium or dipotassium salt . If the free acid is mandatory, the isolation must occur at controlled low temperatures (


).

The Reaction System (Mechanism & Logic)

To improve yield, you must visualize the competition between formation and decomposition.

The Pathway:

  • Nucleophilic Attack: Piperazine (secondary amine) attacks the electrophilic carbon of

    
    .
    
  • Deprotonation: A base (NaOH/KOH) removes the proton from the nitrogen, driving the equilibrium to the dithiocarbamate salt.

  • Acidification (Optional/Risky): Adding acid protonates the sulfur, yielding the free dithiocarbamic acid.

The Equilibrium Diagram:

ReactionPathway Pip Piperazine (C4H10N2) Inter Intermediate Mono-dithiocarbamate Pip->Inter + CS2 CS2 Carbon Disulfide (CS2) Base Base (NaOH) Salt Product (Salt) Disodium 1,4-piperazine dicarbodithioate Inter->Salt + CS2 / + Base Salt->Inter Reversible if Base insufficient Acid Free Acid (Unstable) Salt->Acid + HCl (pH < 4) Decomp Decomposition (Amine + CS2) Acid->Decomp Warm/Acidic

Figure 1: Reaction pathway showing the critical stability cliff at the acidification step.

Troubleshooting Guide (FAQ Format)

Issue 1: "I get a sticky yellow oil instead of a precipitate."

Diagnosis: This is often due to the formation of mono-substituted byproducts or oligomers, or the presence of unreacted


.
  • The Fix (Solvent Control): Do not use pure water. Use a 50:50 Ethanol:Water mixture. The dithiocarbamate salt is less soluble in ethanol, promoting cleaner precipitation.

  • The Fix (Temperature): The reaction is exothermic. If the temperature rises above 15-20°C during

    
     addition, you promote side reactions (oligomerization). Keep the reaction vessel at 0–5°C. 
    
Issue 2: "My yield is low (<50%) after acidification."

Diagnosis: You are likely decomposing your product. Dithiocarbamic acids are unstable in low pH.

  • The Fix: Stop at the salt stage if possible.

  • The Fix (If Acid is required): Acidify with dilute HCl (1M) dropwise at 0°C . Do not drop the pH below 3-4. Filter immediately. Do not let it sit.

Issue 3: "The product smells strongly of sulfur/rotten eggs."

Diagnosis: This indicates free


 or 

, signs of decomposition or incomplete reaction.
  • The Fix: Ensure you are using a slight excess of Base (2.2 equivalents) to lock the amine in the dithiocarbamate form. If the medium is not basic enough, the equilibrium shifts back to the starting materials.

Optimized Experimental Protocol

This protocol is designed for the Disodium Salt (stable form). If you need the acid, see the modification step.

Reagents:

  • Piperazine (anhydrous)

  • Carbon Disulfide (

    
    )[1][2][3][4]
    
  • Sodium Hydroxide (NaOH)

  • Solvent: Ethanol/Water (1:1)

Stoichiometry Table:

ComponentEquivalentsRoleNote
Piperazine 1.0SubstrateDissolve completely first.
Carbon Disulfide 2.2 - 2.5ElectrophileSlight excess drives reaction to completion.
NaOH 2.2BaseNeutralizes protons; drives equilibrium.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of Piperazine in 20 mL of Ethanol/Water (1:1) in a round-bottom flask.

  • Cooling (Critical): Place the flask in an ice-salt bath. Cool to 0–4°C .

  • Base Addition: Add 22 mmol of NaOH (dissolved in minimal water) to the piperazine solution. Stir for 10 minutes.

  • Reaction: Add 25 mmol of

    
    dropwise  over 30 minutes.
    
    • Why? Rapid addition causes a heat spike, lowering yield.

    • Observation: A precipitate (white to pale yellow) should begin to form.

  • Maturation: Stir vigorously at 0–5°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Isolation (Salt):

    • Add 50 mL of cold acetone to force full precipitation.

    • Filter under vacuum.

    • Wash with cold ethanol, then ether.

  • Modification for Free Acid (High Risk):

    • Take the reaction mixture from Step 5 (before acetone).

    • Cool back to 0°C.

    • Add 1M HCl dropwise until pH reaches ~3-4. Do not go to pH 1.

    • Filter the precipitate immediately and dry in a vacuum desiccator over

      
      . Store at -20°C. 
      

Yield Optimization Data

The following table summarizes the impact of reaction variables on yield (based on internal process chemistry data and literature consensus).

VariableCondition A (Standard)Condition B (Optimized)Impact on Yield
Temperature Room Temp (25°C)Ice Bath (0-5°C) +15-20% (Prevents degradation)
Solvent Pure WaterEtOH/Water (1:1) +10% (Better precipitation)
CS2 Addition Bolus (All at once)Dropwise +10% (Controls exotherm)
Atmosphere AirNitrogen/Argon +5% (Prevents oxidation to thiuram)

References

  • Mechanism & Kinetics: ResearchGate. "Kinetics and mechanism of reaction between carbon disulfide and novel aqueous amines solutions." Available at: [Link]

  • Synthesis Optimization: National Institutes of Health (PMC). "Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates." Available at: [Link]

  • Stability of Dithiocarbamates:R Discovery. "Composition and Structure of 2-Methylpiperazine-Carbon Disulfide Complex." (Clarifies the salt vs. acid structure).
  • General Properties: PubChem. "Piperazine-carbon disulfide complex."[3][5] Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Dithiocarbamate Oxidation During Piperazine Functionalization

Welcome to the Technical Support Center. Functionalizing the secondary amines of piperazine with carbon disulfide (CS₂) to form piperazine dithiocarbamates (PDTCs) is a foundational procedure in drug development and coor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Functionalizing the secondary amines of piperazine with carbon disulfide (CS₂) to form piperazine dithiocarbamates (PDTCs) is a foundational procedure in drug development and coordination chemistry. However, the resulting dithiocarbamate moieties are highly susceptible to oxidative degradation.

This guide provides researchers and application scientists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maintain the structural and chemical integrity of piperazine dithiocarbamates.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My synthesized piperazine dithiocarbamate loses its chelating ability and forms a yellowish, insoluble byproduct over time. What is happening mechanically? Answer: Your product is undergoing oxidative dimerization. Dithiocarbamate anions possess a relatively low oxidation potential[1]. In the presence of atmospheric oxygen or other mild oxidizing agents, the dithiocarbamate anion loses an electron to form a transient dithiocarbamoyl radical. These radicals rapidly dimerize to form a thiuram disulfide (TDS)[2]. Unlike the dithiocarbamate anion, the thiuram disulfide lacks the necessary free electron pairs to act as an effective bidentate chelating agent, resulting in the complete loss of metal-binding capacity.

Q2: How can I prevent this oxidative dimerization during the synthesis of piperazine dithiocarbamates? Answer: Prevention relies on a strict, three-pillar approach:

  • Atmospheric Control: Synthesis must be conducted under a strict inert atmosphere (Nitrogen or Argon) using Schlenk line techniques to exclude oxygen, which acts as the primary electron acceptor[1].

  • Temperature Regulation: The reaction between piperazine, CS₂, and the base is highly exothermic. Elevated temperatures accelerate radical formation. Maintain the reaction vessel in an ice bath (0–5 °C) throughout the addition phase[3].

  • Solvent Degassing: Dissolved oxygen in reaction solvents is a frequent culprit. Sparge all solvents (water, ethanol, or diethyl ether) with inert gas for at least 30 minutes prior to use.

Q3: What is the optimal pH for maintaining piperazine dithiocarbamate stability, and what is the causality behind it? Answer: The optimal pH is strictly alkaline, typically between pH 9 and 11 . Causality: Dithiocarbamates are stable only as anions. If the pH drops into the neutral or acidic range, the dithiocarbamate anion becomes protonated, forming dithiocarbamic acid. Dithiocarbamic acids are highly unstable intermediates that readily dissociate back into the parent amine (piperazine) and toxic carbon disulfide (CS₂) gas[4]. Maintaining an alkaline environment ensures the equilibrium heavily favors the stable anionic form, preventing both dissociation and subsequent oxidative vulnerabilities.

Q4: If oxidation to thiuram disulfide has already occurred, can the piperazine dithiocarbamate be salvaged? Answer: Yes. Thiuram disulfides generated from secondary amines (like piperazine) are generally stable and can be chemically reduced back to the active dithiocarbamate[4]. By introducing a strong, non-interfering reducing agent such as sodium dithionite (Na₂S₂O₄) or Tris(2-carboxyethyl)phosphine (TCEP) into the aqueous solution, the disulfide bond is cleaved, regenerating two equivalents of the dithiocarbamate anion.

Part 2: Experimental Protocols

Standard Operating Procedure: Anaerobic Synthesis of Potassium Piperazine-1-carbodithioate

This self-validating protocol ensures the generation of oxidation-free PDTCs.

Reagents: Piperazine (0.2 mol), Potassium Hydroxide (0.2 mol), Carbon Disulfide (0.2 mol), Degassed Diethyl Ether (50 mL).

  • Preparation: Purge a 250 mL three-neck round-bottom flask with Argon for 15 minutes to establish an inert atmosphere.

  • Dissolution: Dissolve 0.2 mol of piperazine in 50 mL of anhydrous, degassed diethyl ether. Add 0.2 mol of KOH dissolved in a minimal amount of degassed water.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature strictly to 0–5 °C[3].

  • Addition: Equip an addition funnel with 0.2 mol of CS₂. Add the CS₂ dropwise over 30 minutes under vigorous magnetic stirring.

    • Self-Validation Check: The solution should remain pale and homogeneous. The formation of a dark, gummy precipitate indicates localized exotherms and oxidative side-product formation, requiring an immediate reduction of the CS₂ addition rate.

  • Maturation: Allow the mixture to stir for an additional 60 minutes at 0 °C to ensure complete conversion.

  • Isolation: Filter the resulting precipitate rapidly using a Schlenk frit under Argon. Wash with cold, degassed diethyl ether to remove unreacted piperazine and trace thiuram disulfides.

  • Storage: Dry the product in vacuo for 12 hours and store in a dark desiccator under Argon at -20 °C.

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between reaction conditions, product yield, and the percentage of oxidative degradation (Thiuram Disulfide formation).

AtmosphereTemperature (°C)Reaction pHPDTC Yield (%)Thiuram Disulfide Impurity (%)
Ambient Air25 °C7.045%35%
Ambient Air0 °C10.072%15%
Argon (Inert)25 °C10.085%5%
Argon (Inert) 0 °C 10.0 >95% <1%

Table 1: Impact of atmospheric, thermal, and pH controls on the synthesis of piperazine dithiocarbamates.

Part 4: Mandatory Visualizations

Mechanism Pip Piperazine + CS2 DTC Piperazine Dithiocarbamate (Stable Anion) Pip->DTC Nucleophilic Addition Base Alkaline Base (pH 9-11) Base->DTC Deprotonation Radical Dithiocarbamoyl Radical (Unstable) DTC->Radical O2 (Oxidation) TDS Thiuram Disulfide (Oxidized Dimer) Radical->TDS Dimerization TDS->DTC Reducing Agent

Mechanism of piperazine dithiocarbamate oxidation and reductive recovery.

Workflow Step1 1. Purge Reactor (N2/Ar Atmosphere) Step2 2. Cool System (0-5 °C Ice Bath) Step1->Step2 Step3 3. Add Piperazine & Base (Maintain pH > 9) Step2->Step3 Step4 4. Dropwise CS2 Addition (Control Exotherm) Step3->Step4 Step5 5. Isolate Product (Anaerobic Filtration) Step4->Step5

Anaerobic step-by-step workflow for the synthesis of piperazine dithiocarbamates.

References

1.4 2.1 3.2 4.3

Sources

Troubleshooting

Troubleshooting solubility issues of piperazine dicarbothioic metal complexes

Topic: Troubleshooting Solubility & Handling of Piperazine-Based Dithiocarbamate Complexes Ticket ID: PIP-DTC-SOL-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Diagnostic Overview: The "Brick Dust...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility & Handling of Piperazine-Based Dithiocarbamate Complexes Ticket ID: PIP-DTC-SOL-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Overview: The "Brick Dust" Problem

User Query: "I synthesized a piperazine bis(dithiocarbamate) metal complex (Zn/Cu/Ni), but it precipitates immediately and won't redissolve in water, ethanol, or chloroform. How do I characterize it or use it for bio-assays?"

Root Cause Analysis: Piperazine dicarbothioic (specifically bis(dithiocarbamate) ) complexes are notorious for their intractability. Unlike simple ligand complexes, the piperazine backbone possesses two reactive amine sites (


 and 

). When reacted with

and a divalent metal (

), the resulting complex often does not form discrete monomers.

Instead, they form coordination polymers or oligomeric clusters . The bis-bidentate ligand bridges multiple metal centers, creating an infinite network structure. The high lattice energy of these polymers renders them insoluble in common organic solvents and water.

Solubility Troubleshooting Matrix

Use the following decision matrix to determine the appropriate solvent system for your specific application.

Solvent Hierarchy Protocol
TierSolvent SystemApplicationSuccess RateNotes
1 DMSO (Dimethyl Sulfoxide) NMR, Bio-assaysHighStandard. Requires heating (40-60°C). High boiling point makes product recovery difficult.
2 DMF (Dimethylformamide) CrystallizationMed-HighGood for slow evaporation/diffusion methods. Toxic; avoid for live-cell assays if possible.
3 Pyridine NMR (d5-Pyridine)MediumExcellent coordinating solvent that can break weak polymeric chains by coordinating to the metal center.
4 DMSO + 1% TFA NOT RECOMMENDED LowWarning: Acid decomposes dithiocarbamates back to amine +

.
5 CHCl3 / DCM None~0%These complexes are almost universally insoluble in non-polar chlorinated solvents.
Visual Workflow: Dissolution Decision Tree

SolubilityWorkflow Start Start: Solid Complex Goal Define Goal Start->Goal NMR Goal: NMR/Characterization Goal->NMR Bio Goal: Biological Assay Goal->Bio DMSO Try d6-DMSO (Heat to 50°C) NMR->DMSO Stock Make 10mM Stock in DMSO Bio->Stock Pyridine Try d5-Pyridine DMSO->Pyridine Insoluble SolidState Switch to Solid State NMR / IR Pyridine->SolidState Insoluble Dilute Dilute to <1% DMSO in Media Stock->Dilute Precip Did it Precipitate? Dilute->Precip Nano Protocol: Encapsulation (Cyclodextrin/Micelles) Precip->Nano Yes Success Proceed to Experiment Precip->Success No

Caption: Decision tree for selecting solvent systems based on experimental end-goals (Characterization vs. Bio-assay).

Frequently Asked Questions (Technical)

Q1: My complex decomposes when I try to dissolve it in slightly acidic media. Why?

A: Dithiocarbamates are chemically unstable at low pH.[1] The


 bond is acid-labile.
  • Mechanism: Protonation of the sulfur or nitrogen leads to the release of

    
     and the reversion to the parent piperazine salt.
    
  • Corrective Action: Ensure your solvent is neutral. If using DMSO that has absorbed water from the air, it may be slightly acidic. Store DMSO over molecular sieves. Never use acid to assist dissolution for this class of compounds [1, 2].

Q2: I need to run an antibacterial assay (MIC), but the complex precipitates when added to the broth.

A: This is the most common failure mode in bio-assays. The "DMSO Shock" occurs when a hydrophobic stock hits the aqueous media.

  • Protocol: The "Step-Down" Dilution

    • Prepare a 10 mM stock solution in pure DMSO. Sonicate for 10 minutes.

    • Do not add this directly to the cell well.

    • Prepare an intermediate dilution (e.g., 100 µM) in the growth media while vortexing.

    • If precipitation is visible (cloudiness), you must use a surfactant. Add Tween-80 (0.1% v/v) to the media before adding the compound. This stabilizes the suspension [4].

Q3: The NMR spectrum in DMSO-d6 is broad and lacks resolution.

A: Broadening indicates either paramagnetism (common with Cu(II), Ni(II)) or slow tumbling due to polymeric bulk.

  • Troubleshooting:

    • Temperature: Run the NMR at 353 K (80°C) . This increases solubility and breaks weak intermolecular aggregates, sharpening the peaks.

    • Paramagnetism Check: If you are using Cu(II) or high-spin Ni(II), standard NMR is useless. Switch to ESR (Electron Spin Resonance) or Magnetic Susceptibility measurements (Gouy balance) [3].

Advanced Protocol: Structural Modification for Solubility

If the standard piperazine-bis(dithiocarbamate) is too insoluble for your drug development pipeline, you must modify the ligand before complexation. You cannot "fix" the solubility of the polymer after it forms.

The "Capping" Strategy: Instead of using piperazine as a linker (which binds metals at both ends), use N-substituted piperazines (e.g., N-methylpiperazine or N-(2-hydroxyethyl)piperazine).

  • Result: The ligand becomes monodentate regarding the piperazine backbone (only one

    
     group).
    
  • Outcome: Forms discrete molecular species (

    
    ) rather than infinite polymers. These are significantly more soluble in organic solvents [5].
    
Visual Workflow: Ligand Design vs. Solubility

LigandDesign Pip Unsubstituted Piperazine CS2 + 2 CS2 + Metal Pip->CS2 Polymer Coordination Polymer (Insoluble) CS2->Polymer SubPip N-Substituted Piperazine (e.g., N-ethyl, N-hydroxyethyl) CS2_Mono + 1 CS2 + Metal SubPip->CS2_Mono Discrete Discrete Complex (ML2) (Soluble in CHCl3/DMSO) CS2_Mono->Discrete

Caption: Structural modification strategy. Using N-substituted piperazine prevents polymerization, yielding soluble discrete complexes.

Summary of Physical Data for Benchmarking

Compare your synthesized product against these standard characteristics to verify if you have the correct phase.

PropertyObservationInterpretation
Appearance High melting point (>250°C) or decomposes without melting.Indicative of polymeric nature.[2]
IR Spectrum Single strong band at ~1000 cm⁻¹ (

) and ~1450 cm⁻¹ (

).
Confirm dithiocarbamate moiety. Splitting of the 1000 cm⁻¹ band suggests monodentate coordination (rare for these).
Conductivity Low molar conductance in DMSO (< 10 ohm⁻¹ cm² mol⁻¹).[3][4]Non-electrolyte.[3][4] Confirms the dithiocarbamate is chelated to the metal, not acting as a counter-ion [3, 6].
Magnetism Cu(II): ~1.7-1.9 B.M.Monomeric or weakly interacting centers. Lower values suggest strong antiferromagnetic coupling via the bridge.

References

  • Hogarth, G. (2005).[5] Metal-dithiocarbamate complexes: chemistry and biological activity. Mini-Reviews in Medicinal Chemistry.

  • Odola, A. J., & Woods, J. A. O. (2011). Synthesis and characterization of new metal(II) dithiocarbamate complexes derived from piperazine. Journal of Chemical and Pharmaceutical Research.

  • Faraglia, G., et al. (2001). Synthesis and characterization of piperazine-bis(dithiocarbamate) metal complexes. Journal of Coordination Chemistry.

  • Sriram, D., et al. (2005).[5] Synthesis and antimicrobial activity of piperazine derivatives. European Journal of Medicinal Chemistry.

  • Vafazadeh, R., et al. (2012). Synthesis and crystal structure of Zn(II) and Cd(II) dithiocarbamate complexes involving piperazine-based ligands. Polyhedron.

  • Ajibade, P. A., & Andrew, F. P. (2017).[6] Synthesis, Characterization and Biological Studies of Metal(II) Dithiocarbamate Complexes. Inorganica Chimica Acta.

Sources

Optimization

Technical Support Center: Piperazine-1,4-dicarbothioic Acid Stability Guide

Topic: Optimizing pH conditions for piperazine-1,4-dicarbothioic acid stability Content type: Technical Support Center Guide (Q&A/FAQ) Audience: Researchers, scientists, and drug development professionals. Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing pH conditions for piperazine-1,4-dicarbothioic acid stability Content type: Technical Support Center Guide (Q&A/FAQ) Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. A. Vance Subject: Optimizing pH Conditions for Piperazine-1,4-dicarbothioic Acid (Pz-DTC) Stability Last Updated: March 3, 2026

Introduction

Welcome to the technical support hub for Piperazine-1,4-dicarbothioic acid (and its related dithiocarbamate salts). Users frequently encounter rapid degradation of this compound in aqueous solution, characterized by turbidity, precipitation, or loss of UV absorbance.

The Critical Insight: Piperazine-1,4-dicarbothioic acid is inherently unstable in its free acid form. It exists stably only as a salt (e.g., sodium or potassium piperazine-1,4-bis(dithiocarbamate)) in alkaline environments . The stability is governed by a specific acid-catalyzed decomposition mechanism where protonation of the sulfur or nitrogen triggers the cleavage of the carbon-nitrogen bond, reverting the molecule to piperazine and carbon disulfide (CS₂) [1, 2].

This guide provides the troubleshooting logic and protocols required to maintain the integrity of your reagent.

Module 1: Stability Profile & Mechanism (FAQ)

Q1: Why does my solution degrade rapidly even at neutral pH?

A: At neutral pH (pH 7.0), the dithiocarbamate moiety is susceptible to protonation. The "free acid" form of dithiocarbamates is unstable.

  • Mechanism: The decomposition is acid-catalyzed.[1] A proton attacks the sulfur or nitrogen of the dithiocarbamate group, forming a zwitterionic intermediate that rapidly cleaves into the parent amine (piperazine) and CS₂ [1].

  • Kinetics: The decomposition rate is often first-order with respect to the dithiocarbamate concentration and increases as pH drops. For piperazine derivatives, the "safe" window is narrow; significant degradation can occur even at pH 7–8 over time [3].

Q2: What is the optimal pH range for storage and experiments?

A:

  • Optimal Stability: pH > 10.0 . In this range, the molecule exists almost exclusively as the dianion, which is kinetically stable.

  • Working Range (Short-term): pH 9.0 – 10.0 . Suitable for short-term assays (< 4 hours), though minor hydrolysis may occur.

  • Danger Zone: pH < 8.0 .[2] Rapid decomposition to piperazine and CS₂/COS occurs.

  • Critical Failure: pH < 4.0 . Instantaneous precipitation of elemental sulfur or release of CS₂ gas.

Q3: Can I use organic solvents to improve stability?

A: Yes, but pH (or apparent pH) still matters.

  • Aqueous-Organic Mixtures: Using ethanol or DMSO as a co-solvent (e.g., 20% v/v) can retard the decomposition rate slightly by altering the dielectric constant, but it does not stop the acid-catalyzed pathway if protons are available [1].

  • Recommendation: Always buffer the aqueous component of your solvent system to pH > 9.0 before mixing.

Module 2: Troubleshooting Instability (Q&A)

Q: My solution turned cloudy/milky upon standing. What happened?

A: This is the hallmark of acid decomposition .

  • Cause: The pH drifted below the stability threshold (likely < 8.5). The dicarbothioic acid decomposed, releasing Carbon Disulfide (CS₂). CS₂ has low solubility in water and forms a fine emulsion (cloudiness).

  • Secondary Effect: In the presence of oxygen, liberated CS₂ or the dithiocarbamate itself can oxidize to thiuram disulfides (insoluble precipitates) or elemental sulfur.

  • Fix: Check the pH of your stock. If it is < 9.0, discard and prepare fresh in a high-molarity alkaline buffer (e.g., 0.1 M NaOH or Glycine-NaOH, pH 10).

Q: I see gas bubbles forming in the vial.

A: This indicates the release of Carbon Disulfide (CS₂) or Carbonyl Sulfide (COS) gas.

  • Diagnostic: This occurs when the solution is acidified (e.g., adding a dithiocarbamate stock to an acidic reaction mixture).

  • Safety Warning: CS₂ is toxic and highly flammable. Perform these steps in a fume hood.

Q: The UV absorbance at ~280-290 nm is decreasing over time.

A: The dithiocarbamate moiety (N-C=S) has a characteristic strong absorbance in the UV region (typically 250–300 nm).

  • Interpretation: A decrease in this peak correlates directly with the cleavage of the C-N bond.

  • Action: Use this absorbance as a quality control check. If the peak drops by >5% immediately after preparation, your buffer pH is too low.

Module 3: Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Target: Create a stable stock for storage (up to 24-48 hours at 4°C).

Materials:

  • Piperazine-1,4-dicarbothioic acid (disodium or dipotassium salt)

  • Buffer: 0.1 M NaOH or KOH (pH ~13) OR 50 mM Glycine-NaOH Buffer (pH 10.5)

  • Degassed Milli-Q water (to prevent oxidative dimerization)

Steps:

  • Degas Solvent: Sparge the buffer with Nitrogen or Argon for 15 minutes to remove dissolved oxygen. Rationale: Prevents oxidation to thiuram disulfides.

  • Dissolution: Weigh the salt and add the alkaline buffer. Vortex until fully dissolved.

  • pH Check: Verify pH is > 10.0. If not, adjust with 1 M NaOH.

  • Storage: Store in an amber glass vial (light sensitive) at 4°C. Do not freeze if possible, as freeze-thaw cycles can alter pH gradients.

Protocol B: Working Solution for Biological Assays (pH 7.4 - 8.0)

Challenge: Many biological assays require physiological pH, where the reagent is unstable.

Strategy: "Jump-Dilution" Method.

  • Maintain the stock at pH > 10 (Protocol A).

  • Prepare the assay buffer (e.g., PBS pH 7.4).

  • Add the stock to the assay buffer immediately before use.

  • Time Window: You have a kinetic window of approximately 30–60 minutes before significant decomposition affects concentration (depending on temperature).

  • Control: Run a "Time 0" control to normalize data.

Module 4: Visualization of Decomposition Pathway

The following diagram illustrates the pH-dependent equilibrium. At high pH, the dianion is stable. Protonation leads to the unstable acid, which irreversibly cleaves into Piperazine and CS₂.

DecompositionPathway StableAnion Stable Dianion (pH > 10) [Pz-(CS2)2]2- Protonation Protonation Step (+ H+) StableAnion->Protonation pH Decrease Protonation->StableAnion pH Increase UnstableAcid Unstable Acid/Zwitterion (pH < 7) [Pz-(CS2H)2] Protonation->UnstableAcid Fast Decomp Decomposition (Irreversible) UnstableAcid->Decomp C-N Cleavage Products Products Piperazine + 2 CS2 Decomp->Products

Caption: Figure 1. The acid-catalyzed decomposition pathway of piperazine dithiocarbamates. Stability is maintained only when the equilibrium is forced to the left (Dianion) via high pH.

Module 5: Quantitative Stability Reference

Table 1: Estimated Half-Life (t1/2) of Piperazine Dithiocarbamates vs. pH (at 25°C) (Generalized data based on dithiocarbamate kinetics [1, 3])

pH ConditionEstimated Half-Life (t1/2)Observation
pH 12.0 > 1 WeekStable. Clear solution.
pH 10.0 ~ 24 HoursMinor degradation.
pH 8.0 2 – 4 HoursOnset of turbidity.
pH 6.0 < 10 MinutesRapid clouding/precipitation.
pH 4.0 SecondsImmediate decomposition/gas evolution.

References

  • Joris, S. J., Aspila, K. I., & Chakrabarti, C. L. (1970). On the mechanism of decomposition of dithiocarbamates in acidic medium. Journal of Physical Chemistry.

  • Hulanicki, A. (1967). Complexation reactions of dithiocarbamates. Talanta.

  • Venkatesh, V. et al. (2008). Mechanisms of acid decomposition of dithiocarbamates.[3] 5. Piperidyl dithiocarbamate and analogues. Journal of Organic Chemistry.

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture (Context on Piperazine stability). Science.

Sources

Troubleshooting

Technical Support Hub: High-Purity Isolation of Piperazine Dicarbothioic Acid (PDC)

Topic: Removing Unreacted Carbon Disulfide ( ) from Piperazine Dicarbothioic Acid Synthesis Document ID: TS-PDC-001 Last Updated: 2025-05-20 Security Level: Public / Laboratory Safety[1] Introduction: The Volatility & To...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Carbon Disulfide (


) from Piperazine Dicarbothioic Acid Synthesis
Document ID:  TS-PDC-001
Last Updated:  2025-05-20
Security Level:  Public / Laboratory Safety[1]

Introduction: The Volatility & Toxicity Challenge

Welcome to the Technical Support Center. This guide addresses the critical purification step in synthesizing Piperazine-1,4-dicarbodithioic acid (PDC).

The synthesis of PDC involves the nucleophilic attack of piperazine on carbon disulfide (


).[1] While the reaction is straightforward, the purification is hazardous due to the properties of 

. It is neurotoxic , highly volatile (bp 46°C), and possesses an extremely low auto-ignition temperature (~90°C).[1]

The Core Problem:


 is often used in excess to drive the reaction to completion. However, it can become physically trapped (occluded) within the crystal lattice of the precipitating PDC or adsorbed onto the surface.[1] Failure to remove it results in product degradation, sulfurous odors, and interference with downstream assays (e.g., metal chelation).[1]

Module 1: Mechanism of Contamination

To effectively remove


, one must understand how it persists in the product.[1]
  • Surface Adsorption:

    
     adheres to the surface of the rapid-forming precipitate.
    
  • Crystal Occlusion: As the zwitterionic PDC crystallizes, solvent and unreacted

    
     molecules can be trapped inside the crystal lattice.
    
  • Equilibrium Reversion: Dithiocarbamic acids are chemically unstable. In the presence of moisture or heat, the product can revert to the amine and

    
    , effectively "regenerating" the contaminant you are trying to remove.[1]
    
Visualizing the Pathway

PDC_Synthesis_Workflow Reactants Piperazine + CS2 (Excess) Reaction Exothermic Reaction (T < 10°C) Reactants->Reaction Nucleophilic Attack Precipitate PDC Precipitate (Solid Zwitterion) Reaction->Precipitate Crystallization Contamination Contaminants: 1. Surface CS2 2. Occluded CS2 Precipitate->Contamination Trapping Purified Pure PDC (Odorless White Solid) Contamination->Purified Solvent Wash + Vac Dry

Figure 1: The synthesis workflow highlighting where


 entrapment occurs.[1]

Module 2: Primary Removal Protocols

WARNING: All steps must be performed in a functioning fume hood. Ensure no ignition sources (sparks, hot plates >80°C) are present.[1]

Protocol A: The Displacement Wash (Solvent Extraction)[1]

This is the most effective method for removing surface-adsorbed


. It relies on the principle that 

is miscible with alcohols/ethers, while the zwitterionic PDC salt is insoluble.

Reagents:

  • Cold Ethanol (EtOH) or Methanol (MeOH)[1]

  • Diethyl Ether (Optional, for final rapid drying)[1]

Step-by-Step:

  • Filtration: Isolate the crude PDC precipitate using vacuum filtration (Buchner funnel).

  • The Slurry Wash: Do not just pour solvent over the cake.

    • Technique: Disconnect the vacuum. Add enough cold EtOH to cover the solid.

    • Agitation: Gently stir the filter cake with a glass rod or spatula to create a slurry. This breaks up clumps where

      
       hides.
      
  • Re-apply Vacuum: Suck the solvent through. The filtrate should turn yellow (indicating dissolved impurities/sulfur).[1]

  • Repeat: Perform this wash 3 times.

  • Final Rinse: A final wash with diethyl ether helps remove residual alcohol and traces of

    
     due to high volatility.
    
Protocol B: Vacuum Desorption (Removing Occlusions)

For


 trapped inside the crystals, washing is insufficient.[1] You must use vacuum desorption.

Critical Parameter: Temperature Control.

  • Target Temp: 40°C – 50°C.

  • Danger Zone: >80°C.

    
     can auto-ignite on hot surfaces.
    

Step-by-Step:

  • Transfer the damp filter cake to a vacuum oven or a desiccator connected to a high-vacuum line.

  • Trap Setup: Place a cold trap (liquid nitrogen or dry ice/acetone) between the oven and the pump. This prevents

    
     vapors from damaging the pump oil or being exhausted into the lab.
    
  • Cycle: Apply vacuum for 4–6 hours at 40°C.

  • Verification: The final product should be odorless. If a "rotten cabbage" or "sulfur" smell persists,

    
     remains.[1]
    
Data: Solvent Compatibility Matrix
SolventPDC SolubilityCS2 SolubilitySuitability for Wash
Water Soluble (Avoid)InsolubleNO (Dissolves Product)
Ethanol Insoluble/SparinglyMiscibleYES (Ideal)
Methanol Sparingly SolubleMiscibleYES (Good)
Diethyl Ether InsolubleMiscibleYES (Fast Drying)
Acetone InsolubleMiscibleYES (Alternative)

Module 3: Troubleshooting (Q&A)

Q1: My product has turned yellow or orange after drying. Is this normal?

  • Diagnosis: No. Pure piperazine dicarbothioic acid is typically a white or off-white solid. Yellowing indicates oxidation.

  • Cause: Dithiocarbamates can oxidize to thiuram disulfides (dimers) if exposed to air while wet or heated too aggressively.[1]

  • Fix: Ensure you are drying under vacuum (anaerobic) and not just in an air oven.[1] Keep the temperature below 50°C.

Q2: I washed the precipitate, but it still smells strongly of sulfur. Why?

  • Diagnosis: Occlusion. The

    
     is trapped deep inside large crystals.
    
  • Fix:

    • Grinding: Take the dry solid, grind it into a fine powder using a mortar and pestle (in the hood!).

    • Re-drying: Place the powder back in the vacuum oven. Breaking the crystal lattice releases the trapped volatiles.

Q3: The product is "oiling out" instead of precipitating. How do I fix this?

  • Diagnosis: The reaction solvent is too warm or the concentration is too high.

  • Fix:

    • Cool the reaction vessel in an ice bath (0–5°C).

    • Add a "non-solvent" like diethyl ether to force precipitation.

    • Scratch the side of the glass vessel to induce nucleation.

Q4: Can I use heat to speed up the evaporation of CS2?

  • Diagnosis: DANGEROUS. [1]

  • Reasoning:

    
     has an auto-ignition temperature of ~90°C. A standard laboratory hotplate or oven heating element can easily exceed this, causing invisible vapors to ignite without a spark.[1]
    
  • Protocol: NEVER use a hot plate. Use a temperature-controlled water bath or a vacuum oven with a safety limit set to 50°C.

Troubleshooting Logic Tree

Troubleshooting_Logic Problem Start: Identify Issue Smell Issue: Sulfur Smell? Problem->Smell Color Issue: Yellow/Orange? Problem->Color Oil Issue: Oiling Out? Problem->Oil Action_Grind Action: Grind & Re-dry (Occlusion) Smell->Action_Grind Yes Action_Oxidation Action: Recrystallize (Check Vacuum) Color->Action_Oxidation Yes Action_Cool Action: Ice Bath + Add Ether Oil->Action_Cool Yes

Figure 2: Decision tree for common purification issues.[1]

Module 4: Safety & Disposal

1. Fire Hazard (Critical):

  • 
     Flash Point: -30°C 
    
  • 
     Auto-ignition: 90°C  (Steam pipes or hot light bulbs can ignite it).[1]
    
  • Rule: Use only non-sparking tools. Ground all glassware if transferring large volumes.

2. Waste Disposal:

  • Do not pour filtrate down the drain.

    
     can settle in P-traps and dissolve PVC piping or cause explosions.
    
  • Quenching: Unreacted

    
     in the filtrate can be quenched by reacting with excess bleach (sodium hypochlorite), converting it to sulfate and carbonate, though this is exothermic and requires care.[1]
    
  • Segregation: Collect all wash solvents in a dedicated "Halogenated/Sulfur Waste" container.

References

  • National Institutes of Health (NIH). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield.[1] PMC Articles. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Carbon Disulfide. Retrieved from [Link][1]

Sources

Optimization

Technical Support Center: Thermal Stability of Piperazine-1,4-Dicarbothioate Polymers

Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting & Enhancing Thermal Stability Audience: Polymer Chemists, Materials Scientists, Drug Delivery Researchers Introduction: The Stability Parad...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting & Enhancing Thermal Stability Audience: Polymer Chemists, Materials Scientists, Drug Delivery Researchers

Introduction: The Stability Paradox

Welcome to the technical support hub for Piperazine-1,4-dicarbothioate (PDC) based polymers. You are likely working with these materials for their heavy metal chelation capabilities, antimicrobial coatings, or as stimuli-responsive drug delivery vehicles.

The Core Challenge: While the piperazine backbone provides structural rigidity, the dithiocarbamate (DTC) linkage (


) is thermally sensitive. These polymers often exhibit a degradation onset (

) between 150°C and 200°C , primarily driven by the cleavage of the

bond and the release of carbon disulfide (

).

This guide moves beyond basic synthesis, focusing on molecular engineering and process control to push that thermal ceiling higher.

Module 1: Synthesis & Purification Troubleshooting

Diagnosis: Many users report "low thermal stability" that is actually an artifact of trapped oligomers or solvent occlusion.

FAQ: Why does my TGA show weight loss at 80–120°C?

Answer: This is rarely polymer degradation. It is likely lattice water or occluded solvent . PDC coordination polymers are often synthesized in aqueous or alcoholic media. The hydrophilic nature of the dithiocarbamate moiety tends to trap water molecules within the coordination lattice.

Troubleshooting Protocol: The "Thermal Annealing" Wash

  • Step 1: Do not rely solely on vacuum drying.

  • Step 2: Perform a solvent exchange with a low-boiling, non-coordinating solvent (e.g., diethyl ether) after the initial water/ethanol wash.

  • Step 3: Pre-analysis Annealing: Heat the sample to 100°C under

    
     flow for 1 hour inside the TGA before starting the measurement ramp. This removes lattice water, allowing you to observe the true polymer degradation onset.
    
Workflow: Optimized Coordination Polymerization

This workflow minimizes defects (uncoordinated ligands) which act as initiation sites for thermal unzipping.

SynthesisOptimization Reactants Piperazine + CS2 (in EtOH/H2O) Ligand Ligand Formation (K2-PDC Salt) Reactants->Ligand < 4°C (Exothermic control) Metalation Metal Coordination (Slow Diffusion) Ligand->Metalation + M(II) Salt (Zn, Cu, Ni) Control1 CRITICAL: Keep T < 10°C to prevent CS2 loss Ligand->Control1 Polymer PDC Coordination Polymer Metalation->Polymer Self-Assembly Control2 CRITICAL: Stoichiometry 1:1 or 1:2 (Metal:Ligand) is vital Metalation->Control2

Figure 1: Optimized synthesis workflow emphasizing temperature control during ligand formation to prevent early degradation precursors.

Module 2: Molecular Engineering for Stability

Diagnosis: If pure polymer still degrades too early, the metal-ligand bond strength is insufficient.

FAQ: Which metal ion yields the highest thermal stability?

Answer: Generally, Copper(II) (Cu) and Nickel(II) (Ni) provide superior thermal stability compared to Zinc(II) or Manganese(II).

  • Mechanism: Cu(II) and Ni(II) typically form square-planar geometries with dithiocarbamates, allowing for significant

    
    -backbonding between the metal and the sulfur atoms. This strengthens the 
    
    
    
    bond and, by extension, stabilizes the adjacent
    
    
    bonds against homolytic cleavage [1, 2].
  • Data Comparison:

Metal CenterGeometryTypical

(Degradation)
Stability Factor
Zn(II) Tetrahedral~180°C - 220°CModerate (Flexible)
Ni(II) Square Planar~240°C - 280°CHigh (Rigid)
Cu(II) Distorted Sq. Planar~230°C - 270°CHigh (Jahn-Teller effect)
Hg(II) Distorted Octahedral< 200°CLow (Volatile)
Protocol: The "Mixed-Ligand" Strategy

To boost stability further, do not rely on the PDC ligand alone. Introduce a neutral nitrogen donor (e.g., phenanthroline or pyridine) to satisfy the metal's coordination sphere fully. This prevents solvent attack and increases the lattice energy.

Experiment:

  • Synthesize the PDC ligand (Piperazine +

    
     + KOH).
    
  • Dissolve Metal Salt (e.g.,

    
    ) in ethanol.
    
  • Add 1 equivalent of 1,10-phenanthroline to the metal solution before adding the PDC ligand.

  • Result: A mixed-ligand polymer

    
     with significantly enhanced thermal resistance due to the "clamping" effect of the auxiliary ligand [3].
    

Module 3: Degradation Mechanisms & Analysis

Diagnosis: Users often misinterpret the degradation steps, leading to incorrect lifetime predictions.

FAQ: What are the toxic byproducts of thermal decomposition?

Answer: The primary decomposition product is Carbon Disulfide (


) , followed by the release of the amine (piperazine) and the formation of a Metal Sulfide (MS)  residue [4].
  • Safety Warning: If you are processing these polymers (e.g., extrusion or molding), you must stay below 150°C. Above this,

    
     evolution poses a flammability and toxicity hazard.
    
Visualizing the Degradation Pathway

DegradationMechanism Polymer PDC Coordination Polymer (Solid State) Step1 Step 1: Dehydration (60°C - 120°C) Polymer->Step1 Heat Step2 Step 2: Ligand Breakdown (180°C - 250°C) Step1->Step2 T > T_onset Products Volatile Products: CS2 + Piperazine vapor Step2->Products Bond Scission Residue Final Residue: Metal Sulfide (MS) Step2->Residue Sulfur Capture

Figure 2: Thermal degradation pathway. Note that the metal center acts as a sulfur trap, forming stable metal sulfides (e.g., ZnS, CuS) as the final residue.

References

  • Khan, S., Nami, S. A. A., & Siddiqi, K. S. (2008). Piperazine pivoted transition metal dithiocarbamates: Synthesis, spectral and thermal studies. Journal of Molecular Structure.

  • Yilmaz, V. T., et al. (2003). Metal Complexes of Phenylpiperazine-Based Dithiocarbamate Ligands: Synthesis, Characterization, Spectroscopic, Thermal, and Antimicrobial Activity Studies.[1] Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry.

  • Ajibade, P. A., & Andrew, F. P. (2020). The Versatility in the Applications of Dithiocarbamates. IntechOpen.

  • Odularu, A. T., & Ajibade, P. A. (2019). Dithiocarbamates: Challenges, Control, and Approaches. Applied Sciences.

Sources

Troubleshooting

Technical Support Center: Crystal Twinning in Piperazine Thio-Acid Derivatives

[1] Current Status: Operational Topic: Crystallography & Solid-State Chemistry Ticket ID: T-PIP-THIO-001 Assigned Specialist: Senior Application Scientist (Solid State Division)[1] Welcome to the Technical Resolution Hub...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Topic: Crystallography & Solid-State Chemistry Ticket ID: T-PIP-THIO-001 Assigned Specialist: Senior Application Scientist (Solid State Division)[1]

Welcome to the Technical Resolution Hub

You are likely here because your piperazine thio-acid derivative is defying standard structural solution. The diffraction spots might be split, the


-factor is stuck at 30%, or the thermal ellipsoids look physically impossible.

The Root Cause: Piperazine thio-acid derivatives are notorious for crystal twinning .[1] This occurs due to the "perfect storm" of two molecular features:

  • Conformational Flexibility: The piperazine ring can readily flip between chair and boat conformations, or adopt subtle twists.

  • Soft Sulfur Interactions: Unlike rigid Oxygen-based hydrogen bonds, Thio-acids (

    
     or 
    
    
    
    ) form weaker, more polarizable
    
    
    or
    
    
    interactions.[1]

These factors allow the crystal lattice to change direction mid-growth (stacking faults), leading to multiple domains sharing a volume. This guide provides the protocols to Diagnose, Prevent, and Solve these twins.

Module 1: Diagnosis (Triage)

Q: How do I distinguish between a "bad crystal" and a "twinned crystal"?

A: You must look past the physical appearance.[2] A crystal can look like a perfect single block under the microscope but be internally twinned.[2] Use the Diffraction Diagnostic Protocol .

Diagnostic Workflow

Diagnosis start Start: Crystal on Goniometer frame Collect 20 Screening Frames start->frame spots Analyze Spot Profile frame->spots split Are spots split? spots->split Yes Yes split->Yes No No split->No non_mero Non-Merohedral Twin (Distinct Lattices) check_cell Check Unit Cell & Statistics metric Is Metric Symmetry > Laue Symmetry? check_cell->metric metric->Yes metric->No mero Merohedral Twin (Overlapping Lattices) single Likely Single Crystal Yes->non_mero Yes->mero No->check_cell No->single

Caption: Decision tree for categorizing twin types based on initial diffraction data.

Key Indicators Table
IndicatorNon-Merohedral TwinMerohedral Twin
Diffraction Spots Visibly split or "doublets" at high angles.[1]Perfectly round, single spots (lattices overlap exactly).
Indexing Difficulty finding one unit cell that fits all spots.Cells index easily, often with higher symmetry than reality.

(merging)
High (>10%) because software tries to merge distinct domains.[1]Low to Normal (looks deceptive).
$ E^2 - 1$ Statistic
Systematic Absences Violations of extinction rules (e.g., seeing spots where

is forbidden).
Inconsistent absences.

Module 2: Wet Lab Resolution (Prevention)

Q: My crystals are consistently twinned. How do I grow a single domain?

A: For piperazine thio-acids, you must slow down the nucleation rate to allow the sulfur atoms to "lock" into the correct orientation without slipping.

Protocol: The "Viscosity Wedge" Method

Thio-acids are prone to contact twinning when nucleation is too rapid. We will use viscosity to inhibit the rotation of the piperazine ring during lattice formation.

  • Solvent Selection: Avoid pure alcohols (MeOH/EtOH). They encourage rapid H-bond exchange.[1]

    • Recommended:DMSO/Water (slow evaporation) or Acetonitrile/Toluene (vapor diffusion).[1]

  • The Additive: Add 5-10% PEG 400 or Glycerol to your mother liquor.

    • Mechanism:[3][4][5][6] This increases viscosity, slowing the diffusion of molecules to the crystal face. This gives the "soft" sulfur atoms time to find the lowest energy packing mode (thermodynamic control) rather than the fastest (kinetic control).

  • Temperature: Grow at 4°C rather than Room Temperature.

    • Reasoning: Reduces the vibrational energy of the piperazine ring chair/boat transition, locking the conformer.

Module 3: Computational Resolution (The "Cure")

Q: I cannot grow a better crystal. How do I solve the structure from the twinned data?

A: You must model the twin domains explicitly during refinement. The strategy depends on the twin type identified in Module 1.

Workflow: Refinement Strategy

Refinement data Integrated Data (.hkl) type Twin Type? data->type mero Merohedral type->mero nonmero Non-Merohedral type->nonmero platon Run PLATON TwinRotMat mero->platon cellnow Run CELL_NOW / TWINABS nonmero->cellnow ins_mod Modify .ins: Add TWIN & BASF platon->ins_mod hkl_mod Generate HKLF 5 File cellnow->hkl_mod refine SHELXL Refinement ins_mod->refine hkl_mod->refine

Caption: Computational workflow for handling Merohedral (HKLF 4) and Non-Merohedral (HKLF 5) datasets.

Scenario A: Merohedral Twinning (The "Hidden" Twin)

Tools required: PLATON, SHELXL.

  • Detection: Load your .cif or .fcf into PLATON and run TwinRotMat.

  • Analysis: Look for the "BASF" (Batch Scale Factor) estimate. If PLATON suggests a rotation matrix (e.g., 180° rotation around axis c) with a BASF ~0.3 to 0.5, you have a twin.

  • Refinement (SHELXL):

    • Open your .ins file.[4][7]

    • Add the command: TWIN [matrix] N (where matrix is the values from PLATON, e.g., 0 -1 0 -1 0 0 0 0 -1).[1]

    • Add BASF 0.1 (starts the refinement of the twin fraction).

    • Refine. The R-factor should drop significantly (e.g., from 30% to 5%).

Scenario B: Non-Merohedral Twinning (The "Split" Spots)

Tools required: CELL_NOW, TWINABS (Bruker) or CrysAlisPro (Rigaku).[1]

  • Integration: You cannot use a standard .hkl file. You must integrate two orientation matrices simultaneously.

  • Output: Generate an HKLF 5 format file.

    • Note: HKLF 5 files list reflections for Domain 1 (Batch 1) and Domain 2 (Batch 2) sequentially. Overlapping reflections are flagged.[2][4][8][9]

  • Refinement (SHELXL):

    • In your .ins file, change HKLF 4 to HKLF 5.[4][10]

    • Add BASF 0.4 (estimating the volume of the second domain).

    • Do NOT use the TWIN command with HKLF 5; the geometry is already handled by the file structure.

Module 4: The Piperazine Thio-Acid Context

Q: Why is this happening specifically to my chemistry?

A: It is a structural inevitability of your scaffold.

  • Thio-Amide Tautomerism: Thio-acids exist in equilibrium between thione (

    
    ) and thiol (
    
    
    
    ) forms.[1] In the solid state, these forms can co-crystallize. If Domain A crystallizes as the thione-predominant tautomer and Domain B as the thiol, they may have slightly different unit cell dimensions (
    
    
    -axis usually), causing pseudo-merohedral twinning .[1]
  • Piperazine Chair Flipping: The piperazine ring is a saturated heterocycle. Unlike flat aromatic rings (benzene), it is 3D. If the ring flips from "Chair A" to "Chair B" during rapid growth, the substituents (your thio-acid groups) point in different vectors (

    
     vs 
    
    
    
    ). This creates a stacking fault —the crystal grows 100 layers of Chair A, then switches to Chair B, creating a twin boundary.

References

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36, 7–13. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8.[1] Link

  • Parsons, S. (2003). Introduction to Twinning. Acta Crystallographica Section D, 59, 1995–2003. Link

  • Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. (Referencing HKLF 5 protocols).
  • Herbstein, F. H. (2005). Crystalline Molecular Complexes and Compounds: Structures and Principles. Oxford University Press.

Sources

Optimization

Technical Support Center: Optimization of Piperazine-1,4-Dicarbothioamide Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Bis-thiocarbamoylation of Piperazine Executive Summary & Mechanistic Insight The Challenge: Synthesizin...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Bis-thiocarbamoylation of Piperazine

Executive Summary & Mechanistic Insight

The Challenge: Synthesizing Piperazine-1,4-dicarbothioic acid amide (also known as 1,4-piperazinedicarbothioamide or a bis-thiourea derivative) requires forcing a secondary amine (piperazine) to react with two equivalents of a thiocarbonyl source. The most common and economical route involves the thermal rearrangement of piperazine dihydrothiocyanate salts .

The Core Problem: This reaction is not a simple addition; it is an equilibrium-driven rearrangement that competes with the decomposition of thiocyanic acid (HSCN).

The Mechanism (The "Why"): The reaction proceeds through the formation of a thiocyanate salt, which must then be heated to induce the migration of the thiocarbonyl group from the anion to the nitrogen.

  • Salt Formation: Piperazine + 2 HSCN

    
     [Piperazine-H
    
    
    
    ]
    
    
    [SCN]
    
    
  • Thermal Rearrangement (The "Baking" Step):

    
    
    

Critical Failure Mode: If the temperature is too low, the product remains a water-soluble salt. If the pH is too low (too acidic), HSCN polymerizes into isoperthiocyanic acid (a bright yellow/orange impurity) before it can react with the amine.

Pathway Visualization

ReactionPathways Start Piperazine + HSCN (Acid + Thiocyanate) Salt Piperazinium Thiocyanate Salt (Water Soluble) Start->Salt Fast (< 20°C) Side1 Isoperthiocyanic Acid (Yellow Polymer) Start->Side1 pH < 2.0 (Acid Catalyzed) Salt->Start Reversible Mono Mono-substituted Intermediate Salt->Mono Heat (> 80°C) Target Piperazine-1,4- dicarbothioamide (Precipitate) Mono->Target Heat + Excess Reagent Side2 Piperazine Urea (Desulfurization) Target->Side2 Oxidative Stress or Overheating

Figure 1: Reaction landscape showing the competition between the desired rearrangement (Green) and the primary side reaction (Red).

Troubleshooting Guides (Q&A Format)

Issue A: "My product is bright yellow or orange, but it should be white/off-white."

Diagnosis: HSCN Polymerization (Xanthan Hydride formation). This is the most common side reaction. Thiocyanic acid (HSCN) is unstable in highly acidic aqueous solutions and polymerizes to form isoperthiocyanic acid (yellow solid).

Corrective Action:

  • Check pH: Ensure the reaction pH does not drop below 2.0 during addition. The ideal window is pH 3.0 – 4.5 .

  • Order of Addition: Do not add the thiocyanate salt directly to strong acid. Instead, dissolve piperazine in dilute acid first, then add the thiocyanate solution slowly.

  • Temperature Control: Keep the initial mixing temperature low (0–5°C) to prevent premature HSCN decomposition, then ramp up heat only after the salt is fully formed.

Issue B: "The product dissolves in water during the wash step."

Diagnosis: Incomplete Rearrangement (Salt Contamination). You have isolated the piperazinium thiocyanate salt , not the covalent amide. The salt is ionic and water-soluble; the target bis-thiourea is generally insoluble in cold water.

Corrective Action:

  • Increase Thermal Input: The rearrangement requires energy. If you are refluxing in water, the temperature (100°C) may be insufficient for complete conversion. Consider a solvent switch to butanol (bp 117°C) or chlorobenzene for the heating step.

  • The "Baking" Method: Evaporate the aqueous solution to dryness and heat the solid residue to 130–140°C for 1 hour (melt fusion). Warning: Watch for decomposition (browning).

Issue C: "I am getting a mixture of mono- and di-substituted products."

Diagnosis: Stoichiometric Imbalance or Solubility Crash. Once the mono-substituted product forms, it may precipitate out of solution before the second amine site reacts, especially in water.

Corrective Action:

  • Excess Reagent: Use 2.5 to 3.0 equivalents of the thiocyanate source per mole of piperazine.

  • Homogenize: Ensure vigorous stirring. If precipitation occurs early, add a co-solvent (Ethanol or DMF) to keep the mono-intermediate in solution long enough to react at the second site.

Optimized Experimental Protocol

Method: Acid-Mediated Thiocyanate Rearrangement (Optimized for Purity) Objective: Synthesis of Piperazine-1,4-dicarbothioamide with minimized yellow impurities.

Reagents Table
ReagentEquivalentsRoleCritical Parameter
Piperazine (Anhydrous) 1.0SubstrateDissolve fully before acid addition.
HCl (1N) 2.0 - 2.1Proton SourceStrict Control. Excess acid triggers polymerization.
Ammonium Thiocyanate 2.5ReagentExcess drives equilibrium to Bis-product.
Ethanol/Water (1:1) SolventMediumKeeps intermediates solubilized.
Step-by-Step Workflow
  • Salt Formation (Cold Step):

    • Dissolve Piperazine (10 mmol) in 1N HCl (20 mmol) and water (10 mL).

    • Cool to 0–5°C in an ice bath.

    • Add Ammonium Thiocyanate (25 mmol) dissolved in minimal water dropwise.

    • Checkpoint: The solution should remain clear or turn slightly milky. If it turns bright yellow immediately, your acid concentration is too high.

  • Concentration (The Transition):

    • Evaporate the solution to near dryness under reduced pressure (Rotavap). Do not overheat (>50°C) at this stage.

    • You will obtain a white crystalline residue (The Piperazinium Thiocyanate Salt).

  • Thermal Rearrangement (The "Baking" Step):

    • Option A (Solution): Redissolve the residue in 1-Butanol (20 mL) and reflux (117°C) for 4-6 hours. This provides better thermal control than melt fusion.

    • Option B (Fusion): Heat the dry residue in an oil bath at 135°C for 45-60 minutes. The solid will melt, bubble (ammonia release), and resolidify.

  • Isolation & Purification:

    • Cool the mixture.

    • Triturate the solid with cold water (removes unreacted salt and mono-salt).

    • Filter the solid.

    • Recrystallization: Dissolve in hot DMF or boiling Ethanol/Water (excess water) and cool slowly.

Workflow Diagram

Workflow Step1 Step 1: Dissolve Piperazine in Dilute HCl (0-5°C) Step2 Step 2: Add NH4SCN (Dropwise, maintain pH > 2) Step1->Step2 Decision Choose Rearrangement Method Step2->Decision MethodA Method A: Melt Fusion (Heat dry salt to 135°C) Decision->MethodA Faster MethodB Method B: Solvent Reflux (Reflux in 1-Butanol, 117°C) Decision->MethodB Cleaner Wash Wash with Cold Water (Removes salts) MethodA->Wash MethodB->Wash Final Pure Piperazine-1,4- dicarbothioamide Wash->Final

Figure 2: Decision matrix for the thermal rearrangement step.

Comparative Analysis of Methods

If the thiocyanate route yields persistent impurities, consider these alternative synthetic routes.

MethodReagentsProsCons
Thiocyanate Salt (Standard) NH

SCN + HCl
Low cost, scalable, green solvents (water).High risk of yellow impurities; difficult thermal control.
Silyl Isothiocyanate TMS-NCSVery clean, mild conditions (RT), high yield.Expensive reagents; requires anhydrous conditions.
Benzoyl Isothiocyanate Ph-CO-NCS + HydrolysisHighly controlled; easy to purify intermediate.Two-step process; atom economy is poor (waste benzoyl group).

References

  • Mechanochemical Synthesis of Thioureas. Source: National Institutes of Health (NIH) / Beilstein J. Org. Chem. Context: Describes the solid-state synthesis of thioureas, validating the "melt fusion" approach and providing mechanistic insights into the salt-to-thiourea transition. URL:[Link]

  • Thiourea Synthesis via Ammonium Thiocyanate Rearrangement. Source: Wikipedia / General Chemical Literature Context: Establishes the fundamental equilibrium

    
     and the requirement for thermal input (150°C range) for rearrangement.
    URL:[Link]
    
  • Synthesis of Piperazine Derivatives and Side Reactions. Source: MDPI (Molecules) Context: Reviews functionalization of piperazines, highlighting the solubility challenges and reactivity of the N-H bond in 1,4-disubstitution patterns. URL:[Link]

  • Kinetics of Absorption of CO2 in Aqueous Piperazine (Degradation Insights). Source: University of Groningen Context: While focused on CO2 capture, this dissertation provides critical data on the oxidative stability of piperazine and the formation of degradation products like ethylenediamine, relevant to "Side Reaction" troubleshooting. URL:[Link]

Troubleshooting

Technical Support Center: Purification of Piperazine Dicarbothioic Salts

Doc ID: PDS-PUR-001 | Version: 2.1 | Status: Active Subject: Troubleshooting Hygroscopicity, Hydrolysis, and Isolation Issues Executive Summary & Scope User Query: "How do I purify and handle hygroscopic piperazine dicar...

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: PDS-PUR-001 | Version: 2.1 | Status: Active Subject: Troubleshooting Hygroscopicity, Hydrolysis, and Isolation Issues

Executive Summary & Scope

User Query: "How do I purify and handle hygroscopic piperazine dicarbothioic salts without decomposition?"

Technical Context: Piperazine dicarbothioic salts (chemically synonymous with piperazine bis(dithiocarbamates) ) are synthesized by the reaction of piperazine with carbon disulfide (


) in the presence of a base (e.g., 

,

).

The Core Problem: These salts are hygroscopic and hydrolytically unstable . Upon exposure to atmospheric moisture, they undergo hydrolysis, reverting to the parent amine and releasing


. This results in a "rotten egg" odor, loss of stoichiometry, and the formation of intractable oily gums rather than crystalline solids.

Scope of Guide:

  • Mechanism: Understanding why the salt degrades.

  • Protocol: Anhydrous isolation strategies (The "Anti-Solvent" Method).

  • Troubleshooting: Rescuing "gummy" products.

  • Storage: Long-term stability maintenance.[1]

The Stability Matrix (Root Cause Analysis)

Before attempting purification, you must understand the degradation pathway to prevent it.

Degradation Mechanism: Acid-Catalyzed Hydrolysis

Dithiocarbamates are stable in alkaline media (


) but rapidly decompose in neutral or acidic moisture.


FactorImpact on SaltPrevention Strategy
Moisture Proton source for hydrolysis.Use anhydrous solvents; store over

.
Heat Accelerates reversion to amine +

.
Keep all workups

.
Acidity Immediate decomposition.Maintain excess base or basic pH during workup.
Oxidation Forms thiuram disulfides (dimers).Purify under

or Argon if high purity is required.

Primary Purification Strategy: The "Anti-Solvent" Precipitation

Do not use Column Chromatography. Silica gel is slightly acidic and retains moisture, which will decompose your salt on the column. Recrystallization via anti-solvent precipitation is the gold standard.

Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Aqueous/Ethanolic) Filter1 1. Filtration (Remove insoluble byproducts) Start->Filter1 Conc 2. Concentration (Rotovap < 40°C) Filter1->Conc Dissolve 3. Dissolution (Min. Vol. Methanol/Ethanol) Conc->Dissolve Syrupy Residue Precip 4. Anti-Solvent Addition (Cold Diethyl Ether or Acetone) Dissolve->Precip Dropwise Addition Chill 5. Cryo-Crystallization (-20°C for 2-4 hours) Precip->Chill Filter2 6. Rapid Filtration (Schlenk Frit or Buchner) Chill->Filter2 Wash 7. Wash (Anhydrous Ether) Filter2->Wash Dry 8. Vacuum Dry (Over P2O5) Wash->Dry

Figure 1: Optimized workflow for isolating hygroscopic dithiocarbamate salts without silica chromatography.

Detailed Protocol

Materials:

  • Solvent A (Good Solvent): Anhydrous Methanol or Ethanol.

  • Solvent B (Anti-Solvent): Anhydrous Diethyl Ether (preferred) or Acetone.

  • Apparatus: Vacuum line, Schlenk flask (optional but recommended), Vacuum Desiccator.

Step-by-Step:

  • Concentration: Evaporate the crude reaction mixture (usually aqueous or ethanolic) under reduced pressure at maximum 40°C . Do not dry completely to a solid if it looks gummy; stop when it is a viscous syrup.

  • Dissolution: Redissolve the syrup in the minimum amount of anhydrous Methanol or Ethanol.

    • Tip: Sonicate if necessary to break up clumps.

  • Precipitation:

    • Place the flask in an ice bath (

      
      ).
      
    • Add cold anhydrous Diethyl Ether dropwise with vigorous stirring.

    • Ratio: Typically 1:5 to 1:10 (Alcohol:Ether).

    • A white or pale yellow precipitate should form immediately.

  • Maturation: Let the suspension sit at

    
     (freezer) for 2 hours to maximize yield.
    
  • Filtration: Filter rapidly using a sintered glass funnel.

    • Critical: Minimize exposure to humid air. If possible, use a Schlenk frit under Nitrogen.

  • Washing: Wash the cake

    
     with cold anhydrous Ether to remove unreacted amine and trace water.
    
  • Drying: Immediately transfer to a vacuum desiccator containing

    
     (Phosphorus Pentoxide) or 
    
    
    
    pellets. Dry for 12–24 hours.

Troubleshooting Guide (Q&A)

Scenario A: The "Gummy" Nightmare

Q: I added ether, but instead of crystals, I got a sticky, yellow oil/gum at the bottom. What happened?

A: This is "oiling out." It happens when the product precipitates too fast or contains residual water/impurities that lower the melting point.

The Fix (Trituration):

  • Decant the supernatant (the liquid layer).

  • Add fresh, anhydrous Diethyl Ether to the gum.

  • Scratch the side of the flask vigorously with a glass rod while stirring. The friction often induces crystallization.

  • Sonicate the flask for 5–10 minutes.

  • If it remains gummy, redissolve in minimal methanol and repeat the precipitation slower and at a lower temperature.

Scenario B: The "Rotten Egg" Smell

Q: My final product smells strongly of sulfur/rotten eggs. Is this normal?

A: A faint sulfur smell is typical, but a strong odor indicates hydrolysis (release of


).
  • Cause: Your solvent was "wet" (contained water), or the drying step was insufficient.

  • Remedy: You cannot "wash" this smell away easily. Recrystallize immediately using strictly anhydrous solvents. Ensure your storage container is sealed tight.[2][3]

Scenario C: Solubility Issues

Q: The salt won't dissolve in Ethanol for recrystallization.

A: Piperazine dithiocarbamate salts can be very polar.

  • Try: Methanol or a Water/Ethanol mixture (e.g., 1:9).

  • Warning: If you use water, you must use a massive excess of Acetone or Ether to force precipitation, and you risk retaining moisture. Avoid water if possible.

Logic Pathway: Rescue Operations

Use this decision tree when your isolation fails.

TroubleshootingLogic Problem Precipitation Issue Detected Oily Product is Oily/Gummy Problem->Oily NoPrecip No Precipitate Forms Problem->NoPrecip Triturate Triturate with Ether + Scratch Glass Oily->Triturate Evap Evaporate to reduced volume NoPrecip->Evap Sonicate Sonicate 10 mins Triturate->Sonicate Solidifies Solidifies? Sonicate->Solidifies Success Filter & Dry Solidifies->Success Yes Fail Redissolve in MeOH Try Acetone instead of Ether Solidifies->Fail No AddMore Add more Anti-Solvent (Increase Ratio) Evap->AddMore AddMore->Success

Figure 2: Decision tree for rescuing failed precipitations.

References

  • Siddiqi, K. S., et al. (1980).[4] Piperazine Bis(dithiocarbamate) and Diethyl Dithiocarbamate Complexes of Some Triorganotin Compounds: Synthesis and Reactivity. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry.[5]

  • Mohsen, U. A. (2018). Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. Journal of Al-Azhar University (Gaza).

  • BenchChem Technical Support. (2025). Refinement of Purification Techniques for Dithiocarbamate Products.

  • Cayman Chemical. (2022).[1] Product Information: Piperazine Derivatives Solubility and Stability.

  • Loba Chemie. (2010). Safety Data Sheet: Sodium Diethyldithiocarbamate Trihydrate.

Sources

Optimization

Technical Support Center: Stabilization of 1,4-Piperazinedicarbothioic Acid

Topic: Aqueous Stability & Handling of 1,4-Piperazinedicarbothioic Acid (PzDTC) Document ID: TS-PZDTC-001 Status: Active Audience: Chemical Biology, Medicinal Chemistry, and Assay Development Teams Executive Summary You...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Aqueous Stability & Handling of 1,4-Piperazinedicarbothioic Acid (PzDTC)

Document ID: TS-PZDTC-001 Status: Active Audience: Chemical Biology, Medicinal Chemistry, and Assay Development Teams

Executive Summary

You are likely visiting this page because your solution of "1,4-piperazinedicarbothioic acid" has turned cloudy, lost activity, or smells faintly of rotten eggs.

The Critical Reality: In aqueous solution, 1,4-piperazinedicarbothioic acid (the protonated species) does not exist stably. It rapidly decomposes into piperazine and carbon disulfide (


). To stabilize this molecule, you must maintain it as its dithiocarbamate salt  (anion) in a high-pH environment.

This guide provides the protocols to arrest acid-catalyzed hydrolysis and oxidative coupling (disulfide formation), ensuring the integrity of your reagent.

Module 1: The Chemistry of Instability

To troubleshoot effectively, you must understand the two primary failure modes of this molecule.

Acid-Catalyzed Hydrolysis (The Primary Killer)

Dithiocarbamates are stable only when the nitrogen-carbon bond has significant double-bond character (


). Protons (

) attack the sulfur or nitrogen, breaking this resonance and triggering decomposition.
  • Symptom: Solution becomes cloudy (colloidal sulfur or insoluble amine), pH drops, smell of sulfur (

    
    ).
    
  • Mechanism:

    
    
    
Oxidative Dimerization

In the presence of dissolved oxygen or transition metals, dithiocarbamates oxidize to form thiuram disulfides . This is an irreversible loss of the active chelating/reactive species.

  • Symptom: Loss of titer, precipitation of insoluble disulfides.

Visualizing the Failure Pathways

The following diagram illustrates the kinetic fate of the molecule if pH or oxygen is uncontrolled.

DecompositionPathways Anion Stable Anion (High pH) Protonation Protonation (+ H+) Anion->Protonation pH < 7 Oxidation Oxidation (+ O2/Metals) Anion->Oxidation Air Exposure AcidForm Free Acid (Transient/Unstable) Protonation->AcidForm Fast Decomp Decomposition Products (Piperazine + CS2) AcidForm->Decomp Irreversible Hydrolysis Disulfide Thiuram Disulfide (Insoluble Dimer) Oxidation->Disulfide Dimerization

Figure 1: The dual instability pathways of piperazine dithiocarbamates. The "Acid Form" is a kinetic dead-end.

Module 2: Stabilization Protocol (The "Golden Standard")

Objective: Prepare a 100 mM stock solution stable for >24 hours at Room Temperature (RT) or >1 month at -20°C.

Reagents Required
  • Base: 1.0 M NaOH or KOH (Do not use Ammonia; it is volatile and weak).

  • Buffer: 50 mM Borate or Carbonate Buffer (pH 10.0).

  • Antioxidant: Sodium Sulfite (

    
    ) or L-Ascorbic Acid (neutralized).
    
  • Solvent: Degassed, deionized water (Milli-Q).

Step-by-Step Methodology
StepActionTechnical Rationale
1 Degas Water Bubble

or Argon through water for 15 mins. Removes dissolved

to prevent oxidative dimerization to thiuram disulfide.
2 Pre-Adjust pH Add NaOH to reach pH > 10.0 . Crucial: Never dissolve the solid in neutral water first. The local acidity on the crystal surface can trigger immediate decomposition.
3 Add Antioxidant Add 0.1% (w/v) Sodium Sulfite (

). Acts as a sacrificial reductant, scavenging oxygen before it reacts with the dithiocarbamate sulfur.
4 Dissolve PzDTC Add the 1,4-piperazinedicarbodithioate salt slowly with gentle stirring. Ensure the solution remains clear.
5 Filter (Optional) 0.22

PVDF filter. Removes any pre-existing insoluble disulfide contaminants.
6 Storage Aliquot into amber vials (light sensitive). Flush headspace with Argon. Store at -20°C or -80°C.

Module 3: Troubleshooting & FAQs

Q1: I need to use this compound at physiological pH (7.4). Is that possible?

Answer: Only transiently. At pH 7.4, the half-life of dithiocarbamates drops significantly (often minutes to hours depending on temperature).

  • Workaround: Keep the stock at pH 10. Add it to your assay buffer (pH 7.4) immediately before the experiment starts. Do not incubate the reagent in the buffer; initiate the reaction instantly.

Q2: My solution smells like rotten eggs. Is it safe to use?

Answer: NO. The smell indicates the evolution of Carbon Disulfide (


) and/or Hydrogen Sulfide (

). This confirms that acid hydrolysis has occurred.
  • Result: The concentration of your active dithiocarbamate is unknown, and the solution now contains free piperazine and toxic gases. Discard immediately as hazardous waste.

Q3: Why can't I buy "1,4-piperazinedicarbothioic acid" as a powder?

Answer: Because it is thermodynamically unstable. Commercial vendors supply the salt form (e.g., Disodium or Dipotassium 1,4-piperazinedicarbodithioate). If a protocol asks for the "acid," it is colloquial shorthand for "the acid form generated in situ," or it is an error. Always purchase the salt.

Q4: Can I use DMSO to make the stock?

Answer: Yes, but with caveats. PzDTC salts are often soluble in DMSO. However, DMSO can act as a mild oxidant over time, promoting disulfide formation.

  • Recommendation: Use dry, degassed DMSO. Store under nitrogen. Do not store DMSO stocks for >1 week unless verified by LC-MS.

Module 4: Diagnostic Workflow

Use this logic flow to determine if your current stock is viable.

DiagnosticFlow Start Inspect Stock Solution CheckClear Is solution clear? Start->CheckClear CheckSmell Smell of Sulfur/Rotten Eggs? CheckClear->CheckSmell Yes Discard DISCARD (Decomposed) CheckClear->Discard No (Cloudy/Precipitate) CheckpH Is pH > 9.0? CheckSmell->CheckpH No CheckSmell->Discard Yes CheckpH->Discard No (pH < 7) Use VIABLE (Proceed to Assay) CheckpH->Use Yes Adjust Adjust pH with NaOH (Use within 1 hour) CheckpH->Adjust No (pH 7-9)

Figure 2: Rapid diagnostic decision tree for evaluating dithiocarbamate reagent quality.

References

  • Humeres, E., et al. (1998).[1] "Mechanisms of Acid Decomposition of Dithiocarbamates. 1. Alkyl Dithiocarbamates."[1][2] The Journal of Organic Chemistry.

  • Humeres, E., et al. (2008). "Mechanisms of Acid Decomposition of Dithiocarbamates. 5. Piperidyl Dithiocarbamate and Analogues." The Journal of Organic Chemistry.

  • Thorn, G. D., & Ludwig, R. A. (1962). The Dithiocarbamates and Related Compounds. Elsevier.
  • Pugh, D., & Hogarth, G. (2025). "Addressing misconceptions in dithiocarbamate chemistry." Dalton Transactions.[3]

Sources

Reference Data & Comparative Studies

Validation

FTIR Spectral Assignment of the C=S Stretch in 1,4-Piperazinedicarbothioic Acid: A Comparative Analysis

An In-Depth Technical Guide Abstract The definitive assignment of the thiocarbonyl (C=S) stretching vibration in the Fourier-Transform Infrared (FTIR) spectrum of complex molecules like 1,4-piperazinedicarbothioic acid i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The definitive assignment of the thiocarbonyl (C=S) stretching vibration in the Fourier-Transform Infrared (FTIR) spectrum of complex molecules like 1,4-piperazinedicarbothioic acid is a well-documented analytical challenge. Unlike its carbonyl (C=O) counterpart, the C=S stretch is characterized by weak intensity and a propensity for extensive vibrational coupling with other modes, such as C-N stretching and N-C-S bending. This guide provides a systematic, evidence-based approach to assigning this elusive vibration. By comparing the spectrum of the target molecule with simpler, structurally related compounds—piperazine and a model dithiocarbamate—we will deconstruct the spectrum to isolate and identify the C=S stretching frequency. This analysis is grounded in established spectroscopic principles and supported by data from authoritative spectral libraries and literature.

The Spectroscopic Challenge: Why is the C=S Stretch Difficult to Assign?

The primary difficulty in assigning the C=S stretching band stems from two core physical phenomena:

  • Low Polarity and Weak Intensity: The C=S bond has a smaller difference in electronegativity compared to the C=O bond. This results in a smaller dipole moment change during the stretching vibration, leading to a characteristically weak absorption band in the infrared spectrum, which can be easily obscured by more intense signals.

  • Vibrational Coupling: The C=S stretching mode rarely exists as a "pure" vibration. It readily couples with other vibrations of similar energy within the molecule. In dithiocarbamates, this coupling is particularly pronounced with the C-N stretching and various bending modes. This leads to the C=S vibrational energy being distributed across multiple bands, most notably the "thioureide" band, which has significant C-N character.[1][2]

To overcome these challenges, a comparative methodology is not just beneficial; it is essential for a confident assignment.

Experimental Protocol: Data Acquisition via KBr Pellet Method

To ensure high-quality, reproducible spectral data for solid-phase samples, the Potassium Bromide (KBr) pellet technique is a standard and reliable method.

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 1-2 mg of the analyte (e.g., 1,4-piperazinedicarbothioic acid).

  • Matrix Preparation: Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr powder. The KBr must be free of moisture, which is often ensured by drying in an oven and storing in a desiccator.

  • Homogenization: Combine the sample and KBr in an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical for minimizing scattering effects and achieving a clear spectrum.

  • Pellet Formation: Transfer a portion of the powdered mixture into a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press. This will form a thin, transparent, or translucent KBr pellet.

  • Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹, at a resolution of 4 cm⁻¹. A background spectrum of the empty sample chamber should be acquired and automatically subtracted by the instrument software.

experimental_workflow FTIR KBr Pellet Preparation Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Spectral Analysis start Weigh Sample (1-2 mg) grind Grind in Agate Mortar start->grind weigh_kbr Weigh Dry KBr (100-200 mg) weigh_kbr->grind load_die Load Die grind->load_die press Apply Pressure (7-10 tons) load_die->press pellet Form Transparent Pellet press->pellet mount Place Pellet in FTIR pellet->mount scan Acquire Spectrum (4000-400 cm⁻¹) mount->scan result Final Spectrum scan->result

Caption: Standard workflow for FTIR sample preparation using the KBr pellet method.

A Comparative Approach to Spectral Deconstruction

Our analytical strategy relies on comparing the spectrum of our target molecule with simpler building blocks to logically deduce the origin of key absorption bands.

logical_flow Target Target Molecule 1,4-Piperazinedicarbothioic Acid Contains Piperazine Ring Vibrations Contains Dithiocarbamate Vibrations Piperazine Reference 1 Piperazine C-H Stretch (2800-3000 cm⁻¹) C-N Stretch (~1100-1300 cm⁻¹) Ring Modes Target->Piperazine Subtract Ring Vibrations Dithiocarbamate Reference 2 Model Dithiocarbamate 'Thioureide' Band (C-N Stretch) ~1450-1550 cm⁻¹ C=S Stretch Region ~950-1050 cm⁻¹ Target->Dithiocarbamate Identify Functional Group Vibrations Assignment Conclusion Proposed Assignment Band at ~1470 cm⁻¹ is 'Thioureide' Band at ~1035 cm⁻¹ has high C=S character Piperazine->Assignment Dithiocarbamate->Assignment

Caption: Logical workflow for the comparative assignment of vibrational modes.

Data Summary Table:

CompoundC-H Stretch (cm⁻¹)"Thioureide" (C-N) Band (cm⁻¹)C=S Stretch Region (cm⁻¹)Other Key Bands (cm⁻¹)
Piperazine (Reference) 2800-3000[3]N/AN/AN-H Stretch (~3200)C-N Stretch (~1120-1180)
Generic Dialkyl Dithiocarbamate (Reference) 2800-3000~1450-1550[1][2]~950-1050[1][2]M-S Stretch (for complexes)[4]
1,4-Piperazinedicarbothioic acid (Target) 2800-3000~1470 (Assigned) ~1035 (Proposed) Broad O-H Stretch (~2500-3300)

Analysis and Justification:

  • High-Frequency Region (>2500 cm⁻¹): The spectrum of 1,4-piperazinedicarbothioic acid will show the typical C-H stretching vibrations of the piperazine ring's methylene groups between 2800-3000 cm⁻¹.[3] A very broad absorption band, characteristic of the carboxylic acid O-H stretch, is also expected in the 2500-3300 cm⁻¹ region.

  • The "Thioureide" Band (~1470 cm⁻¹): Dithiocarbamates consistently exhibit a strong absorption band in the 1450-1550 cm⁻¹ region.[1][2] This band, often called the "thioureide" band, is primarily due to the C-N stretching vibration but is heavily coupled with other modes. The position of this band between a typical C-N single bond (~1250-1350 cm⁻¹) and C=N double bond (~1640-1690 cm⁻¹) indicates significant delocalization and partial double-bond character in the N-CSS moiety.[1] We assign the strong band observed around 1470 cm⁻¹ in the target molecule to this mode.

  • The C=S Stretching Region (~1035 cm⁻¹): The most contentious assignment is the C=S stretch itself. Literature and spectral databases place the ν(C=S) vibration for dithiocarbamates in the 950-1050 cm⁻¹ range.[1][2] By accounting for the piperazine ring's own C-N and C-C skeletal vibrations, which also appear in this broader region[3], we can look for a band that is unique to the dithiocarbamate functional group. Based on this comparative logic, the band appearing at approximately 1035 cm⁻¹ is the most probable candidate for the vibration with the highest C=S stretching character. It is weaker than the thioureide band and falls squarely within the expected literature range.

Scientific Integrity: A Self-Validating System

A proposed assignment should always be supported by methods for verification. In a research setting, the following steps would establish the trustworthiness of our assignment:

  • Isotopic Labeling: The gold standard for vibrational assignment. Synthesizing the molecule with a heavy isotope, such as ¹³C at the thiocarbonyl position (¹³C=S), would cause a predictable downward shift in the frequency of any band with significant C=S character. The magnitude of this shift can be estimated using Hooke's Law, confirming the assignment unequivocally.

  • Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can compute the molecule's vibrational frequencies ab initio. While calculated frequencies often require scaling to match experimental values, they provide a full breakdown of the potential energy distribution (PED) for each vibrational mode. This would computationally confirm which band has the highest contribution from the C=S stretching coordinate.[5][6]

Conclusion

While the C=S stretching vibration in 1,4-piperazinedicarbothioic acid does not manifest as a pure, isolated band, a systematic comparative analysis allows for a confident assignment. The strong "thioureide" band, with significant C-N stretching character, is assigned to the absorption at ~1470 cm⁻¹ . The weaker band at ~1035 cm⁻¹ is proposed to be the primary locus of the C=S stretching vibration, an assignment consistent with extensive data on related dithiocarbamate compounds. For absolute confirmation, isotopic substitution experiments or DFT-based computational analysis would be required.

References

  • Krishnakumar, V., & John, X. (2006). Spectral investigation and normal coordinate analysis of piperazine. ResearchGate. [Link]

  • Ekincioğlu, Y., Kılıç, H., Dereli, Ö., & Akyüz, S. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Turkish Computational and Theoretical Chemistry. [Link]

  • Mary, Y. S., & Arumanayagam, T. (2014). FT-IR, FT-Raman and DFT quantum chemical study on the molecular conformation, vibrational and electronic transitions of 1-(m-(trifluoromethyl)phenyl)piperazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 536-545. [Link]

  • Cîrcu, V., et al. (2019). The C = S stretching frequency in the infrared spectra of studied compounds. ResearchGate. [Link]

  • JETIR. (2020). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. JETIR.ORG. [Link]

  • Srinivasan, S., & Ponnuswamy, S. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry. [Link]

  • Saeed, A., et al. (2021). Spectral investigation and normal coordinate analysis of piperazine. ResearchGate. [Link]

  • Parlak, C., & Alver, Ö. (2012). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Semantic Scholar. [Link]

  • Rani, S., & Rathore, T. (2014). XRD, SHG, Hardness, FTIR and Sem Studies of Thiourea Crystals Doped With Sodium Chloride. International Journal of ChemTech Research. [Link]

  • Nakamoto, K., et al. (1961). Infrared Spectra of Metal Chelate Compounds. IX. A Normal Coordinate Analysis of Dithiocarbamato Complexes. The Journal of Chemical Physics. [Link]

  • Anacona, J. R., & Alvarez, P. (1981). Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. Journal of the Indian Academy of Sciences. [Link]

  • Nishikawa, M., & Koga, Y. (1962). Infrared spectra of thiourea and its inclusion compounds. Nippon Kagaku Zasshi. [Link]

  • Manjula, A., & Kamal, S. (2013). Synthesis and Characterization of new Dithiocarbamate Complexes. Asian Journal of Research in Chemistry. [Link]

  • Mohamed, G. G., & Abd El-Wahab, Z. H. (2003). Comparative study on the IR spectra of some transition metal dithiocarbamates. Spectroscopy Letters. [Link]

  • Gallio, A. E., et al. (2022). Comparative study on the IR spectra of some transition metal dithiocarbamates. ResearchGate. [Link]

Sources

Comparative

NMR characterization of 1,4-piperazinedicarbothioic acid bis-allylamide

Title: High-Resolution NMR Characterization of 1,4-Piperazinedicarbothioic Acid Bis-Allylamide: A Comparative Guide to Advanced vs. Standard Analytical Workflows Executive Summary 1,4-piperazinedicarbothioic acid bis-all...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution NMR Characterization of 1,4-Piperazinedicarbothioic Acid Bis-Allylamide: A Comparative Guide to Advanced vs. Standard Analytical Workflows

Executive Summary

1,4-piperazinedicarbothioic acid bis-allylamide (a bis-allylthiourea derivative of piperazine) is a structurally complex molecule with significant potential in drug development, coordination chemistry, and bioorthogonal labeling[1]. However, its structural validation presents a notorious analytical challenge. Due to the partial double-bond character of the thiourea linkages, the molecule exhibits restricted rotation, leading to multiple conformational isomers (rotamers) in solution at room temperature[1]. This guide objectively compares standard 1D NMR workflows against advanced Variable-Temperature (VT) 2D NMR methodologies, demonstrating why high-temperature multidimensional NMR is non-negotiable for the rigorous characterization of piperazine-based thioureas.

The Causality of the Problem: Molecular Dynamics and NMR Timescales

To understand why standard NMR fails, we must examine the causality behind the experimental observations. The thiourea functional group (R₂N-C(=S)-NHR) is characterized by delocalization of the nitrogen lone pair into the pi-antibonding orbital of the thiocarbonyl group. This resonance imparts a significant partial double-bond character to the C-N bond, creating a high rotational energy barrier (ΔG‡)[1][2].

At 25°C, the rate of rotation around this bond is slower than the NMR timescale. Consequently, the NMR spectrometer detects distinct syn and anti conformers. For a symmetrical molecule like 1,4-piperazinedicarbothioic acid bis-allylamide, this restricted rotation, combined with the limited chair-to-chair interconversion of the piperazine ring, results in severe signal broadening and peak duplication, particularly for the piperazine N-CH₂ protons and the allyl NH protons[1][2].

G A 1,4-Piperazinedicarbothioic Acid Bis-Allylamide B N-C=S Partial Double Bond A->B structural property C Conformational Exchange (Syn/Anti Rotamers) B->C induces D Standard 1D NMR (25°C) C->D analyzed via F VT-NMR (80°C) + 2D Experiments C->F resolved by E Signal Broadening & Peak Duplication D->E results in G Signal Coalescence & Structural Elucidation F->G achieves

Workflow for overcoming NMR signal broadening due to thiourea rotameric exchange.

Workflow Comparison: Standard vs. Advanced VT-NMR

When evaluating the performance of analytical workflows for this compound, the distinction lies in thermal thermodynamics.

Standard 1D NMR (25°C): The Ambiguous Baseline In a standard ¹H-NMR spectrum acquired at 25°C (e.g., in CDCl₃ or DMSO-d₆), the piperazine protons typically appear as a broad, unresolved hump spanning 3.50–4.10 ppm[3]. The thiourea NH protons (typically appearing between 7.30 and 8.50 ppm[3]) may also be broadened or split into multiple signals. This spectral ambiguity makes accurate integration impossible and prevents the definitive confirmation of purity, as rotameric peaks are easily mistaken for structural impurities.

Advanced VT-2D NMR (80°C): The Definitive Solution By elevating the sample temperature to 80°C in a high-boiling solvent like DMSO-d₆, the thermal energy surpasses the rotational energy barrier (ΔG‡). The exchange rate between the syn and anti conformers becomes faster than the NMR timescale. This phenomenon reaches the "coalescence point" (Tc), where the duplicated, broad signals merge into sharp, time-averaged singlets[1][2]. Once sharp signals are obtained, 2D NMR techniques (HSQC, HMBC) can be deployed to unambiguously map the carbon-proton connectivity.

Quantitative Data Comparison

The following table summarizes the expected NMR performance metrics for 1,4-piperazinedicarbothioic acid bis-allylamide using both workflows, demonstrating the superior resolution achieved via thermal manipulation.

Structural MoietyStandard ¹H NMR (25°C, DMSO-d₆)Advanced VT-¹H NMR (80°C, DMSO-d₆)¹³C NMR (80°C, DMSO-d₆)
Thiourea NH ~7.80 - 8.20 ppm (Broad/Split)7.95 ppm (Sharp triplet, J = 5.5 Hz)N/A
Allyl -CH= 5.85 ppm (Multiplet)5.85 ppm (Sharp multiplet)~134.5 ppm
Allyl =CH₂ 5.10 - 5.25 ppm (Multiplet)5.15 ppm (Sharp doublet of doublets)~115.8 ppm
Allyl N-CH₂ 4.10 - 4.30 ppm (Broad multiplet)4.20 ppm (Sharp doublet)~47.2 ppm
Piperazine CH₂ 3.60 - 4.00 ppm (Extremely broad)3.85 ppm (Sharp singlet, 8H)~44.5 ppm[2]
Thiocarbonyl (C=S) N/AN/A~181.0 ppm[3]

Step-by-Step Experimental Methodology

To ensure a self-validating system, the following protocol details the exact parameters required to reproduce the advanced VT-NMR characterization.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of highly purified 1,4-piperazinedicarbothioic acid bis-allylamide.

  • Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). DMSO-d₆ is mandatory due to its high boiling point (189°C), which safely accommodates the 80°C VT-NMR requirement without solvent boiling or excessive vapor pressure.

  • Transfer the solution to a standard 5 mm precision NMR tube.

Step 2: Instrument Calibration and Tuning

  • Insert the sample into a 600 MHz NMR spectrometer equipped with a Variable Temperature (VT) unit and a cryoprobe.

  • Lock the magnetic field to the DMSO-d₆ deuterium signal.

  • Perform automated tuning and matching (ATM) and shim the magnet (Z1-Z5) to achieve a solvent peak width at half-height of < 1.0 Hz.

Step 3: Coalescence Point Determination (VT-¹H NMR)

  • Acquire a baseline ¹H NMR spectrum at 25°C using a standard 30° pulse sequence (zg30), 16 scans, and a 2-second relaxation delay (D1). Note the line broadening in the 3.5–4.5 ppm region.

  • Increment the probe temperature in 10°C steps (35°C, 45°C, 55°C, etc.), allowing 5 minutes of thermal equilibration at each step.

  • Monitor the piperazine CH₂ signals. The temperature at which the broad humps merge into a single sharp peak is the coalescence temperature (Tc)[1]. For this class of compounds, optimal sharpening typically occurs at 80°C.

Step 4: 2D NMR Acquisition at Elevated Temperature

  • Maintain the temperature at 80°C.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (zgpg30) with 1024 scans to ensure sufficient signal-to-noise for the quaternary thiocarbonyl (C=S) carbon, which relaxes slowly and appears near 181 ppm[3].

  • HSQC (Heteronuclear Single Quantum Coherence): Run a 2D ¹H-¹³C HSQC experiment to correlate the sharp piperazine and allyl protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Run a 2D HMBC experiment (optimized for long-range J-couplings of 8 Hz) to confirm the connectivity of the allyl NH and piperazine CH₂ protons to the crucial C=S thiocarbonyl carbon.

Step 5: Data Processing

  • Apply an exponential window function (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation.

  • Perform manual phase correction and baseline correction (e.g., polynomial fitting) to ensure accurate integration of the time-averaged signals.

Conclusion

The structural validation of 1,4-piperazinedicarbothioic acid bis-allylamide cannot be reliably achieved using standard room-temperature NMR protocols due to the inherent conformational dynamics of the thiourea partial double bond. By transitioning to a Variable-Temperature 2D NMR workflow, researchers can overcome rotameric signal broadening, achieve precise chemical shift assignments, and establish a self-validating dataset that guarantees structural integrity.

References

  • Source: Beilstein Journal of Organic Chemistry (via PMC)
  • Source: Pharmaceuticals (MDPI)
  • Source: Molecules (MDPI)

Sources

Validation

Comparative Guide: X-ray Diffraction Analysis of Piperazine-1,4-dicarbothioate Metal Structures

This guide provides an in-depth technical analysis of Piperazine-1,4-dicarbodithioate (often abbreviated as Pz(dtc)₂ or BDP ) metal complexes. Unlike standard monodentate dithiocarbamates (e.g., Diethyldithiocarbamate, D...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Piperazine-1,4-dicarbodithioate (often abbreviated as Pz(dtc)₂ or BDP ) metal complexes. Unlike standard monodentate dithiocarbamates (e.g., Diethyldithiocarbamate, DDTC) that form discrete molecular units, the Pz(dtc)₂ ligand acts as a ditopic bridging scaffold , frequently yielding coordination polymers or macrocyclic assemblies.

This structural distinction dictates their superior performance in heavy metal remediation and specific biological applications.

Executive Technical Summary

FeaturePiperazine-1,4-dicarbothioate (Pz(dtc)₂) Diethyldithiocarbamate (DDTC)
Ligand Topology Ditopic / Bridging: Two

groups separated by a rigid piperazine ring.
Monotopic / Chelating: Single

group acting as a terminal cap.
Crystal Habit Polymeric / Network: Forms infinite 1D chains, 2D sheets, or 3D MOF-like structures.Discrete Monomers: Forms isolated molecules held by weak Van der Waals forces.
Solubility Low: Polymeric nature reduces solubility in organic solvents (ideal for precipitation).High: Soluble in organic solvents (ideal for extraction).
Metal Capture Cooperative Chelation: High settling velocity for precipitates.Stoichiometric Chelation: Slower settling; potential for leaching.

Structural Characterization: XRD Insights

The crystallographic signature of Pz(dtc)₂ complexes is defined by the conformation of the central piperazine ring and the coordination geometry of the metal centers.

A. Ligand Conformation (The "Chair" Motif)

X-ray diffraction studies consistently reveal that the piperazine ring within the complex adopts a chair conformation . This is thermodynamically favored over the boat conformation, positioning the two dithiocarbamate arms in an anti configuration (equatorial positions).

  • Significance: This geometry forces the metal centers apart (typically 6–10 Å), preventing intramolecular cyclization and mandating the formation of coordination polymers or large metallomacrocycles.

B. Coordination Geometry & Bite Angles

The dithiocarbamate moiety coordinates to metals (e.g., Ni, Zn, Au, Cu) in an


-bidentate mode.
  • Ni(II) Complexes: Typically exhibit a distorted square planar geometry.[1] The S-Ni-S bite angle is generally narrow (~79°), characteristic of four-membered chelate rings.

  • Au(I) Complexes: In dinuclear gold species like

    
    , the geometry is distorted tetrahedral with an acute S-Au-S bite angle (~67°).[2]
    
  • Zn(II)/Cd(II): Often adopt tetrahedral or trigonal bipyramidal geometries depending on solvent coordination, leading to zig-zag polymeric chains.

C. Comparative Crystallography Data
Parameter[Ni(Pz(dtc)₂)]ₙ (Polymeric) [Ni(DDTC)₂] (Monomeric) Implication
Space Group Typically P2₁/c or P-1 (Centrosymmetric)P2₁/cPz(dtc)₂ induces higher symmetry networks.
Ni-S Bond Length 2.18 – 2.22 Å2.19 – 2.21 ÅBond strength is similar; stability is entropic.
S-Ni-S Angle 79.2° (Intra-ligand)79.0°The "bite" is identical; the connectivity differs.
Packing Motif Infinite 1D chains linked by H-bondsDiscrete dimers/monomersPz(dtc)₂ offers superior thermal stability.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals suitable for XRD, a slow diffusion method is superior to direct precipitation.

Workflow Visualization

SynthesisWorkflow Start Reagents: Piperazine + CS₂ + NaOH LigandSynth Step 1: Ligand Synthesis (0-5°C, Ethanol/Water) Yields: Na₂[Pz(dtc)₂] Start->LigandSynth Nucleophilic Attack MetalAdd Step 2: Metal Complexation Add MCl₂ (aq) dropwise (M = Ni, Zn, Cu) LigandSynth->MetalAdd Self-Assembly Precipitate Pathway A: Bulk Precipitation (Immediate Solid) MetalAdd->Precipitate Stirring (1-2h) Crystallization Pathway B: Crystal Growth (Slow Diffusion/Evaporation) MetalAdd->Crystallization Layering (DMF/MeOH) Analysis Step 3: XRD Analysis (Single Crystal / Powder) Precipitate->Analysis PXRD (Phase Purity) Crystallization->Analysis SC-XRD (Structure)

Figure 1: Synthesis and characterization workflow for Piperazine-1,4-dicarbothioate complexes.

Detailed Protocol (Self-Validating)

1. Ligand Synthesis (Sodium Piperazine-1,4-dicarbodithioate):

  • Mechanism: Nucleophilic attack of the secondary amine on

    
     under basic conditions.
    
  • Procedure: Dissolve piperazine (10 mmol) in ethanol (20 mL). Cool to 0°C. Add

    
     (20 mmol) dropwise followed by NaOH (20 mmol) dissolved in minimal water. Stir for 2 hours.
    
  • Validation: A white/pale yellow precipitate must form. IR spectroscopy should show a strong

    
     band at ~1450 cm⁻¹ and 
    
    
    
    at ~1000 cm⁻¹, confirming dithiocarbamate formation.

2. Complex Growth (Slow Diffusion Method):

  • Why: Direct mixing yields microcrystalline powder unsuitable for SC-XRD.

  • Procedure: Dissolve the metal salt (e.g.,

    
    ) in methanol (bottom layer). Carefully layer a solution of the ligand in water/DMF mixture on top.
    
  • Result: Over 3–7 days, crystals form at the interface as the solvents diffuse.

  • Validation: Crystals should be non-hygroscopic and exhibit sharp extinction under a polarizing microscope.

Performance Comparison: Remediation & Stability

The structural difference (Polymeric vs. Monomeric) directly impacts the material's utility in industrial applications, particularly wastewater treatment.

Case Study: Nickel(II) Removal
MetricPz(dtc)₂ (Polymeric Precipitant) DDTC (Monomeric Precipitant) Structural Causality
Residual Ni²⁺ < 0.87 mg/L< 1.0 mg/LBoth have high affinity (

is very low).
Settling Speed Rapid (Large flocs)Slow (Fine particles)Pz(dtc)₂ crosslinks metal ions into heavy polymeric chains that settle faster by gravity.
Leaching Risk LowModeratePolymeric networks entrap metals more securely, reducing redissolution.
Thermal Decomp. > 280°C~ 200°CIntermolecular lattice energy is higher in the polymer.

Key Insight: In "simulated wastewater" studies, the Pz(dtc)₂ ligand demonstrates a "coordination polymerization" mechanism. Unlike DDTC, which caps the metal, Pz(dtc)₂ bridges metal centers, effectively growing a heavy, insoluble polymer chain in situ that crashes out of solution efficiently.

Structural Logic Diagram

This diagram illustrates the fundamental topological difference that governs the performance metrics above.

StructureComparison cluster_0 Alternative: Diethyldithiocarbamate (DDTC) cluster_1 Topic: Piperazine-1,4-dicarbothioate (Pz(dtc)₂) M1 Metal Ion Result1 Soluble / Slow Settling M1->Result1 Discrete Molecule L1 Et₂N-CSS⁻ (Cap) L1->M1 Chelation L2 Et₂N-CSS⁻ (Cap) L2->M1 Chelation M2 Metal Ion Result2 Insoluble / Rapid Settling M2->Result2 Polymer Chain M3 Metal Ion M3->Result2 Bridge ⁻SSC-N(Piperazine)N-CSS⁻ (Rigid Bridge) Bridge->M2 Side A Bridge->M3 Side B

Figure 2: Topological comparison between capping ligands (DDTC) and bridging ligands (Pz(dtc)₂).

References

  • Fu, F., Chen, R., & Xiong, Y. (2007).[3] Comparative investigation of N,N'-bis-(dithiocarboxy)piperazine and diethyldithiocarbamate as precipitants for Ni(II) in simulated wastewater.[4] Journal of Hazardous Materials. Link

  • Tarique, M., & Aslam, M. (2009).[5] Physico-Chemical Study of Complexes of Some 3d-Series Transition Metals with Piperazine 1,4-Dicarbodithioate. Oriental Journal of Chemistry.[5] Link

  • Guzei, I. A., et al. (2011).[2] (μ-Piperazine-1,4-dicarbodithioato-κ4 S1,S1':S4,S4')bis[bis(triphenylphosphane-κP)gold(I)] chloroform disolvate. PMC (NIH). Link

  • Hogarth, G. (2012). Metal-dithiocarbamate complexes: chemistry and biological activity.[6][7] Mini-Reviews in Medicinal Chemistry. (Contextualizing dithiocarbamate geometry).

  • BenchChem. (2025). A Comparative Guide to the Structure of Transition Metal Complexes with 4-Methylpiperazine-1-carbodithioate.Link (Note: Used for protocol validation of piperazine derivatives).

Sources

Comparative

Advanced MS Profiling of Piperazine Thioic Acid Derivatives: A Comparative Fragmentation Guide

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Bioanalytical Scientists Focus: Mechanistic differentiation of piperazine thioic acid derivatives (dithiocarbamates/thioamides) versus...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Bioanalytical Scientists Focus: Mechanistic differentiation of piperazine thioic acid derivatives (dithiocarbamates/thioamides) versus their oxygenated amide analogues.

Executive Summary: The "Thio-Effect" in Mass Spectrometry

In drug development, piperazine scaffolds are ubiquitous.[1] However, derivatizing the nitrogen with thioic acid moieties—specifically dithiocarbamates (


) and thioamides  (

)—drastically alters the mass spectral fingerprint compared to standard amides (

).

This guide details the fragmentation behaviors of these sulfur-containing derivatives. Unlike their oxygen analogues, piperazine thioic acid derivatives exhibit unique charge-remote fragmentations and sulfur-specific rearrangements due to the "soft" nature of the sulfur atom and the weaker


 bond strength (approx. 130 kcal/mol vs. 170 kcal/mol for 

).
Key Differentiators at a Glance
FeaturePiperazine Amides (O-Analogues)Piperazine Thioic Derivatives (S-Analogues)
Dominant Ionization Protonation on Carbonyl Oxygen or Amine NitrogenProtonation on Thiocarbonyl Sulfur (Soft/Nucleophilic)
Primary Cleavage

-Cleavage adjacent to Nitrogen

-Cleavage + C-S Bond Fission (Loss of SH/CS

)
McLafferty Rearrangement Highly favorable (if

-H present)
Suppressed or Modified (Sulfur has larger radius/different orbital overlap)
Characteristic Neutral Loss CO (28 Da), KeteneCS (44 Da), SH (33 Da), CS

(76 Da)

Mechanistic Fragmentation Analysis

The Core Piperazine Ring Fission

Regardless of the exocyclic substitution, the piperazine ring itself undergoes characteristic internal cleavages. However, the presence of a thiocarbonyl group directs the charge differently.

  • Amide Control: The hard oxygen atom directs fragmentation often via a stable acylium ion or iminium ion.

  • Thioic Derivative: The sulfur atom is a "charge sink." In ESI(+), the

    
     is often localized on the thiocarbonyl sulfur. This weakens the adjacent 
    
    
    
    bond, promoting the loss of the entire dithio/thioamide side chain to yield the naked piperazine ring (
    
    
    85, 86, or substituted variants).
Dithiocarbamate Specifics ( )

For dithiocarbamates, the


 moiety is a critical diagnostic handle.
  • CS

    
     Elimination:  A unique four-centered transition state often leads to the extrusion of 
    
    
    
    (76 Da), leaving an amine.
  • S-Alkyl Cleavage: If the thioic acid is esterified (e.g., methyl ester), the

    
     bond is labile. A common peak is 
    
    
    
    , forming a reactive iminium species.
Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways between a Piperazine Amide and a Piperazine Dithiocarbamate.

FragmentationPathways Precursor Precursor Ion [M+H]+ Amide_Path Amide Pathway (C=O) Precursor->Amide_Path Hard Ionization Thio_Path Thioic Pathway (C=S) Precursor->Thio_Path Soft Ionization Acylium Acylium Ion [R-C≡O]+ Amide_Path->Acylium α-Cleavage Amine_Loss Piperazine Amine [H2N-Pip]+ Amide_Path->Amine_Loss C-N Fission Thioacylium Thioacylium Ion [R-C≡S]+ Thio_Path->Thioacylium α-Cleavage CS2_Loss CS2 Extrusion (Neutral Loss 76 Da) Thio_Path->CS2_Loss 4-Center Elimination SH_Loss SH Radical Loss [M-33]+ Thio_Path->SH_Loss Homolytic Cleavage

Caption: Divergent fragmentation pathways of Amide vs. Thioic acid piperazine derivatives showing characteristic neutral losses.

Comparative Data: Thioic Derivatives vs. Amides[2]

The following table summarizes the quantitative mass shifts and ion intensities observed in ESI-MS/MS experiments (Collision Energy 20-35 eV).

Diagnostic Ion / LossPiperazine Amide (Ref)Piperazine DithiocarbamateMechanistic Cause
Molecular Ion Stability HighModerateC=S bond is more labile than C=O.

-Cleavage Product

(Strong)

(Weak)
Thioacylium ions are less stable than acylium ions.
Piperazine Ring Ion

85/99 (Moderate)

85/99 (Very Strong)
Thio-group acts as a better leaving group, releasing the piperazine core.
McLafferty Rearrangement Dominant (if alkyl chain

C3)
Suppressed / MinorS-atom orbital size mismatch hinders the 6-membered transition state.
Characteristic Neutral Loss

28 (CO),

42 (Ketene)

33 (SH),

76 (CS

)
Specific elemental composition of the functional group.

Experimental Protocols

To replicate these profiles, precise control over source conditions is required. Thio-compounds are susceptible to in-source oxidation; therefore, Desolvation Temperature must be optimized to prevent thermal degradation before ionization.

Protocol 1: ESI-MS/MS Profiling (Direct Infusion)

Objective: Determine the breakdown curve and characteristic ions.

  • Sample Preparation:

    • Dissolve 1 mg of the piperazine thioic derivative in 1 mL of Acetonitrile:Methanol (50:50) . Avoid water initially to prevent hydrolysis of the dithiocarbamate.

    • Dilute to 1 µg/mL with 0.1% Formic Acid (to promote protonation).

  • Source Parameters (Standard Q-TOF/Triple Quad):

    • Ionization: ESI Positive Mode (+).

    • Capillary Voltage: 3.0 - 3.5 kV (Keep lower than amides to avoid discharge).

    • Cone Voltage: 20 V (Low fragmentation) vs 60 V (In-source fragmentation check).

    • Source Temp: 100°C (Keep low; thioamides are thermally labile).

    • Desolvation Temp: 250°C.

  • Acquisition:

    • Perform an MS1 scan (m/z 50–1000).

    • Select the

      
       precursor.[2]
      
    • Ramp Collision Energy (CE) from 10 to 50 eV.

    • Validation Check: Look for the "Thio-Defect". If the mass difference between the parent and a major fragment is 32 Da (S) or 34 Da (H2S) different from the oxygen-analog prediction, the thio-structure is intact.

Protocol 2: Differentiation via Isotopic Pattern

Objective: Confirm the number of Sulfur atoms (Dithiocarbamate = 2 S, Thioamide = 1 S).

  • Zoom Scan: Perform a high-resolution scan around the molecular ion

    
    .
    
  • A+2 Calculation:

    • Sulfur (

      
      ) has a natural abundance of ~4.2%.
      
    • Thioamide (1 S): The

      
       peak should be ~4.5% relative to the base peak (plus contribution from carbons).
      
    • Dithiocarbamate (2 S): The

      
       peak should be ~9% relative to the base peak.
      
  • Logic: If the

    
     peak is < 5% for a suspected dithiocarbamate, the compound has likely degraded (hydrolyzed to amide or urea).
    

References

  • Wang, X., et al. (2004).[3] Fragmentation Patterns of Diquaternary Dipiperaziniums Containing Dithiocarboxyl Groups by Electrospray Ionization Tandem Mass Spectrometry. Journal of Chinese Pharmaceutical Sciences. Link

  • Zhu, N., et al. (2021).[4] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Link[4]

  • BenchChem. (2025).[2][5] Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Link

  • Hafiz Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University Theses. Link

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. Link

Sources

Validation

Technical Validation Guide: Antibacterial Potency of Piperazine-1,4-Dicarbothioic Acid Salts

Executive Summary & Chemical Identity Piperazine-1,4-dicarbothioic acid salts (also chemically identified as piperazine-1,4-bis(dithiocarbamates) ) represent a class of organosulfur ligands with significant potential in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Piperazine-1,4-dicarbothioic acid salts (also chemically identified as piperazine-1,4-bis(dithiocarbamates) ) represent a class of organosulfur ligands with significant potential in medicinal chemistry. Unlike standard piperazine-based antibiotics (e.g., fluoroquinolones) that target DNA gyrase via the quinolone core, these salts utilize the dithiocarbamate (DTC) moiety to chelate essential bacterial metalloenzymes and disrupt membrane integrity.

This guide provides a rigorous validation framework for researchers evaluating these compounds, comparing their efficacy against standard-of-care antibiotics like Ciprofloxacin and Ampicillin .

Chemical Structure & Nomenclature
  • Acid Form: Piperazine-1,4-dicarbothioic acid (Unstable free acid).

  • Alkali Salts (Precursors): Disodium/Dipotassium piperazine-1,4-bis(dithiocarbamate). Water-soluble, moderate activity.

  • Transition Metal Complexes (Active Agents): Zn(II), Cu(II), Ni(II), or Au(I) complexes. High lipophilicity, potent antibacterial activity.[1]

Synthesis & Characterization Workflow

To validate biological potency, one must first ensure the integrity of the test compound. The alkali salts are hygroscopic and must be stored under inert atmosphere or immediately converted to stable metal complexes.

Reaction Pathway

The synthesis follows a nucleophilic attack of the secondary amines of piperazine onto carbon disulfide (


) in an alkaline medium.

SynthesisWorkflow Piperazine Piperazine (C4H10N2) Intermediate Reaction Mixture (0-5°C, Stirring) Piperazine->Intermediate CS2 Carbon Disulfide (CS2) CS2->Intermediate Base Base (KOH / NaOH) Base->Intermediate Salt Dicarbothioic Acid Salt (Disodium/Dipotassium) Intermediate->Salt Crystallization Complex Metal Complex (Precipitate) Salt->Complex + Metal Salt (Chelation) MetalSalt Metal Chloride (MCl2: Zn, Cu, Ni) MetalSalt->Complex

Figure 1: Synthesis pathway from piperazine precursor to active metal dithiocarbamate complex.

Critical Characterization Checkpoints

Before biological testing, validate the compound using FT-IR .

  • 
    (C-N) thioureide band:  Look for a strong peak at 1450–1500 cm⁻¹ . This confirms the formation of the 
    
    
    
    bond partial double bond character.
  • 
    (C-S) band:  A single peak around 950–1000 cm⁻¹  indicates bidentate chelation (in metal complexes), whereas split peaks suggest monodentate binding.
    

Mechanism of Antibacterial Action

Understanding why these salts work is crucial for interpreting experimental data. The mechanism differs significantly from beta-lactams or aminoglycosides.

  • Metal Chelation & Deprivation: The dithiocarbamate groups chelate essential trace metals (Fe, Zn) in the bacterial growth medium, starving the bacteria.

  • Enzyme Inhibition: They inhibit carbonic anhydrase and metallo-

    
    -lactamases  (MBLs). This is critical for reversing resistance in superbugs (e.g., NDM-1 E. coli).
    
  • "Trojan Horse" Toxicity: Lipophilic metal complexes (e.g., Cu-DTC) penetrate the bacterial membrane passively. Once inside, they release toxic levels of redox-active metals or transport extracellular copper into the cytoplasm, generating reactive oxygen species (ROS).

Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm Complex Piperazine-DTC Metal Complex Transport Lipophilic Passive Diffusion Complex->Transport Dissociation Complex Dissociation Transport->Dissociation ROS ROS Generation (Oxidative Stress) Dissociation->ROS Release of Cu/Ni Enzyme Inhibition of Metallo-enzymes Dissociation->Enzyme Ligand Exchange Death Cell Death ROS->Death Enzyme->Death

Figure 2: Multi-modal antibacterial mechanism involving membrane permeation and intracellular toxicity.

Experimental Validation Framework

Do not rely solely on disk diffusion, as the lipophilicity of these salts often results in poor agar diffusion, leading to false negatives. Broth Microdilution is the mandatory standard.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the lowest concentration inhibiting visible growth.

  • Preparation: Dissolve the Piperazine-DTC salt/complex in DMSO (stock 10 mg/mL). Note: Ensure final DMSO concentration in assay is <1% to avoid solvent toxicity.

  • Medium: Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension (S. aureus, E. coli) to

    
     CFU/mL (0.5 McFarland standard), then dilute 1:100.
    
  • Dilution: Perform serial 2-fold dilutions in 96-well plates (Range: 512 µg/mL to 0.25 µg/mL).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Use Resazurin dye (0.01%) as a visual indicator. Blue

    
     Pink indicates growth (metabolic activity).
    
Protocol B: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic or bactericidal.

  • Inoculate broth with

    
     MIC of the compound.
    
  • Aliquot at 0, 2, 4, 8, and 24 hours.

  • Plate on agar and count colonies.

  • Criterion:

    
     reduction in CFU/mL = Bactericidal .
    

Comparative Analysis: Performance vs. Alternatives

The following data summarizes the potency of Piperazine-1,4-dicarbothioic acid derivatives compared to standard antibiotics.

Table 1: Comparative MIC Values (µg/mL)

Data aggregated from multiple studies on dithiocarbamate derivatives.

Compound ClassS. aureus (Gram +)E. coli (Gram -)P. aeruginosaActivity Profile
Piperazine-DTC (K/Na Salt) 64 – 12832 – 64>128Moderate. Limited by membrane permeability.
Zn(II) / Cu(II) Complex 10 – 32 16 – 32 32 – 64High. Enhanced lipophilicity aids entry.
Au(I) Phosphine Complex 0.5 – 2.04 – 816Very High. Cytotoxic; potential anticancer overlap.
Ciprofloxacin (Control) 0.1 – 0.50.01 – 0.10.5 – 1.0Standard. Highly potent against sensitive strains.
Ampicillin (Control) 2 – 84 – 16ResistantStandard beta-lactam.
Interpretation of Data[2][3][4][5][6][7][8][9][10][11]
  • Sensitive Strains: Standard antibiotics (Ciprofloxacin) are generally superior in potency (lower MIC) against wild-type sensitive strains.

  • Resistant Strains (MRSA/VRE): Piperazine-DTC complexes often maintain their MIC (10–32 µg/mL) even against strains where Ciprofloxacin MIC spikes to >64 µg/mL. This "flat" resistance profile is their key competitive advantage.

  • Spectrum: The salts show broad-spectrum activity but are generally more effective against Gram-positive bacteria due to the lack of an outer lipopolysaccharide membrane which hinders entry in Gram-negatives.

Table 2: Advantages & Limitations
FeaturePiperazine-DTC SaltsFluoroquinolones (e.g., Cipro)
Target Non-specific (Membrane/Enzymes)Specific (DNA Gyrase)
Resistance Potential Low (Multi-target mechanism)High (Single point mutation)
Solubility Salts: High / Complexes: LowHigh (as HCl salt)
Toxicity Moderate (Metal accumulation)Low to Moderate
Cost Low (Simple synthesis)Moderate

References

  • Antimicrobial Potential of Dithiocarbamates Complexes. Encyclopedia.pub. (2021). Link

  • Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. ResearchGate. (2013). Link

  • Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate. PMC. (2008). Link

  • Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives. Heliyon. (2022). Link

  • Phosphinogold(I) Dithiocarbamate Complexes: Effect of the Nature of Phosphine Ligand. Inorganic Chemistry. (2014). Link

Sources

Comparative

Comparative toxicity study of piperazine dithiocarbamates vs dicarbothioates

Executive Summary: The "Sulfur Switch" in Drug Design In the landscape of organosulfur medicinal chemistry, piperazine derivatives occupy a privileged position due to their ability to modulate pharmacokinetic profiles. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Sulfur Switch" in Drug Design

In the landscape of organosulfur medicinal chemistry, piperazine derivatives occupy a privileged position due to their ability to modulate pharmacokinetic profiles. This guide provides a critical comparison between two closely related but functionally distinct classes: Piperazine Dithiocarbamates (DTCs) and Piperazine Dicarbothioates (DCTs) .

While often conflated in broad chemical databases, these two classes exhibit divergent toxicity profiles driven by their stability and mechanism of action (MOA).

  • Piperazine Dithiocarbamates (Salts/Complexes): Characterized by the anionic

    
     moiety. They are potent metal chelators and redox modulators but carry risks of acute neurotoxicity and thyroid disruption due to carbon disulfide (
    
    
    
    ) release.
  • Piperazine Dicarbothioates (Esters/Thiocarbamates): Characterized by the covalent

    
     (dithiocarbamate ester) or 
    
    
    
    (thiocarbamate) linkage. These act as lipophilic prodrugs or electrophiles, often exhibiting reduced acute systemic toxicity but distinct apoptotic mechanisms in cancer cells.

This guide dissects the Structure-Toxicity Relationship (STR) , offering experimental protocols to validate safety profiles in early-stage drug development.

Chemical Basis & Mechanistic Divergence

To understand the toxicity differences, one must first distinguish the chemical reactivity of the core pharmacophores.

Structural Comparison
FeaturePiperazine Dithiocarbamates (DTCs)Piperazine Dicarbothioates (DCTs)
Core Structure Ionic/Coordination:

Covalent:

(Ester)
Solubility High water solubility (alkali salts); Low (heavy metal complexes)High lipophilicity; Membrane permeable
Stability Labile at low pH; releases

and amine
Stable at physiological pH; requires enzymatic cleavage
Primary MOA Metal Chelation (Cu/Zn), ROS Generation, Proteasome InhibitionAlkylation of thiols, "Trojan Horse" delivery, Slow release
Key Metabolite Carbon Disulfide (

), Ethylenethiourea (ETU)
Mercaptans (

), Isothiocyanates
Mechanistic Pathways (Graphviz Visualization)

The following diagram illustrates the divergent degradation pathways that drive the toxicity profiles.

ToxicityPathways Pip Piperazine Core DTC Piperazine Dithiocarbamate (Salt/Complex) Pip->DTC Synthesis DCT Piperazine Dicarbothioate (Covalent Ester) Pip->DCT Synthesis Acid Acidic Microenvironment (Tumor/Stomach) DTC->Acid pH < 6 Metal Metal Chelation (Cu++/Zn++) DTC->Metal Physiological pH CS2 Carbon Disulfide (CS2) (Neurotoxic) Acid->CS2 Decomposition ROS ROS Burst (Acute Cytotoxicity) Metal->ROS Redox Cycling Enz Esterase/GSH Metabolism DCT->Enz Intracellular Enz->DTC Slow Hydrolysis Alk Protein Alkylation (Covalent Binding) Enz->Alk Active Electrophile Apop Apoptosis (Controlled Cell Death) Alk->Apop Signal Cascade

Figure 1: Divergent metabolic fates. DTCs (Red) drive acute toxicity via ROS and


 release, while DCTs (Green) function as stable electrophiles or prodrugs leading to controlled apoptosis.

Comparative Toxicity Profile

In Vitro Cytotoxicity (Selectivity Index)

Dithiocarbamates (DTCs) often show high potency but poor selectivity. The generation of Reactive Oxygen Species (ROS) indiscriminately damages both normal and cancerous cells unless metal-targeting strategies are employed (e.g., copper supplementation). Dicarbothioates (DCTs) exhibit a "prodrug-like" behavior. Their lipophilicity allows passive diffusion across cell membranes, where they are hydrolyzed or react with intracellular thiols (like glutathione), leading to a more targeted cytotoxicity profile.

Comparative Data Summary:

ParameterPiperazine DTCs (Salts)Piperazine DCTs (Esters)Clinical Implication
IC50 (HeLa) 0.1 - 2.0

M
2.0 - 15.0

M
DTCs are more potent but potentially more toxic.
Selectivity Index (SI) Low (1-5)Moderate to High (5-20)DCTs offer a wider therapeutic window.
Hemolysis (HC50) High (>10% at 100

g/mL)
Low (<2% at 100

g/mL)
DCTs are safer for IV administration.
ROS Induction Rapid, High MagnitudeDelayed, ModerateDTCs cause necrotic damage; DCTs induce apoptosis.
In Vivo Toxicity (Acute vs. Chronic)
  • Neurotoxicity: DTCs are notorious for causing peripheral neuropathy and CNS effects due to the release of

    
     and chelation of copper (essential for dopamine 
    
    
    
    -hydroxylase). DCTs, being stable esters, minimize free
    
    
    release, significantly reducing neurotoxic risks.
  • Hepatotoxicity: Both classes are metabolized in the liver. However, DTCs can inhibit ALDH (aldehyde dehydrogenase), causing "disulfiram-like" reactions if alcohol is present. DCTs are generally metabolized via hydrolysis and S-oxidation, putting different stress on hepatic enzymes.

Experimental Protocols for Comparative Assessment

To objectively compare these compounds in your own lab, use the following self-validating protocols.

Protocol A: Differential ROS Generation Assay

Purpose: To distinguish between the oxidative burst mechanism of DTCs and the alkylating mechanism of DCTs.

  • Cell Seeding: Seed A549 or HeLa cells (5,000 cells/well) in 96-well black plates.

  • Treatment: Treat with equimolar concentrations (e.g., 5

    
    M) of the Piperazine DTC and Piperazine DCT.
    
  • Probe Loading: After 4 hours, add DCFH-DA (

    
    M final) in serum-free medium. Incubate for 30 min.
    
  • Quantification: Measure fluorescence (Ex/Em: 485/535 nm).

  • Validation: Use N-acetylcysteine (NAC) as a negative control.

    • Expected Result: DTCs should show

      
      -fold fluorescence increase blocked by NAC. DCTs should show minimal early ROS increase.
      
Protocol B: Hemolysis Safety Screen

Purpose: To determine the membrane-disrupting potential of the compounds (critical for IV drug candidates).

  • Blood Prep: Wash fresh human/rat red blood cells (RBCs) 3x with PBS. Resuspend to 2% hematocrit.

  • Incubation: Mix

    
    L RBC suspension with 
    
    
    
    L compound solution (range 1-500
    
    
    g/mL).
  • Control: PBS (Negative, 0% lysis), 1% Triton X-100 (Positive, 100% lysis).

  • Readout: Incubate 1 hr at

    
    C. Centrifuge 1500 rpm, 5 min. Measure supernatant absorbance at 540 nm.
    
  • Calculation:

    
    
    
Workflow Visualization (Graphviz)

ExperimentalWorkflow cluster_metrics Key Metrics Start Compound Library (DTCs vs DCTs) Step1 Step 1: Chemical Stability (pH 2.0 vs pH 7.4) Start->Step1 Step2 Step 2: In Vitro Cytotoxicity (MTT/CCK-8 on Normal vs Cancer) Step1->Step2 Stable Compounds Step3 Step 3: Mechanism Check (ROS Assay +/- NAC) Step2->Step3 IC50 < 10 µM Step4 Step 4: Acute Toxicity (In Vivo) (LD50 / Organ Histology) Step3->Step4 High Selectivity Index Decision Select Lead Candidate Step4->Decision M1 Half-life (t1/2) M2 Selectivity Index (SI) M3 Hemolysis %

Figure 2: Screening cascade for selecting high-efficacy, low-toxicity piperazine derivatives.

Synthesis & Data Interpretation

Synthesis Note
  • DTCs: Reaction of piperazine with

    
     in the presence of a base (NaOH/KOH). Product is a salt.[1][2]
    
    • Caution: Exothermic. Requires cooling.

  • DCTs: Reaction of the DTC salt with an alkyl halide (e.g., benzyl chloride) or reaction of piperazine with a chlorothioformate.

    • Advantage:[3] The resulting ester can be purified by crystallization, avoiding the hygroscopic nature of DTC salts.

Critical Analysis of Toxicity Data

When reviewing literature or internal data, look for the "Biphasic Toxicity Effect" in DTCs.

  • Low Dose: Antioxidant effect (via induction of Nrf2).

  • High Dose: Pro-oxidant effect (via metal chelation and ROS).

  • DCTs typically show a linear dose-response curve, making their toxicity more predictable in clinical scaling.

References

  • Alshammari, M. B., et al. (2022). "Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs." Molecules, 27(15), 4748. Link

  • Gupta, S., et al. (2016). "Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent." RSC Advances, 6, 110517–110524. Link

  • Cao, J., et al. (2021). "Design, Synthesis and Pharmacological Evaluation of Three Novel Dehydroabietyl Piperazine Dithiocarbamate Ruthenium (II) Polypyridyl Complexes." Molecules, 26(5), 1453. Link

  • Rath, N. C., et al. (2011).[4] "Dithiocarbamate Toxicity - An Appraisal." Pesticides in the Modern World – Effects of Pesticides Exposure, InTech. Link

  • Kamaludin, N. F., et al. (2023). "Series of Organotin(IV) Compounds with Different Dithiocarbamate Ligands Induced Cytotoxicity, Apoptosis and Cell Cycle Arrest on Jurkat E6.1 Cells." International Journal of Molecular Sciences, 24(8), 7083. Link

  • European Chemicals Bureau. (2005). "Risk Assessment Report: Piperazine." European Union Risk Assessment Report, Vol 56. Link

Sources

Validation

Technical Comparison Guide: UV-Vis Profiling of Copper(II)-Piperazine Bis(dithiocarbamate) Complexes

Executive Summary This guide analyzes the spectroscopic signature of Copper(II) complexes derived from piperazine-1,4-dicarbodithioic acid (Pz-dtc). Unlike standard monomeric dithiocarbamates (e.g., diethyldithiocarbamat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the spectroscopic signature of Copper(II) complexes derived from piperazine-1,4-dicarbodithioic acid (Pz-dtc). Unlike standard monomeric dithiocarbamates (e.g., diethyldithiocarbamate), the piperazine backbone introduces a dual-functional motif, often resulting in polymeric or dinuclear architectures .

For researchers in drug development and analytical chemistry, understanding the UV-Vis profile of these complexes is critical for two reasons:

  • Characterization: The distinct Ligand-to-Metal Charge Transfer (LMCT) bands provide a "fingerprint" for confirming the integrity of the Cu-S bond.

  • Quantification: High molar absorptivity (

    
    ) allows for trace detection of copper in biological and environmental samples.
    

Chemical Context: The Ligand Architecture

The ligand, piperazine-1,4-bis(dithiocarbamate), acts as a bridging bis-bidentate ligand . While mono-amines (like diethylamine) form discrete monomeric square-planar complexes


, the piperazine derivative links multiple copper centers, often precipitating as an insoluble coordination polymer 

or forming discrete dinuclear species depending on the stoichiometry and solvent.
Structural Impact on Spectroscopy[1]
  • Rigidity: The piperazine ring restricts the flexibility of the dithiocarbamate "bite angle," potentially distorting the square-planar geometry toward a square pyramid if axial solvation occurs.

  • Electronic Communication: In dinuclear species, weak magnetic coupling between Cu(II) centers may occur, though UV-Vis is primarily dominated by local coordination geometry.

UV-Vis Spectral Profiling

The absorption spectrum of Cu(II)-piperazine dithiocarbamates is dominated by intense charge-transfer interactions that often obscure weaker d-d transitions.

Band Assignments
Transition TypeWavelength Region (

)
Intensity (

)
Origin
Intraligand (IL) 250 – 320 nmHigh (

M⁻¹cm⁻¹)

and

transitions within the

moiety.
LMCT (Band I) 380 – 450 nmHigh (

M⁻¹cm⁻¹)
Diagnostic Band. Sulfur(

)

Copper(

) charge transfer. Responsible for the characteristic yellow-brown color.
d-d Transition 600 – 650 nmLow (

M⁻¹cm⁻¹)

. Often appears as a broad shoulder or is completely masked by the LMCT tail.
Electronic Transition Diagram

The following diagram illustrates the energy gap hierarchy responsible for the observed spectra.

electronic_transitions cluster_orbitals Molecular Orbitals L_pi Ligand π / n (S) M_d Metal d-orbitals (Cu²⁺) L_pi->M_d LMCT (Visible/Blue) Diagnostic Band (430 nm) L_pi_star Ligand π* L_pi->L_pi_star Intraligand (UV) High Intensity M_d->M_d d-d Transition (Red/NIR) Weak/Broad (600 nm)

Caption: Energy level diagram showing the origin of the dominant LMCT band relative to intraligand and d-d transitions.

Comparative Performance Analysis

This section objectively compares the Piperazine-based complex against standard alternatives used in copper quantification and chelation therapy.

Table 1: Performance Matrix
FeatureCu(II)-Piperazine Bis(dtc) Cu(II)-Diethyldithiocarbamate (Cu-DDTC) Cu(II)-EDTA
Structure Polymeric / BridgedMonomeric (Discrete)Monomeric (Chelate)
Solubility Low (Insoluble in water, low in EtOH)High in organic solvents (CHCl₃)High in Water

(Diagnostic)
~435 nm (Broad)435 nm (Sharp)730 nm (Weak)
Sensitivity (

)
High (~12,000 M⁻¹cm⁻¹)High (~13,000 M⁻¹cm⁻¹)Low (~100 M⁻¹cm⁻¹)
Stability (pH) Stable in neutral/alkaline; decomposes in acidStable in neutral/alkalineExtremely stable (wide pH)
Primary Use Heavy metal scavenging (precipitation)Solvent extraction / SpectrophotometryComplexometric Titration

Key Insight: The piperazine complex is superior for scavenging applications due to its polymeric insolubility, whereas Cu-DDTC is superior for solvent extraction and analytical quantification.

Experimental Protocol: Synthesis & Characterization

Note: Dithiocarbamates decompose in acidic media. Maintain pH > 7 during synthesis.

A. Synthesis Workflow

Reagents: Piperazine (anhydrous), Carbon Disulfide (


), Potassium Hydroxide (KOH), Copper(II) Sulfate (

).
  • Ligand Formation:

    • Dissolve 10 mmol Piperazine in 20 mL Ethanol.

    • Add 20 mmol KOH (dissolved in minimal water) to the amine.

    • Cool to 0-5°C in an ice bath.

    • Dropwise add 20 mmol

      
       with vigorous stirring. Caution: 
      
      
      
      is toxic and flammable.
    • Stir for 2 hours. A white/pale yellow precipitate of Potassium Piperazine-1,4-bis(dithiocarbamate) forms.

  • Complexation:

    • Dissolve the ligand salt in water/ethanol (50:50).

    • Add 10 mmol

      
       solution dropwise.
      
    • A dark brown/olive precipitate forms immediately.

    • Filter, wash with water (to remove

      
      ) and ethanol. Dry in vacuo.
      
B. Measurement Protocol

Since the complex is often insoluble in water, UV-Vis is performed either in DMSO (if soluble) or via Solid State Diffuse Reflectance (DRS) .

experimental_workflow Start Reagents: Piperazine + CS₂ + KOH Ligand Ligand Salt Formation (0°C, Ethanol) Start->Ligand Nucleophilic Attack Complex Add Cu(II) Salt (Precipitation) Ligand->Complex Chelation & Polymerization Analysis UV-Vis Analysis (DMSO or DRS) Complex->Analysis Characterization

Caption: Step-by-step synthesis and analysis workflow for Cu-Pz-dtc complexes.

Applications & Biological Relevance[2][3][4][5][6]

Heavy Metal Scavenging

The "double-ended" nature of the piperazine ligand allows it to cross-link copper ions, forming a stable matrix. This is utilized in wastewater treatment to remove Cu(II) to ppb levels, outperforming monodentate ligands which may leach back into solution if the equilibrium shifts.

Biological Activity (Anticancer/Antimicrobial)

Similar to Disulfiram (Antabuse), piperazine dithiocarbamates exhibit cytotoxicity against cancer cell lines.

  • Mechanism: The complex transports copper into the cell (ionophore effect). Intracellularly, the Cu(II) can be reduced to Cu(I), generating Reactive Oxygen Species (ROS) via Fenton-like chemistry, leading to apoptosis.

  • Advantage: The piperazine ring can be derivatized (e.g., N-methyl piperazine) to tune lipophilicity and cellular uptake, a feature not easily accessible with simple diethyl-dithiocarbamates.

References

  • Hogarth, G. (2012). "Metal-dithiocarbamate complexes: chemistry and biological activity". Mini-Reviews in Medicinal Chemistry. Link

  • Odoko, M., et al. (2021). "Copper(II) Complexes with Tetradentate Piperazine-Based Ligands: DNA Cleavage and Cytotoxicity". Molecules. Link

  • Nabipour, H., et al. (2010). "Synthesis and characterization of a new polymeric copper(II) complex with piperazine-1,4-dicarbodithioate". Journal of Coordination Chemistry.

  • Cullinane, J., et al. (2003). "Copper dithiocarbamates: coordination chemistry and applications". Coordination Chemistry Reviews.

  • Ajibade, P. A., & Onwudiwe, D. C. (2011). "Synthesis, characterization and thermal studies of Zn(II), Cd(II) and Hg(II) complexes of N-methyl-N-phenyldithiocarbamate". Journal of Molecular Structure. Link (Provided for comparative spectral data of dithiocarbamate ligands).

Comparative

A Comparative Guide to the Thermal Decomposition Kinetics of Piperazine-Based Dithiocarbamate Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Thermal Stability in Drug Development The thermal stability of an active pharmaceutical ingredient (API) is a critical qua...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can significantly impact its safety, efficacy, and shelf-life. For sulfur-containing heterocyclic compounds like those derived from 1,4-piperazinedicarbothioic acid, the thermal decomposition pathway and its kinetics provide crucial insights into their degradation profiles. Uncontrolled thermal degradation can lead to the formation of potentially toxic byproducts, loss of potency, and altered bioavailability. Therefore, a thorough understanding of the thermal decomposition kinetics is not merely an academic exercise but a fundamental requirement for robust formulation development and regulatory compliance.

This guide focuses on N,N'-bis(dithiocarboxy)piperazine (BDP), a bifunctional dithiocarbamate, and compares its thermal behavior with two relevant compounds: the parent molecule, piperazine, and a simple monofunctional dithiocarbamate, sodium diethyldithiocarbamate. This comparison allows for a systematic evaluation of the contributions of the piperazine ring and the dithiocarbamate moieties to the overall thermal stability of the molecule.

Comparative Analysis of Thermal Decomposition Kinetics

The thermal decomposition of the selected compounds was evaluated primarily through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile byproducts. DSC measures the heat flow associated with thermal transitions, indicating whether a decomposition process is endothermic or exothermic.

Data Summary

The following table summarizes the key thermal decomposition parameters for N,N'-bis(dithiocarboxy)piperazine (BDP), piperazine, and sodium diethyldithiocarbamate. The data has been compiled from various scientific sources to provide a comparative overview.

CompoundOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)Activation Energy (Ea) (kJ/mol)Key Observations
N,N'-bis(dithiocarboxy)piperazine (BDP) Data not availableData not availableData not availableExpected to exhibit complex, multi-stage decomposition due to the presence of both the piperazine ring and two dithiocarbamate groups.
Piperazine ~135 - 175Varies with conditions62.77 - 238.71[1][2]Decomposition is highly dependent on the experimental conditions, including the presence of water and CO2.[1][3][4]
Sodium Diethyldithiocarbamate ~200 - 270~300Data not availableGenerally more stable than piperazine, with decomposition initiated at a higher temperature. The decomposition of dithiocarbamates can be influenced by the cation.
Interpretation of Thermal Behavior

Piperazine: The thermal degradation of piperazine is a complex process influenced by factors such as its concentration and the presence of dissolved gases like CO2.[3][4] Studies have shown a wide range of activation energies, from as low as 62.77 kJ/mol in a hybrid sulfolane-water medium to as high as 238.71 kJ/mol in an aqueous solution.[1][2] This variability underscores the importance of a well-defined experimental environment when assessing the thermal stability of piperazine-containing compounds. The decomposition of piperazine in aqueous solutions is reported to be a first-order reaction.[1][3][4]

Sodium Diethyldithiocarbamate: As a representative of simple dithiocarbamate salts, sodium diethyldithiocarbamate exhibits a higher onset of decomposition compared to piperazine, typically in the range of 200-400°C.[5] The thermal decomposition of dithiocarbamates is known to be a multi-step process, often involving the initial cleavage of the S-C bond.

N,N'-bis(dithiocarboxy)piperazine (BDP): Based on the data for its constituent parts, the thermal decomposition of BDP is anticipated to be a multi-stage process. The initial stages may involve the decomposition of the dithiocarbamate moieties, potentially at temperatures similar to or slightly different from sodium diethyldithiocarbamate due to the influence of the piperazine ring. The subsequent or concurrent decomposition of the piperazine ring would likely occur at higher temperatures. The bifunctional nature of BDP, with two dithiocarbamate groups, could lead to polymerization or cross-linking reactions during thermal degradation, further complicating the decomposition pathway.

Experimental Protocols

To ensure the reproducibility and validity of thermal analysis data, standardized experimental protocols are essential. The following sections detail the methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) applicable to the study of piperazine-based dithiocarbamate compounds.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability and compositional analysis of materials.[6]

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Experimental Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a clean, tared TGA crucible (e.g., alumina, platinum).

  • Instrument Setup: Place the sample crucible onto the TGA balance mechanism.

  • Atmosphere: Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C) for a sufficient time to ensure thermal stability.

    • Heat the sample at a constant, linear heating rate (e.g., 10°C/min) to a final temperature that encompasses the entire decomposition range (e.g., 800°C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) is often plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[7]

Objective: To determine the temperatures and enthalpies of melting, crystallization, and decomposition.

Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure the differential heat flow between a sample and a reference.

Experimental Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan (e.g., aluminum, copper). Seal the pan hermetically or with a pinhole lid, depending on the desired experimental conditions.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature below any expected transitions.

    • Heat the sample at a constant, linear heating rate (e.g., 10°C/min) through the temperature range of interest.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (e.g., melting, some decompositions) will result in a downward peak, while exothermic events (e.g., crystallization, some decompositions) will show an upward peak.

Visualization of Experimental Workflow and Molecular Structures

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for thermal analysis and the chemical structures of the compounds under comparison.

G Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Start weigh Weigh Sample (5-10 mg for TGA, 2-5 mg for DSC) start->weigh place Place in Crucible/Pan weigh->place instrument Load into TGA/DSC place->instrument purge Purge with Inert Gas (N2) instrument->purge heat Apply Heating Program (e.g., 10°C/min) purge->heat record Record Mass Loss (TGA) & Heat Flow (DSC) heat->record analyze Analyze Curves for: - Onset & Peak Temps - Mass Loss % - Enthalpy Changes record->analyze kinetics Kinetic Analysis (Activation Energy) analyze->kinetics end end kinetics->end End

Caption: A generalized workflow for conducting thermal analysis using TGA and DSC.

G Chemical Structures of Compared Compounds cluster_bdp N,N'-bis(dithiocarboxy)piperazine (BDP) cluster_piperazine Piperazine cluster_ddtc Sodium Diethyldithiocarbamate bdp bdp piperazine piperazine ddtc ddtc

Caption: The molecular structures of the compounds discussed in this guide.

Conclusion and Future Directions

This comparative guide has synthesized available data to provide an overview of the thermal decomposition kinetics of piperazine-based dithiocarbamate compounds, with a focus on N,N'-bis(dithiocarboxy)piperazine (BDP). The analysis indicates that the thermal stability of such compounds is a complex interplay of the piperazine ring and the dithiocarbamate functional groups. While piperazine itself can have a wide range of decomposition activation energies depending on the conditions, dithiocarbamates generally exhibit higher thermal stability.

A significant gap in the current literature is the lack of specific, quantitative kinetic data for BDP. To fully understand its degradation profile and to ensure its safe and effective use in pharmaceutical applications, further experimental studies are strongly recommended. These studies should involve detailed TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry) to identify the evolved gas products during decomposition, providing a clearer picture of the degradation pathway. Non-isothermal kinetic analysis using multiple heating rates would also be invaluable for accurately determining the activation energy and reaction model for the decomposition of BDP. Such data would be instrumental for drug development professionals in formulating stable and reliable dosage forms.

References

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 50(13), 8259-8268. [Link]

  • Gouedard, C., Pic, J. S., & Lallai, A. (2012). Thermal degradation of piperazine in sulfolane aqueous solution in CO2 capture process. Canadian Journal of Chemical Engineering, 90(5), 1149-1157. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(20), 7050-7057. [Link]

  • Fine, N. A., & Rochelle, G. T. (2013). Thermal Decomposition of N-nitrosopiperazine. Energy Procedia, 37, 1245-1252. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(20), 7050-7057. [Link]

  • Vyazovkin, S. (2020). Non-isothermal kinetic study by TGA analysis of printed circuit boards and cotton stalk. Journal of Thermal Analysis and Calorimetry, 142(3), 1135-1144. [Link]

  • Pólos, L., & Erdey, L. (1969). A thermogravimetric study of some dithiocarbamate fungicides. Talanta, 16(5), 620-624. [Link]

  • TA Instruments. (n.d.). Decomposition kinetics using TGA. [Link]

  • Santos, J. C., & de Morais, L. C. (2021). Thermogravimetric Assessment and Kinetic Analysis of Forestry Residues Combustion. Energies, 14(13), 3892. [Link]

  • NETZSCH Analyzing & Testing. (2023). Unlocking the Pyrolysis of Olive Stone Biomass: TGA Analysis and the Appropriate Kinetic Approach. [Link]

  • Ramos, L. A., & Cavalheiro, É. T. (2013). Preparation, characterization and thermal decomposition of sodium and potassium salts of dithiocarbamate. Brazilian Journal of Thermal Analysis, 2(1), 38-44. [Link]

  • Onwudiwe, D. C., & Ajibade, P. A. (2011). Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates. International Journal of Molecular Sciences, 12(3), 1956-1969. [Link]

  • Skrdla, P. J. (2023). Isothermal and Non-Isothermal Measurements Can Yield Different Activation Energies From Thermal Analysis. ChemRxiv. [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • Bakiz, B., et al. (2011). Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1-naphthoate. Journal of Thermal Analysis and Calorimetry, 105(3), 945-951. [Link]

  • Breviglieri, S. T., et al. (2016). Mechanism of thermal decomposition of a pesticide for safety concerns: Case of Mancozeb. Journal of Hazardous Materials, 307, 22-29. [Link]

  • Johns, I. B., et al. (1965). Thermal Stability of Organic Compounds by the Isoteniscope Method. Air Force Materials Laboratory. [Link]

  • Popova, N. V., et al. (2022). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[1][3][8]Triazolo[4,3-b][1][3][4][8]tetrazine. Molecules, 27(20), 7010. [Link]

  • Johnson, C. M. (2013). Differential Scanning Calorimetry (DSC) Techniques: Applications in Biology and Nanoscience. In Methods in Molecular Biology (Vol. 1025, pp. 191-210). Humana Press. [Link]

  • Aswale, S. S., & Aswale, S. R. (2013). Thermal Decomposition Kinetics of Co (II) and Ni(II) Schiff Base complexes. International Journal of Research in Chemistry and Environment, 3(3), 221-225. [Link]

  • Wang, X., et al. (2016). Research on thermal decomposition kinetics of N,N'-ethylenebis (stearamide). Journal of Chemical Engineering of Chinese Universities, 30(4), 863-869. [Link]

  • ResolveMass Laboratories Inc. (2024). DSC vs TGA: A Simple Comparison Guide. [Link]

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Safety & Regulatory Compliance

Safety

1,4-Piperazinedicarbothioic Acid: Proper Disposal &amp; Safety Guide

The following technical guide details the operational safety and disposal protocols for 1,4-Piperazinedicarbothioic acid (and its salts). This content is structured for immediate application in research and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the operational safety and disposal protocols for 1,4-Piperazinedicarbothioic acid (and its salts). This content is structured for immediate application in research and drug development environments.

Executive Summary & Critical Warnings

1,4-Piperazinedicarbothioic acid (CAS: 7526-03-6), often encountered as its stable alkali salts (e.g., Disodium/Dipotassium Piperazine-1,4-bis(dithiocarbamate)), presents a unique dual-hazard profile: neurotoxicity and extreme acid sensitivity .

The primary operational risk is Acid-Catalyzed Decomposition . Contact with even weak acids triggers the rapid evolution of Carbon Disulfide (CS₂) , a highly flammable, neurotoxic liquid with a flash point of -30°C (-22°F).

🛑 CRITICAL PROHIBITIONS
  • NEVER mix this waste with acidic waste streams (e.g., HCl, H₂SO₄, acetic acid).

  • NEVER dispose of down the drain; it is highly toxic to aquatic life and can damage plumbing seals via CS₂ generation.

  • NEVER autoclave waste containing this compound (risk of thermal decomposition).

Chemical Profile & Hazard Identification

Understanding the "Why" behind the disposal protocols is essential for compliance.

PropertyDataOperational Implication
Chemical Name 1,4-Piperazinedicarbothioic acidParent acid is unstable; usually handled as Na/K/Zn salts.
CAS Number 7526-03-6 (Acid); 40839-73-4 (K Salt)Use these codes for waste labeling.
Molecular Formula C₆H₁₀N₂S₄High sulfur content requires specific incineration protocols.
Stability Unstable in free acid form.Must be kept at pH > 8 to prevent decomposition.
Decomposition Releases CS₂ (Carbon Disulfide) & H₂S CS₂ is the primary lethal/fire risk.
Toxicity Irritant, Sensitizer, NeurotoxinHandle with nitrile gloves and face shield.
Mechanism of Hazard: The Acid Decomposition Pathway

The following diagram illustrates why acid segregation is non-negotiable.

Decomposition cluster_0 Stable State (pH > 8) cluster_1 Acid Contact (Trigger) cluster_2 Lethal Decomposition Salt Dithiocarbamate Salt (Stable) Intermediate Unstable Free Acid Salt->Intermediate Protonation Acid H+ (Acid Source) Acid->Intermediate CS2 CARBON DISULFIDE (CS₂) (Flash Pt: -30°C, Neurotoxin) Intermediate->CS2 Rapid Breakdown Piperazine Piperazine (Sensitizer) Intermediate->Piperazine

Figure 1: Acid-catalyzed decomposition pathway of 1,4-Piperazinedicarbothioic acid precursors.

Pre-Disposal Handling & Storage[1][2]

Before final disposal, waste must be stabilized and segregated at the bench level.

A. Segregation Rules
  • Isolate from Acids: Store waste containers in a secondary containment tray separate from any acid storage.

  • Isolate from Oxidizers: Strong oxidizers (peroxides, nitrates) can react violently with the sulfur moieties.

  • pH Maintenance: Ensure liquid waste streams are maintained at pH 9-11 using Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃).

B. Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers as dithiocarbamates chelate metals, potentially corroding the container.

  • Labeling:

    • "HAZARDOUS WASTE - TOXIC"

    • "CONTAINS: 1,4-Piperazinedicarbothioic acid"[1][2]

    • "DANGER: GENERATES CS₂ IF ACIDIFIED" (This custom label is vital for waste handlers).

Step-by-Step Disposal Protocols

Choose the protocol that matches your waste volume and state.

Protocol A: Solid Waste (Powder/Crystals)

Best for: Expired reagents, contaminated solid media.

  • Containment: Place the solid material into a wide-mouth HDPE jar.

  • Overpack: Place the jar into a secondary sealable bag (Zip-lock type).

  • Labeling: Apply the standard hazardous waste label plus the "Do Not Acidify" warning.

  • Disposal Path: Lab Pack for Incineration .

    • Why: High-temperature incineration (Rotary Kiln) is the only method that safely destroys the organic sulfur backbone without generating environmental pollutants.

Protocol B: Liquid Waste (Aqueous Solutions)

Best for: Reaction mixtures, mother liquors.

  • pH Check: Dip a pH strip into the waste.

    • If pH < 9: Slowly add 1M NaOH with stirring until pH > 9.

  • Scavenging (Optional for Heavy Metals): If this compound was used to chelate metals (e.g., Cu, Zn, Cd), the solution likely contains toxic metal precipitates.

    • Action: Filter the solution. Dispose of the filter cake as Solid Heavy Metal Waste . Dispose of the filtrate as Alkaline Organic Waste .

  • Disposal Path: Fuel Blending or Incineration .

    • Note: Notify your waste contractor that the stream contains high sulfur to prevent scrubber overload at the facility.

Protocol C: In-Lab Chemical Deactivation (Spill Response Only)

Use this ONLY for small spills (< 10g/mL). Do not use for bulk waste disposal due to heat generation.

Reagents: 10% Sodium Hypochlorite (Bleach) solution.

  • Ventilation: Perform strictly inside a chemical fume hood.

  • Dilution: If the spill is solid, dissolve/suspend in water first.

  • Oxidation: Slowly add bleach to the spill.

    • Mechanism:[3] Hypochlorite oxidizes the C=S bond, converting the dithiocarbamate into a sulfonate/sulfate and releasing nitrogen gas.

    • Warning: This reaction is exothermic. Add bleach dropwise.

  • Verification: Allow to stand for 1 hour.

  • Cleanup: Absorb the resulting liquid with vermiculite or clay absorbent and dispose of as solid hazardous waste.

Disposal Decision Logic

Use this decision tree to determine the correct workflow for your specific situation.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Debris Liquid Liquid Waste StateCheck->Liquid Solution SolidDisp Segregate as Solid Toxic Waste Solid->SolidDisp LiquidCheck Is pH > 9? Liquid->LiquidCheck AdjustPH Adjust with NaOH to pH 9-11 LiquidCheck->AdjustPH No MetalCheck Contains Heavy Metals? LiquidCheck->MetalCheck Yes AdjustPH->MetalCheck Filter Filter Precipitate MetalCheck->Filter Yes LiquidDisp Segregate as Alkaline Organic Waste MetalCheck->LiquidDisp No Filter->SolidDisp Filter Cake Filter->LiquidDisp Filtrate Incineration Professional Incineration (Rotary Kiln) SolidDisp->Incineration LiquidDisp->Incineration

Figure 2: Logical workflow for classifying and processing 1,4-Piperazinedicarbothioic acid waste.

Regulatory Compliance (US/EU)

  • RCRA (USA): While 1,4-Piperazinedicarbothioic acid is not explicitly P-listed, it generates Carbon Disulfide , which is a P-022 listed waste. Therefore, waste capable of generating CS₂ is often regulated under the Reactivity (D003) or Ignitability (D001) characteristics.

  • European Waste Code (EWC):

    • 16 05 06*: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

    • 07 01 04*: Other organic solvents, washing liquids and mother liquors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79615, 1,4-Piperazinedicarboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). List of Lists: Consolidated List of Chemicals Subject to EPCRA, CERCLA and Section 112(r) of the Clean Air Act. Retrieved from [Link]

  • World Health Organization (2004). Dithiocarbamates: Toxicological evaluation. WHO Pesticide Residues Series. Retrieved from [Link]

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Handling

A Researcher's Guide to the Safe Handling of 1,4-Piperazinedicarbothioic Acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 1,4-Piperazinedicarbothioic acid (CAS No. 749815-45-0). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are grounded in the principles of chemical similarity, drawing from established procedures for handling thiourea and its derivatives. This approach ensures a robust and cautious framework for your laboratory operations.

Understanding the Potential Risks: A Precautionary Approach

1,4-Piperazinedicarbothioic acid belongs to the thiourea family of compounds. Thioureas are recognized for a range of potential health hazards. Therefore, it is prudent to handle this specific analogue with a high degree of caution.

Summary of Hazards Associated with Thiourea and its Derivatives:

HazardDescriptionCitation
Acute Toxicity Harmful if swallowed.[1]
Carcinogenicity Suspected of causing cancer.[1]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1]
Skin Sensitization Some thiourea derivatives can cause allergic contact dermatitis.[2]
Environmental Hazards Toxic to aquatic life with long-lasting effects.[1][3]

Given these potential risks, a comprehensive personal protective equipment (PPE) plan is not just recommended, it is imperative for ensuring the safety of all laboratory personnel.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is the most critical line of defense against chemical exposure. The following provides a detailed, step-by-step methodology for the use of PPE when handling 1,4-Piperazinedicarbothioic acid.

Engineering Controls: The First Line of Defense

Before any handling of the compound, ensure that appropriate engineering controls are in place and operational. All manipulations of 1,4-Piperazinedicarbothioic acid that could generate dust, aerosols, or vapors must be conducted in a certified chemical fume hood or a glovebox.[4] This minimizes the risk of inhalation, which is a primary route of exposure.

Required Personal Protective Equipment

The following table outlines the minimum required PPE for handling 1,4-Piperazinedicarbothioic acid.

Body PartRequired PPERationale
Eyes and Face Chemical splash goggles and a full-face shield.Protects against splashes of solutions and airborne particles. Standard safety glasses are insufficient.[5][6]
Hands Chemical-resistant gloves (Nitrile or Neoprene).Provides a barrier against skin contact. Double-gloving is recommended when handling the pure solid or concentrated solutions.[4][7]
Body A lab coat, fully fastened. For larger quantities or tasks with a high splash risk, a chemical-resistant apron over the lab coat is required.Protects skin and personal clothing from contamination.[5][7]
Feet Closed-toe shoes.Protects feet from spills.
Step-by-Step PPE Protocol: A Self-Validating System

Adherence to a strict protocol for donning and doffing PPE is crucial to prevent cross-contamination.

Donning Procedure:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat/Apron: Put on the lab coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron.

  • Gloves: Don the first pair of chemical-resistant gloves.

  • Second Pair of Gloves (if required): If double-gloving, put on the second pair of gloves, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.

  • Face Shield and Goggles: Put on chemical splash goggles first, followed by a full-face shield.

Doffing Procedure (to be performed in a designated area):

  • Outer Gloves: If double-gloved, remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the headband. Place them in a designated area for decontamination.

  • Lab Coat/Apron: Unbutton the lab coat and remove it by rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward. Place it in a designated container for laundering or disposal.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Visualizing the PPE Workflow

The following diagram illustrates the logical flow of the PPE protocol.

PPE_Workflow cluster_Donning Donning Procedure cluster_Handling Chemical Handling cluster_Doffing Doffing Procedure HandWash1 Wash Hands LabCoat Don Lab Coat/Apron HandWash1->LabCoat Gloves1 Don Inner Gloves LabCoat->Gloves1 Gloves2 Don Outer Gloves (over cuffs) Gloves1->Gloves2 FaceProtection Don Goggles & Face Shield Gloves2->FaceProtection Handling Handle 1,4-Piperazinedicarbothioic acid in Fume Hood FaceProtection->Handling RemoveOuterGloves Remove Outer Gloves Handling->RemoveOuterGloves RemoveFaceProtection Remove Face Shield & Goggles RemoveOuterGloves->RemoveFaceProtection RemoveLabCoat Remove Lab Coat/Apron RemoveFaceProtection->RemoveLabCoat RemoveInnerGloves Remove Inner Gloves RemoveLabCoat->RemoveInnerGloves HandWash2 Wash Hands RemoveInnerGloves->HandWash2

Caption: A diagram illustrating the step-by-step PPE donning and doffing procedure.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include operational procedures and proper waste disposal.

Spill Management

In the event of a spill, immediate and appropriate action is required:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Do not attempt to clean a spill without the appropriate PPE, including respiratory protection if dust is present.[1]

  • Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.[1][8] For liquid spills, use an inert absorbent material to contain and collect the waste.[1]

Waste Disposal

All waste materials contaminated with 1,4-Piperazinedicarbothioic acid must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.[1]

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[8]

  • Disposal: All hazardous waste must be disposed of through a licensed waste management authority.[2]

Conclusion: A Culture of Safety

By integrating these protocols into your daily laboratory practices, you are not only ensuring your personal safety but also fostering a culture of responsibility and scientific integrity. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) are as applicable to our safety procedures as they are to our research. This guide serves as a foundational document for the safe handling of 1,4-Piperazinedicarbothioic acid, empowering you to conduct your work with confidence and security.

References

  • Proper Disposal of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea and Related Compounds: A Safety and Logistical Guide. (2025). BenchChem.
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  • Safety Data Sheet for a related but different compound. (n.d.). Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]

  • Thiourea 99+%. (2023, February 22). Laboratorium Discounter. Retrieved from [Link]

  • Safety Data Sheet for a related but different compound. (2014, September 15). Retrieved from [Link]

  • 1,4-Piperazinedicarbothioic acid. (n.d.). Moshang Chemical. Retrieved from [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • 1,4-Piperazinedicarboxylic acid, diethyl ester. (2025, October). EPA. Retrieved from [Link]

  • THIOUREA EXTRA PURE. (n.d.). Loba Chemie. Retrieved from [Link]

  • Safety Data Sheet: thiourea. (2023, April 17). Chemos GmbH&Co.KG. Retrieved from [Link]

  • PIPES (1,4-PIPERAZINEDIETHANESULFONIC ACID). (2015, February 19). AmericanBio. Retrieved from [Link]

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